7-Bromoimidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromoimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDCOOMHHPUECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865156-48-5 | |
| Record name | 7-bromoimidazo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromoimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromoimidazo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a plausible synthetic route and predicted characterization data based on established methodologies for closely related imidazo[1,5-a]pyridine derivatives.
Introduction
Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The introduction of a bromine atom at the 7-position of the imidazo[1,5-a]pyridine scaffold can significantly influence its physicochemical properties and biological activity, making this compound a valuable target for further investigation. This guide details a proposed synthetic pathway and expected analytical characteristics to aid researchers in its preparation and identification.
Proposed Synthesis of this compound
A common and effective method for the synthesis of the imidazo[1,5-a]pyridine core involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon synthon. To obtain the 7-bromo derivative, a plausible starting material is (4-bromopyridin-2-yl)methanamine.
A general and robust method for the final cyclization step is the reaction with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst. This approach is widely used for the formation of the imidazole ring in fused heterocyclic systems.
Synthetic Workflow
The proposed synthetic pathway for this compound is a two-step process starting from commercially available 2-methyl-4-bromopyridine. The first step is a radical bromination of the methyl group, followed by a Gabriel synthesis to introduce the aminomethyl group. The final step is the cyclization to form the imidazo[1,5-a]pyridine ring system.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 2-(bromomethyl)-4-bromopyridine
-
To a solution of 2-methyl-4-bromopyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(bromomethyl)-4-bromopyridine.
Step 2: Synthesis of (4-bromopyridin-2-yl)methanamine
-
To a solution of 2-(bromomethyl)-4-bromopyridine (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and collect the precipitate by filtration. Wash the solid with water and dry to obtain the phthalimide intermediate.
-
Suspend the intermediate in ethanol and add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield (4-bromopyridin-2-yl)methanamine.
Step 3: Synthesis of this compound
-
A mixture of (4-bromopyridin-2-yl)methanamine (1.0 eq) and triethyl orthoformate (3.0 eq) is heated at 120-130 °C for 2-3 hours.
-
Alternatively, the reaction can be carried out in a high-boiling point solvent like toluene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Monitor the reaction by TLC.
-
After completion, remove the excess triethyl orthoformate and solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain this compound.
Characterization
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. Below are the predicted and expected analytical data.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is a crucial tool for the structural elucidation of imidazo[1,5-a]pyridines. Based on data from related bromo-substituted isomers, the following chemical shifts and coupling constants are predicted for this compound in CDCl₃.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~ 7.9 - 8.1 | s | - |
| H-3 | ~ 7.6 - 7.8 | s | - |
| H-5 | ~ 7.4 - 7.6 | d | ~ 7.0 |
| H-6 | ~ 6.8 - 7.0 | dd | ~ 7.0, 2.0 |
| H-8 | ~ 8.2 - 8.4 | d | ~ 2.0 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further confirmation of the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 125 - 128 |
| C-3 | ~ 115 - 118 |
| C-5 | ~ 120 - 123 |
| C-6 | ~ 118 - 121 |
| C-7 | ~ 110 - 113 |
| C-8 | ~ 130 - 133 |
| C-8a | ~ 138 - 141 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound (¹⁹⁶[M]⁺ and ¹⁹⁸[M+2]⁺ in approximately a 1:1 ratio).
| Ion | Predicted m/z |
| [M]⁺ | 195.9636 |
| [M+H]⁺ | 196.9714 |
Analytical Workflow
The following diagram illustrates the typical workflow for the characterization of the synthesized compound.
Caption: Characterization workflow for this compound.
Conclusion
This technical guide provides a detailed, albeit inferred, pathway for the synthesis and characterization of this compound. The proposed experimental protocols are based on well-established synthetic methodologies for the imidazo[1,5-a]pyridine scaffold. The predicted analytical data serves as a benchmark for researchers aiming to synthesize and identify this compound. Further experimental validation is necessary to confirm the precise reaction conditions and spectroscopic data for this compound. This foundational information is intended to facilitate future research and development involving this promising heterocyclic molecule.
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromoimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 7-Bromoimidazo[1,5-a]pyridine. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data, outlines detailed experimental protocols for property determination, and presents a plausible synthetic pathway. The imidazo[1,5-a]pyridine scaffold is a significant structural motif in medicinal chemistry, and understanding the characteristics of its derivatives is crucial for the design and development of novel therapeutic agents.
Core Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the available computed data and provides context from related isomers where direct experimental values are absent.
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₅BrN₂ | PubChem CID: 66888640[1] |
| Molecular Weight | 197.03 g/mol | PubChem CID: 15098903 (for 7-Bromoimidazo[1,2-a]pyridine)[2][3] |
| Melting Point (°C) | Data not available | For the isomer 6-Bromoimidazo[1,2-a]pyridine, the melting point is 76-81 °C.[4] For the isomer 8-bromoimidazo[1,5-a]pyridine, the melting point is 190-195 °C.[5] |
| Boiling Point (°C) | Data not available | |
| pKa | Data not available | The parent compound, Imidazo[1,5-a]pyridine, is included in the IUPAC Digitized pKa Dataset, suggesting its basicity.[3] |
| Solubility | Data not available | The related 8-bromoimidazo[1,5-a]pyridine is described as "moderately soluble in polar aprotic solvents like dimethylformamide".[5] The aqueous solubility of a related 3-nitroimidazo[1,2-a]pyridine derivative was found to be low.[6] |
| LogP (Predicted) | 2.5 | PubChem CID: 66888640, 15098903[1][2] |
| CAS Number | 66888640 (CID) | The hydrochloride salt has a CAS number of 2376499-43-1.[7] The isomeric 7-Bromoimidazo[1,2-a]pyridine has a CAS of 808744-34-5.[2][8] |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of novel compounds like this compound are crucial for reproducible research. The following sections outline standard methodologies.
Synthesis of this compound
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various methods, including the cyclocondensation of 2-(aminomethyl)pyridines. A plausible route to this compound is outlined below.
Methodology:
-
Bromination of 2-methyl-4-bromopyridine: 2-methyl-4-bromopyridine is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux to yield 2-(bromomethyl)-4-bromopyridine.
-
Gabriel Synthesis of 2-(aminomethyl)-4-bromopyridine: The resulting bromomethyl derivative is then converted to the corresponding amine via a Gabriel synthesis. This involves reaction with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF), followed by the liberation of the primary amine using hydrazine hydrate.
-
Cyclocondensation to form the Imidazo[1,5-a]pyridine ring: The 2-(aminomethyl)-4-bromopyridine is then reacted with a glyoxal equivalent in a cyclocondensation reaction, typically with heating, to form the fused imidazole ring, yielding the final product, this compound.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a more detailed thermal profile.
DSC Protocol:
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A small sample (1-5 mg) of this compound is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed and placed in the DSC instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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The heat flow is recorded as a function of temperature, and the melting point is determined as the onset or peak of the endothermic melting transition.
Determination of Solubility
A standard shake-flask method can be used to determine the solubility of the compound in various solvents.
Protocol for Aqueous Solubility:
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An excess amount of this compound is added to a known volume of purified water (or a specific buffer solution) in a sealed vial.
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The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to remove the undissolved solid.
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The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.
Determination of pKa
The pKa of the compound, which indicates the acidity or basicity of its ionizable groups, can be determined by potentiometric titration or UV-pH titration. Given the heterocyclic nature of the compound, it is expected to have a basic pKa.
Potentiometric Titration Protocol:
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A solution of this compound of known concentration (e.g., 1-10 mM) is prepared in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
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The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
The pKa is determined from the titration curve as the pH at which half of the compound is protonated (the midpoint of the buffer region).
Potential Biological Significance
While no specific biological activity has been reported for this compound, the broader class of imidazopyridines has shown significant potential in drug discovery.
-
Kinase Inhibition: The imidazo[1,2-a]pyridine scaffold is a known hinge-binding motif for several kinases. Derivatives have been developed as inhibitors of activin-like kinase (ALK), particularly ALK2, which is implicated in certain cancers and rare genetic diseases.[9] Additionally, this scaffold has been used to design inhibitors of the serine/threonine kinase Akt, a key node in cell survival signaling pathways.[10]
-
Anticancer and Antimicrobial Activity: Various imidazopyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties.[11][12]
The 7-bromo substitution on the imidazo[1,5-a]pyridine core provides a handle for further chemical modification, for example, through cross-coupling reactions, allowing for the exploration of structure-activity relationships in the development of new kinase inhibitors or other therapeutic agents.
The following diagram illustrates the general principle of kinase inhibition, a likely area of application for this compound class.
Conclusion
This compound is a heterocyclic compound with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. While specific experimental data on its physicochemical properties are sparse, this guide provides a framework for its characterization based on established methodologies and data from closely related structures. The outlined synthetic and analytical protocols serve as a valuable resource for researchers aiming to synthesize and evaluate this and similar molecules for therapeutic purposes. Further investigation is warranted to fully elucidate its properties and biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. 7-Bromoimidazo(1,2-a)pyridine | C7H5BrN2 | CID 15098903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. scribd.com [scribd.com]
- 6. Imidazo[1,5-a]pyridine-1-methanamine, 7-bromo-, hydrochloride (1:1) CAS#: 2376499-43-1 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 12. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromoimidazo[1,5-a]pyridine CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on 7-Bromoimidazo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific isomer, this guide consolidates known information on the broader imidazo[1,5-a]pyridine class and provides informed estimations for the properties and synthesis of the 7-bromo derivative. This guide covers chemical identifiers, a proposed synthesis protocol, potential biological activity with a focus on relevant signaling pathways, and physicochemical properties.
Chemical Identifiers and Properties
While specific experimental data for this compound is scarce, its fundamental chemical identifiers have been established.
| Identifier | Value | Source |
| CAS Number | 865156-48-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₅BrN₂ | - |
| Molecular Weight | 197.03 g/mol | - |
| Canonical SMILES | C1=CC2=C(N=CN2)C=C1Br | - |
| InChI Key | InChI=1S/C7H5BrN2/c8-6-1-2-7-5-9-4-10(7)3-6/h1-5H | - |
Estimated Physicochemical Properties:
| Property | Estimated Value | Notes |
| Appearance | Light-colored crystalline powder | Based on 1-Bromoimidazo[1,5-a]pyridine[1] |
| Storage Conditions | Store at 0-8 °C | Recommended for similar bromo-heterocyclic compounds[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not currently published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of the imidazo[1,5-a]pyridine core and subsequent regioselective bromination.
General Synthesis of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine scaffold is commonly synthesized via the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles. One established method involves the reaction of a 2-(aminomethyl)pyridine with a nitroalkane in the presence of polyphosphoric acid (PPA).
Proposed Experimental Protocol for this compound
This proposed two-step protocol involves the synthesis of the imidazo[1,5-a]pyridine core followed by regioselective bromination.
Step 1: Synthesis of Imidazo[1,5-a]pyridine
This step would follow a general procedure for the cyclization of 2-(aminomethyl)pyridine.
-
Reactants: 2-(aminomethyl)pyridine, an appropriate C1-electrophile (e.g., formaldehyde or its equivalent).
-
Conditions: The reaction is typically carried out in a suitable solvent and may be acid or base-catalyzed.
-
Work-up: Standard aqueous work-up followed by extraction and purification by column chromatography.
Step 2: Regioselective Bromination
The bromination of the imidazo[1,5-a]pyridine core is expected to be an electrophilic aromatic substitution. The position of bromination will be directed by the electronic properties of the bicyclic system. For many heterocyclic compounds, N-bromosuccinimide (NBS) is an effective brominating agent.[2][3]
-
Reactants: Imidazo[1,5-a]pyridine, N-Bromosuccinimide (NBS).
-
Solvent: A non-polar aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Procedure:
-
Dissolve the imidazo[1,5-a]pyridine in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add NBS portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Note: The regioselectivity of the bromination would need to be confirmed by analytical methods such as NMR spectroscopy.
Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the broader class of imidazo[1,5-a]pyridine derivatives has shown significant potential in drug discovery, particularly in oncology. These compounds have been identified as inhibitors of key signaling pathways implicated in cancer progression.
PI3K/Akt Signaling Pathway
Several studies have demonstrated that imidazo[1,5-a]pyridine derivatives can act as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,5-a]pyridine analogues can lead to decreased phosphorylation of Akt and downstream effectors, ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,5-a]pyridines.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is another crucial pathway in both embryonic development and cancer.[5] Dysregulation of this pathway can lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation. Some imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been shown to inhibit this pathway, suggesting a potential mechanism of action for imidazo[1,5-a]pyridines as well.[6]
Caption: Potential inhibition of the Wnt/β-catenin pathway by imidazo[1,5-a]pyridines.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel imidazo[1,5-a]pyridine derivatives.
Caption: General workflow for the development of imidazo[1,5-a]pyridine-based compounds.
Conclusion
This compound represents an under-investigated yet potentially valuable scaffold for the development of new therapeutic agents. While direct experimental data is limited, this guide provides a foundational understanding based on the known chemistry and biology of the broader imidazo[1,5-a]pyridine class. The proposed synthetic route offers a starting point for its preparation, and the highlighted signaling pathways suggest promising avenues for biological evaluation. Further research is warranted to fully elucidate the chemical and pharmacological properties of this specific compound and its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Landscape of Imidazo[1,5-a]pyridines: A Focus on 7-Bromo Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological potential. Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to activities such as kinase inhibition, anticancer effects, and modulation of nuclear receptors. This technical guide provides a comprehensive overview of the biological activities of imidazo[1,5-a]pyridine derivatives, with a special focus on the emerging data for bromo-substituted analogs. While comprehensive research specifically on 7-bromoimidazo[1,5-a]pyridine derivatives is still nascent, the available data on the parent scaffold and related bromo-substituted imidazopyridines underscore the significant potential of this compound class in drug discovery.
Anticancer and Kinase Inhibitory Activity
Imidazo[1,5-a]pyridine derivatives have demonstrated notable potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell signaling. The following sections detail the observed activities and the underlying mechanisms.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A recent study highlighted the potential of a series of symmetrical bis(1-imidazo[1,5-a]pyridyl)arylmethanes as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[1] These compounds exhibited significant cytotoxicity against three human cancer cell lines: lung adenocarcinoma (SK-LU-1), malignant liver cancer (HepG2), and human breast adenocarcinoma (MCF-7).[1] Computational studies, including molecular docking and dynamics simulations, have been employed to elucidate the binding interactions of these derivatives within the EGFR tyrosine kinase domain, suggesting a promising avenue for the development of novel EGFR inhibitors.[1]
Phosphoinositide 3-Kinase (PI3K) Inhibition
While not specific to the imidazo[1,5-a]pyridine scaffold, related imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of the p110α subunit of Phosphoinositide 3-Kinase (PI3K). One study identified a series of 2, 6, 8-substituted imidazo[1,2-a]pyridines with submicromolar activity against PI3Kα and potent antiproliferative effects against a panel of human tumor cell lines with PIK3CA mutations.[2] This highlights the potential of the broader imidazopyridine class to target the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.
Antiproliferative Activity of Bromo-Substituted Imidazopyridines
Although specific data for 7-bromoimidazo[1,5-a]pyridines is limited, studies on isomeric bromo-substituted imidazopyridines provide compelling evidence for the positive contribution of bromine substitution to anticancer activity.
A series of bromo-substituted imidazo[4,5-b]pyridine derivatives demonstrated potent antiproliferative activity, with two compounds exhibiting sub-micromolar inhibitory concentrations (IC50) against the SW620 colon carcinoma cell line.[3] Another study on imidazopyridine carbohydrazide derivatives identified a compound with a para-bromine substitution as the most potent analog against MCF-7 and HT-29 cell lines, with IC50 values of 22.6 µM and 13.4 µM, respectively.[4]
Modulation of Nuclear Receptors
Beyond kinase inhibition, imidazo[1,5-a]pyridines have been identified as modulators of nuclear receptors, indicating their potential in treating autoimmune and inflammatory diseases.
RORc Inverse Agonists
A series of imidazo[1,5-a]pyridine and -pyrimidine derivatives were discovered as potent and selective inverse agonists of the Retinoic acid receptor-related orphan receptor gamma (RORc or RORγ).[5] RORc is a key regulator of the pro-inflammatory cytokine interleukin-17 (IL-17), making it a promising target for autoimmune diseases. The most potent compounds in this series displayed high selectivity for RORc over other ROR family members and other nuclear receptors.[5]
Antiviral Activity
The therapeutic potential of imidazopyridines extends to antiviral applications. A bromo-substituted imidazo[4,5-b]pyridine derivative was found to have selective and moderate activity against the Respiratory Syncytial Virus (RSV), with a half-maximal effective concentration (EC50) of 21 µM.[3]
Data Presentation
The following tables summarize the quantitative biological activity data for representative imidazo[1,5-a]pyridine and bromo-substituted imidazopyridine derivatives from the cited literature.
Table 1: Anticancer and Kinase Inhibitory Activity of Imidazopyridine Derivatives
| Compound Class | Derivative | Target/Cell Line | Activity (IC50) | Reference |
| Imidazo[1,5-a]pyridine | Symmetrical bis(1-imidazo[1,5-a]pyridyl)arylmethanes | SK-LU-1, HepG2, MCF-7 | Cytotoxic | [1] |
| Imidazo[1,2-a]pyridine | 2, 6, 8-substituted derivatives | PI3Kα | 0.15 - 1.12 µM | [2] |
| SKOV-3, T47D, MCF-7, H1975, H460 | Micromolar antiproliferative effects | [2] | ||
| Bromo-substituted Imidazo[4,5-b]pyridine | Compound 10 | SW620 (Colon Carcinoma) | 0.4 µM | [3] |
| Compound 14 | SW620 (Colon Carcinoma) | 0.7 µM | [3] | |
| Bromo-substituted Imidazopyridine | Compound 7d | MCF-7 (Breast Cancer) | 22.6 µM | [4] |
| HT-29 (Colon Cancer) | 13.4 µM | [4] |
Table 2: Antiviral and Nuclear Receptor Modulatory Activity of Imidazopyridine Derivatives
| Compound Class | Derivative | Target/Virus | Activity (EC50/Selectivity) | Reference |
| Bromo-substituted Imidazo[4,5-b]pyridine | Compound 7 | Respiratory Syncytial Virus (RSV) | 21 µM | [3] |
| Imidazo[1,5-a]pyridine | GNE-0946 (9), GNE-6468 (28) | RORc | >300-fold selectivity | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for evaluating the biological activity of imidazo[1,5-a]pyridine and related derivatives.
Antiproliferative and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4][6]
-
Kinase Inhibition Assays
-
In Vitro Kinase Assay (e.g., for PI3Kα): These assays measure the direct inhibitory effect of a compound on the activity of a purified enzyme.
-
Reaction Setup: The assay is typically performed in a multi-well plate format containing the purified kinase, a substrate (e.g., ATP), and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated to allow the kinase to phosphorylate its substrate.
-
Detection: The extent of phosphorylation is quantified using various methods, such as radioisotope incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[2]
-
Antiviral Assays
-
Cell-based Antiviral Assay (e.g., for RSV): This assay evaluates the ability of a compound to inhibit viral replication in a host cell culture.
-
Cell Infection: Host cells are infected with the virus in the presence of varying concentrations of the test compound.
-
Incubation: The infected cells are incubated to allow for viral replication.
-
Quantification of Viral Activity: The extent of viral replication is determined by methods such as plaque reduction assays, quantitative PCR (qPCR) to measure viral RNA, or enzyme-linked immunosorbent assays (ELISA) to detect viral antigens.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.[3]
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be targeted by imidazopyridine derivatives.
References
- 1. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromoimidazo[1,5-a]pyridine as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-bromoimidazo[1,5-a]pyridine core is a heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. As a privileged structure, it serves as a versatile template for the design and synthesis of novel therapeutic agents targeting a range of diseases. The strategic placement of a bromine atom at the 7-position provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives.
Synthesis of the this compound Scaffold
The construction of the imidazo[1,5-a]pyridine ring system can be achieved through several synthetic strategies, most commonly involving the cyclization of a substituted 2-(aminomethyl)pyridine precursor. For the synthesis of the 7-bromo substituted core, the key starting material is typically derived from 4-bromopyridine.
A general synthetic approach involves the initial preparation of 2-amino-4-bromopyridine. This can be accomplished through methods such as the Hofmann degradation of 4-bromopyridine-2-carboxamide. Subsequent functional group manipulations can lead to the formation of a 2-(aminomethyl)-4-bromopyridine intermediate, which can then undergo cyclization with a suitable one-carbon electrophile to furnish the this compound scaffold. Various synthetic methodologies, including cyclocondensation, cycloaddition, and metal-catalyzed oxidative cyclization, have been reported for the broader class of imidazo[1,5-a]pyridines and can be adapted for the synthesis of 7-bromo derivatives.[1]
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound.
Biological Activities and Therapeutic Applications
Derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for the treatment of various diseases. While specific data for 7-bromo derivatives is emerging, the broader class of imidazopyridines has shown significant potential in several therapeutic areas.
Oncology
Imidazopyridine derivatives have been extensively investigated as anticancer agents, primarily as inhibitors of protein kinases that are crucial for tumor growth and survival.
a) Kinase Inhibition:
Several classes of kinases have been identified as targets for imidazopyridine-based inhibitors. For instance, derivatives of the isomeric imidazo[1,2-a]pyridine scaffold have been reported as potent inhibitors of Activin-like Kinase 2 (ALK2), a target implicated in certain pediatric cancers.[2][3] The general mechanism of action for such kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
The PI3K/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer. Studies on imidazo[1,5-a]pyridine-benzimidazole hybrids have shown that these compounds can inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[4]
Caption: Mechanism of kinase inhibition by imidazo[1,5-a]pyridine derivatives.
b) Tubulin Polymerization Inhibition:
Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4] These compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.
Quantitative Data for Imidazo[1,5-a]pyridine Derivatives in Oncology:
| Compound Class | Target | Cell Line | IC50 / GI50 (µM) | Reference |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5d) | Tubulin, PI3K/Akt | Various | 1.06 - 14.9 | [4] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l) | Tubulin, PI3K/Akt | Various | 0.43 - 7.73 | [4] |
Neurodegenerative Diseases
The imidazo[1,5-a]pyridine scaffold has also shown promise in the development of treatments for neurodegenerative disorders.
a) Phosphodiesterase (PDE) Inhibition:
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cAMP and cGMP. Inhibition of specific PDEs is a therapeutic strategy for various central nervous system disorders. Imidazo[4,5-b]pyridine derivatives, an isomer of the target scaffold, have been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A).[4] PDE10A is highly expressed in the brain, and its inhibition is being explored for the treatment of schizophrenia and other neuropsychiatric conditions.
Caption: Mechanism of phosphodiesterase inhibition.
Quantitative Data for Imidazo[4,5-b]pyridine Derivatives as PDE10A Inhibitors:
| Compound | PDE10A IC50 (nM) | Reference |
| 7 | 4.1 | [4] |
| 12b | 0.8 | [4] |
| 24a | 2.2 | [4] |
| 24b | 6.7 | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of research. The following are representative protocols for the synthesis and biological evaluation of imidazo[1,5-a]pyridine derivatives, based on methodologies reported for analogous compounds.[4][5]
General Procedure for the Synthesis of Imidazo[1,5-a]pyridine-benzimidazole Hybrids
To a solution of an appropriate imidazo[1,5-a]pyridine aldehyde (1 mmol) in ethanol (10 mL), the corresponding o-phenylenediamine (1 mmol) and sodium metabisulfite (2 mmol) dissolved in water (5 mL) are added sequentially. The reaction mixture is then refluxed for 4 hours. After completion, the solvent is removed under reduced pressure to yield the crude product, which is then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na2SO4 and concentrated. The crude product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure hybrid compound.[4][5]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
-
Tubulin protein is incubated with the test compounds at various concentrations in a polymerization buffer at 37°C.
-
The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to a control.
Western Blot Analysis for PI3K/Akt Pathway Inhibition
-
Cancer cells are treated with the test compounds for a specified period.
-
The cells are then lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR, p70S6K).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, underscores its status as a privileged core in medicinal chemistry. The ability to functionalize the 7-position allows for fine-tuning of the pharmacological properties, offering a clear path for lead optimization. Further exploration of this scaffold is warranted to unlock its full therapeutic potential in oncology, neurodegenerative diseases, and beyond.
References
- 1. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Potential Therapeutic Targets of 7-Bromoimidazo[1,5-a]pyridine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Analogues of this core structure have been investigated for their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. While specific research on 7-bromoimidazo[1,5-a]pyridine analogues is still emerging, the broader class of imidazo[1,5-a]pyridines and related imidazopyridines has shown significant promise in targeting key proteins involved in disease pathogenesis. This technical guide consolidates the current understanding of the therapeutic targets of imidazo[1,5-a]pyridine analogues, providing quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the research and development of novel therapeutics based on this scaffold. The bromo-substitution at the 7-position offers a handle for further chemical modification, making this a particularly interesting subclass for future drug discovery efforts.
Introduction
Imidazopyridines, including the imidazo[1,5-a]pyridine isomer, are bicyclic heterocyclic compounds that have garnered significant interest from the pharmaceutical research community. Their structural similarity to purines allows them to interact with a variety of biological macromolecules, leading to a broad spectrum of pharmacological activities. Several drugs containing the imidazopyridine core are already on the market for various indications, underscoring the therapeutic relevance of this scaffold. The introduction of a bromine atom at the 7-position of the imidazo[1,5-a]pyridine ring system can significantly influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, and can also serve as a key site for further chemical elaboration through cross-coupling reactions. This guide focuses on the known and potential therapeutic targets of analogues of this scaffold.
Identified Therapeutic Targets and Quantitative Data
While specific data for 7-bromo-substituted analogues are limited, research on the broader imidazo[1,5-a]pyridine and related imidazopyridine classes has identified several key therapeutic targets. The following tables summarize the quantitative data for the inhibitory activities of these compounds.
Table 1: Inhibition of Bromodomain and Extra-Terminal (BET) Family Proteins
| Compound Class | Specific Analogue | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Imidazo[1,5-a]pyrazin-8(7H)-one | Compound 10j | BRD4(1)/BRD4(2) | 130 / 76 | MV4-11 | 0.18 | [1] |
| Imidazo[1,5-a]pyrazin-8(7H)-one | Compound 10j | BRD4(1)/BRD4(2) | 130 / 76 | HL-60 | 0.57 | [1] |
| Imidazo[1,5-a]pyrazin-8(7H)-one | Compound 27 | BRD9 | 35 | EOL-1 | 1.76 | [2] |
| Imidazo[1,5-a]pyrazin-8(7H)-one | Compound 27 | BRD9 | 35 | A549 | 6.12 | [2] |
| Imidazo[1,5-a]pyrazin-8(7H)-one | Compound 29 | BRD9 | 103 | - | - | [2] |
Table 2: Inhibition of Protein Kinases
| Compound Class | Specific Analogue | Target | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridines | Compound 4c | CLK1 | 0.7 | [3] |
| Imidazo[1,2-a]pyridines | Compound 4c | DYRK1A | 2.6 | [3] |
| Imidazo[4,5-b]pyridine | Compound 27e (CCT241736) | Aurora-A | 0.038 | [4] |
Table 3: Antagonism of Immune Checkpoint Proteins
| Compound Class | Specific Analogue | Target Interaction | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 9c | PD-1/PD-L1 | 1.8 - 16.8 | [5] |
Key Signaling Pathways
The identified therapeutic targets are integral components of critical cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound analogues and for designing novel therapeutic strategies.
Bromodomain and Extra-Terminal (BET) Protein Pathway
BRD4, a member of the BET family of proteins, is a critical epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes, such as c-Myc. Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers.
Caption: BRD4 signaling pathway and point of inhibition.
PD-1/PD-L1 Immune Checkpoint Pathway
The interaction between Programmed cell death protein 1 (PD-1) on T-cells and its ligand PD-L1 on tumor cells leads to the suppression of the anti-tumor immune response. Small molecule inhibitors that disrupt this interaction can restore T-cell activity.
References
The Imidazo[1,5-a]pyridine Core: A Technical Guide to its Discovery, History, and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and conformational rigidity have made it a cornerstone for the development of a diverse range of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of imidazo[1,5-a]pyridine compounds, detailing the evolution of their synthesis from early classical methods to modern catalytic strategies. This document includes a compilation of quantitative data, detailed experimental protocols for key reactions, and visualizations of relevant biological signaling pathways to serve as a valuable resource for researchers in the field.
Discovery and Early History
The exploration of fused imidazole-pyridine systems dates back to the early 20th century. While the related imidazo[1,2-a]pyridine scaffold was first synthesized by Tschitschibabin in 1925, the isomeric imidazo[1,5-a]pyridine ring system was also investigated in the same era. Early synthetic efforts were often extensions of established cyclization reactions, typically involving the condensation of a 2-aminomethylpyridine derivative with a suitable one-carbon electrophile. These initial methods, while groundbreaking, often required harsh reaction conditions and were limited in substrate scope. The fundamental importance of this heterocyclic core in various natural products and its potential as a pharmacophore spurred further research into more efficient and versatile synthetic routes.
Evolution of Synthetic Methodologies
The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for many decades, leading to a wide array of synthetic transformations.[1] These methodologies can be broadly categorized into classical and modern approaches.
Classical Synthetic Approaches
Early syntheses predominantly relied on cyclocondensation reactions. A common strategy involves the reaction of 2-picolylamine with various electrophilic reagents such as carboxylic acids, acyl chlorides, or esters.[2] These reactions typically require high temperatures and strong acids or bases to facilitate dehydration and cyclization. While effective for the preparation of simple, unsubstituted or symmetrically substituted imidazo[1,5-a]pyridines, these methods often suffered from low yields and limited functional group tolerance.
Modern Synthetic Methodologies
The advent of modern organic synthesis has introduced a plethora of more sophisticated and efficient methods for the construction of the imidazo[1,5-a]pyridine core. These include:
-
Cycloaddition Reactions: These methods provide a powerful tool for the convergent synthesis of the bicyclic system.
-
Oxidative Cyclization: Transition-metal-free oxidative C-H amination reactions have been developed, for instance, using molecular iodine to mediate the cyclization of 2-pyridyl ketones and alkylamines.[3]
-
Transannulation Reactions: The denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, offers a metal-free approach to imidazo[1,5-a]pyridines.[4]
-
Multi-component Reactions (MCRs): An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions.[4]
-
Ritter-Type Reactions: A novel approach utilizing bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) facilitates the intermolecular Ritter-type reaction between pyridinylmethanol and nitrile derivatives to afford imidazo[1,5-a]pyridines in moderate to excellent yields.[5]
The logical progression of these synthetic strategies can be visualized as an evolution from harsh, low-yielding methods to milder, more efficient, and versatile catalytic processes.
Evolution of synthetic strategies for imidazo[1,5-a]pyridines.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis and biological activity of representative imidazo[1,5-a]pyridine compounds.
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,5-a]pyridines
| Method | Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Ritter-Type Reaction | Phenyl(pyridin-2-yl)methanol, Acetonitrile | Bi(OTf)₃, p-TsOH·H₂O | DCE, 150 °C, overnight | 97 | [5] |
| Oxidative Annulation | (2-pyridyl)ethan-1-one, Benzylamine | I₂, NaOAc | DMSO, 120 °C, 12 h | 85 | [3] |
| Cyclocondensation | 2-(aminomethyl)pyridine, Nitroethane | PPA | 140 °C, 2 h | 75 | [2] |
| Three-Component Coupling | Picolinaldehyde, Benzylamine, Formaldehyde | - | CH₂Cl₂, rt, 16 h | High | [4] |
Table 2: Biological Activity of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound ID | Target | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| IP-5 | HCC1937 breast cancer cells | Cytotoxicity | 45 | [6] |
| IP-6 | HCC1937 breast cancer cells | Cytotoxicity | 47.7 | [6] |
| IP-7 | HCC1937 breast cancer cells | Cytotoxicity | 79.6 | [6] |
| Compound 5a | 5-HT₄ Receptor | Partial Agonist Activity | Potent (exact value not stated) | [7] |
| Compound 12b | Hep-2, HepG2, MCF-7, A375 cancer cells | Anticancer Activity | 11, 13, 11, 11 | [8] |
Experimental Protocols
General Procedure for the Synthesis of Imidazo[1,5-a]pyridines via Ritter-Type Reaction[5]
To a solution of phenyl(pyridin-2-yl)methanol (1.0 equiv) in 1,2-dichloroethane (0.3 M) in a thick-walled sealed tube is added Bi(OTf)₃ (5 mol %) and p-TsOH·H₂O (7.5 equiv). The appropriate nitrile (15 equiv) is then added, and the tube is sealed. The reaction mixture is stirred at 150 °C for the specified time (typically overnight). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine.
Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol[9]
To a stirred suspension of sodium hydrogen carbonate (6.7 g, 2.6 eq) in 25 mL of water kept at 0 °C is added a solution of triphosgene (6.4 g, 0.7 eq) in 30 mL of dichloromethane. To this vigorously stirred reaction mixture, a solution of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (6.5 g, 1 eq) in 60 mL of dichloromethane is added dropwise over 40 minutes. The reaction mixture is then allowed to warm up slowly to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous MgSO₄ and concentrated in vacuo. The crude product is purified by column chromatography to yield the title compound.
Signaling Pathways and Biological Relevance
Imidazo[1,5-a]pyridine derivatives have been shown to modulate several important biological pathways, making them attractive candidates for drug development.
c-MET Signaling Pathway
The c-MET receptor tyrosine kinase, upon binding its ligand hepatocyte growth factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and motility.[9][10][11] Aberrant c-MET activation is implicated in various cancers.[12] Imidazo[1,5-a]pyridine-based compounds have been developed as c-MET inhibitors.
Simplified c-MET signaling pathway and inhibition.
5-HT₄ Receptor Signaling Pathway
The 5-hydroxytryptamine 4 (5-HT₄) receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).[13][14] This pathway is involved in cognitive processes, and 5-HT₄ receptor partial agonists based on the imidazo[1,5-a]pyridine scaffold are being investigated for the treatment of cognitive disorders associated with Alzheimer's disease.[7] 5-HT₄ receptor activation can also lead to ERK activation via a Src-dependent, G-protein-independent pathway.[14][15]
5-HT₄ receptor signaling pathways.
RORc Signaling Pathway
Retinoic acid receptor-related orphan receptor c (RORc, also known as RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. Dysregulation of the RORc pathway is associated with autoimmune diseases. Imidazo[1,5-a]pyridine derivatives have been discovered as potent and selective RORc inverse agonists.
RORc-mediated inflammatory pathway and its inhibition.
Conclusion
The imidazo[1,5-a]pyridine scaffold has a rich history and continues to be a fertile ground for the discovery of novel chemical entities with significant biological activities. The evolution of synthetic methodologies has enabled the creation of diverse libraries of these compounds, leading to the identification of potent modulators of key signaling pathways. This technical guide provides a foundational understanding of the discovery, synthesis, and biological importance of imidazo[1,5-a]pyridines, serving as a valuable resource to inspire and facilitate future research and development in this exciting area of medicinal chemistry.
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-MET [abbviescience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Translating the promise of 5HT4 receptor agonists for the treatment of depression | Psychological Medicine | Cambridge Core [cambridge.org]
- 15. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromoimidazo[1,5-a]pyridine suppliers and commercial availability
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial availability, chemical properties, and biological significance of 7-Bromoimidazo[1,5-a]pyridine and its derivatives. This guide includes a summary of commercial suppliers, key chemical data, and insights into its application in targeting critical signaling pathways in drug discovery.
Commercial Availability and Supplier Information
This compound (CAS No. 865156-48-5) is a heterocyclic building block available from various chemical suppliers.[1] The availability, purity, and offered quantities can vary. Below is a summary of key suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Storage Conditions |
| BLD Pharm | This compound | 865156-48-5 | C₇H₅BrN₂ | 197.03 | Not specified | Inert atmosphere, 2-8°C |
| Sigma-Aldrich | 7-Bromoimidazo[1,2-a]pyridine, AldrichCPR | 808744-34-5 | C₇H₅BrN₂ | 197.03 | Not specified; sold "as-is" | Room temperature |
| Oakwood Chemical | 7-Bromoimidazo[1,2-a]pyridine | 808744-34-5 | C₇H₅BrN₂ | 197.04 | Not specified | Not specified |
| LabSolutions | 7-Bromoimidazo[1,2-a]pyridine | 808744-34-5 | C₇H₅BrN₂ | 197.03 | 95% | Not specified |
Note: The user should verify the isomeric form of the compound with the supplier, as both imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine isomers are commercially available and share the same molecular formula and weight.
Key Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | ~197.03 g/mol |
| Appearance | Typically a solid |
| SMILES Code | BrC1=CC2=CN=CN2C=C1[1] |
Synthesis and Experimental Protocols
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various organic chemistry methodologies. A common approach involves the cyclocondensation of 2-(aminomethyl)pyridines with suitable reagents.
General Synthesis of Imidazo[1,5-a]pyridines
A representative synthetic protocol for a related imidazo[1,5-a]pyridine derivative is the cyclocondensation of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine.[2] While not specific for the 7-bromo derivative, this illustrates a general synthetic strategy.
Materials:
-
(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
-
Appropriate cyclizing agent (e.g., carbon disulfide for a thione derivative)
-
Solvent (e.g., ethanol)
-
Base (e.g., potassium hydroxide)
Procedure:
-
Dissolve the starting amine in the chosen solvent.
-
Add the base and the cyclizing agent to the reaction mixture.
-
Heat the mixture under reflux for a specified period.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture and perform a suitable work-up, which may include acidification, extraction, and purification by chromatography or recrystallization.[2]
Role in Drug Discovery and Signaling Pathways
Imidazo[1,5-a]pyridine and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets. They have been investigated as inhibitors of several key protein kinases involved in cancer and other diseases.
Inhibition of PI3K/Akt/mTOR Pathway
Derivatives of the isomeric imidazo[1,2-a]pyridine have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazopyridine derivatives.
Modulation of STAT3/NF-κB Signaling
Novel imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[4] This pathway is crucial in inflammation and cancer.
Caption: Modulation of the STAT3/NF-κB signaling pathway.
Inhibition of c-Met Kinase
Certain imidazo[1,2-a]pyridine derivatives have been designed as potent and selective inhibitors of the c-Met receptor tyrosine kinase.[5] Dysregulation of the HGF/c-Met pathway is implicated in tumor growth and metastasis.
Caption: Inhibition of the c-Met signaling pathway.
Experimental Workflow for Kinase Inhibitor Screening
The evaluation of this compound derivatives as kinase inhibitors typically follows a standardized workflow.
Caption: A typical experimental workflow for screening kinase inhibitors.
This technical guide provides a foundational understanding of this compound for its application in research and drug development. Researchers are encouraged to consult the original publications for detailed experimental conditions and further insights.
References
- 1. 865156-48-5|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physicochemical Properties of 7-Bromoimidazo[1,5-a]pyridine: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoimidazo[1,5-a]pyridine is a heterocyclic compound belonging to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The bromine substituent at the 7-position offers a valuable synthetic handle for further molecular elaboration, making it a key intermediate in the synthesis of potential therapeutic agents. Understanding the solubility and stability of this core structure is paramount for its effective use in drug discovery and development, impacting formulation, storage, and biological testing. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound and details the experimental protocols required for their rigorous assessment.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling and application in research and development.
2.1. General Properties
| Property | Anticipated Value/Characteristic | Significance |
| Molecular Formula | C₇H₅BrN₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 197.03 g/mol | Influences diffusion and transport properties. |
| Appearance | White to off-white crystalline powder | Important for visual identification and quality control. |
| Melting Point | Expected to be a relatively high-melting solid, typical for crystalline aromatic heterocycles. | A sharp melting point is an indicator of purity. |
2.2. Solubility Profile
The solubility of a compound is a critical factor in its biological availability and formulation. The imidazo[1,5-a]pyridine core is generally considered to be moderately polar. The bromine substituent is expected to decrease aqueous solubility slightly due to its hydrophobic nature.
Table 2.2.1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Freely Soluble | These solvents are effective at solvating a wide range of organic molecules. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The heterocyclic nitrogen atoms can act as hydrogen bond acceptors. |
| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The polar nature of the imidazopyridine core limits solubility in nonpolar media. |
| Aqueous | Water, Buffered Solutions (pH 4-9) | Sparingly Soluble to Insoluble | Limited aqueous solubility is expected due to the aromatic rings and bromine atom. Solubility may be pH-dependent due to the basic nitrogen atoms. |
2.3. Stability Profile
Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors.[1][2] For this compound, key stability concerns would include susceptibility to hydrolysis, oxidation, and photodecomposition.
Table 2.3.1: Factors Influencing the Stability of this compound
| Condition | Potential Degradation Pathway | Recommended Storage |
| pH | The imidazo[1,5-a]pyridine ring system can be susceptible to degradation under strongly acidic or basic conditions. | Store in a neutral, dry environment. |
| Light | Aromatic and heterocyclic compounds can be photosensitive, leading to degradation upon exposure to UV or visible light. | Store in a tightly sealed, light-resistant (amber) container. |
| Temperature | Elevated temperatures can accelerate degradation reactions. | Store at controlled room temperature or refrigerated, away from heat sources. |
| Oxidizing Agents | The electron-rich imidazo[1,5-a]pyridine ring may be susceptible to oxidation. | Store in a well-sealed container under an inert atmosphere if necessary. |
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound. These protocols are based on standard practices in the pharmaceutical industry.[3][4]
3.1. Solubility Determination
3.1.1. Kinetic Solubility Assay (High-Throughput Screening)
This method provides a rapid assessment of solubility and is suitable for early-stage drug discovery.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0), 96-well plates, plate shaker, plate reader with a turbidity or nephelometry module.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The concentration at which precipitation is observed is an estimate of the kinetic solubility.
-
3.1.2. Thermodynamic Solubility Assay (Equilibrium Method)
This method determines the true equilibrium solubility and is considered the gold standard.
-
Materials: this compound, selected solvents (e.g., water, ethanol, DMF), vials, orbital shaker or rotator, temperature-controlled environment, analytical balance, HPLC-UV or other suitable quantitative analytical method.
-
Protocol:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge or filter the suspension to remove undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
References
Exploring the Chemical Space of 7-Bromoimidazo[1,5-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds and agrochemicals. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse molecular interactions, making it an attractive core for drug discovery. The introduction of a bromine atom at the 7-position of this scaffold offers a unique handle for further chemical modification through cross-coupling reactions, while also modulating the electronic and steric properties of the molecule. This technical guide provides an in-depth exploration of the chemical space of 7-bromoimidazo[1,5-a]pyridine derivatives, covering their synthesis, chemical properties, and potential biological activities, with a focus on providing actionable data and protocols for researchers in the field.
Synthesis of the this compound Core
The synthesis of the imidazo[1,5-a]pyridine ring system can be achieved through several established methods, primarily involving the cyclocondensation of a 2-(aminomethyl)pyridine precursor. To obtain the 7-bromo substituted core, two main strategies can be employed: utilizing a pre-brominated starting material or performing a late-stage bromination.
Strategy 1: Cyclization from Brominated Precursors
A common and reliable method involves the reaction of a 4-bromo-2-(aminomethyl)pyridine with a suitable C1 synthon. One such approach is the cyclization with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA).[1]
Strategy 2: Post-Cyclization Functionalization
Alternatively, an unsubstituted imidazo[1,5-a]pyridine can be synthesized first, followed by selective bromination. However, this can lead to mixtures of regioisomers. A more versatile approach for derivatization involves using a pre-formed this compound as a scaffold for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents at the 7-position.[2]
Experimental Protocols
Protocol 1: Synthesis of 1-(6-Bromoquinolin-2-yl)methanamine (A representative protocol for precursor synthesis) [1]
This protocol details the synthesis of a brominated aminomethyl-quinoline, a key precursor analogous to 4-bromo-2-(aminomethyl)pyridine.
-
Bromination of the Methyl Group: 6-bromo-2-methylquinoline (15 mmol) is dissolved in carbon tetrachloride (30 mL). N-bromosuccinimide (16.5 mmol) and dibenzoyl peroxide (0.80 mmol) are added. The mixture is refluxed for 5–7 hours, monitoring progress by TLC. After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield crude 6-bromo-2-(bromomethyl)quinoline, which can be purified by chromatography.
-
Gabriel Synthesis: To a stirred solution of 6-bromo-2-(bromomethyl)quinoline (10 mmol) in DMF (16 mL), potassium phthalimide (10 mmol) is added in portions. The mixture is stirred at room temperature for 5 hours. Water (30 mL) is added, and the formed precipitate is collected by filtration and washed with water. The intermediate is then treated with hydrazine hydrate in ethanol to cleave the phthalimide group and yield the desired 1-(6-bromoquinolin-2-yl)methanamine after purification.
Chemical and Physical Properties
The physicochemical properties of this compound derivatives are influenced by the substituents on the core. The parent compound and simple derivatives are typically crystalline solids. Spectroscopic data for the core structure is essential for characterization.
Table 1: Properties of Selected this compound Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Source(s) |
| This compound | 865156-48-5 | C₇H₅BrN₂ | 197.03 | [3] |
| This compound-1-carboxylic acid | 1379306-59-8 | C₈H₅BrN₂O₂ | 257.04 | [3] |
Note: Detailed spectroscopic data (NMR, IR, MS) for these specific compounds would typically be available from the commercial supplier or in cited literature.
Biological Activity and Structure-Activity Relationships (SAR)
The imidazo[1,5-a]pyridine scaffold has been explored for a wide range of biological targets. While specific data on 7-bromo derivatives is sparse in the public domain, we can infer potential applications and SAR from studies on the broader class of imidazo[1,5-a]pyridines.
Case Study: Imidazo[1,5-a]pyridines as 5-HT₄ Receptor Partial Agonists
A study on imidazo[1,5-a]pyridine derivatives identified potent and selective partial agonists of the 5-hydroxytryptamine receptor 4 (5-HT₄R), a target for treating cognitive disorders like Alzheimer's disease.[4] The general structure explored in this study allows us to hypothesize on the role of substitution at the 7-position.
Table 2: Structure-Activity Relationship (SAR) of Imidazo[1,5-a]pyridine-based 5-HT₄R Agonists [4]
| Position | Modification | Effect on Activity |
| 1 | Small alkyl (e.g., methyl) | Generally well-tolerated |
| 3 | Carbonyl linker to a basic amine | Crucial for receptor interaction and agonist activity |
| 5, 6, 7, 8 | Substitution with H, F, Cl, OMe | Modulates potency and pharmacokinetic properties |
The introduction of a bromine atom at the 7-position would be expected to increase lipophilicity and could potentially engage in halogen bonding with the receptor. Its electron-withdrawing nature would also influence the overall electron density of the heterocyclic system, which can impact binding affinity and intrinsic activity. Further derivatization of the 7-bromo group via cross-coupling would allow for a systematic exploration of this chemical space to optimize potency and selectivity.
Signaling Pathway
5-HT₄ receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαs. Activation of the receptor leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), leading to various downstream cellular effects, including the modulation of synaptic plasticity and the non-amyloidogenic processing of amyloid precursor protein (APP), which is relevant to Alzheimer's disease pathology.[4]
Conclusion
The this compound core represents a valuable and underexplored scaffold in medicinal chemistry. Its synthesis is accessible through established heterocyclic chemistry routes, and the bromine atom serves as a versatile anchor point for extensive derivatization via modern cross-coupling methodologies. While specific biological data for this subclass is limited, the known activities of the parent scaffold, such as 5-HT₄ receptor modulation, suggest significant potential. This guide provides the foundational chemical knowledge and experimental frameworks necessary for researchers to synthesize, characterize, and evaluate novel this compound derivatives in the pursuit of new therapeutic agents.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. 1379306-59-8|this compound-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical studies on 7-Bromoimidazo[1,5-a]pyridine electronic structure
An In-depth Technical Guide on the Theoretical Studies of 7-Bromoimidazo[1,5-a]pyridine Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of this compound. Given the absence of specific detailed theoretical studies on this exact molecule in the available literature, this document synthesizes information from studies on closely related imidazo[1,5-a]pyridine and bromo-substituted imidazopyridine derivatives. The methodologies, expected electronic properties, and validation protocols outlined herein serve as a robust framework for researchers investigating this and similar heterocyclic systems.
Introduction to Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties.[1][2] The introduction of a bromine atom at the 7-position is expected to modulate the electronic properties of the molecule, influencing its reactivity, intermolecular interactions, and potential as a pharmacophore. Understanding the electronic structure of this compound is therefore crucial for the rational design of novel drug candidates and functional materials.
Theoretical studies, primarily based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and spectroscopic properties of such molecules at the quantum level.[3][4] This guide details the standard computational protocols and expected findings from such studies.
Theoretical Methodology: A Computational Workflow
The investigation of the electronic structure of this compound typically follows a well-defined computational workflow. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods employed for this class of molecules.[1][5][6][7]
Computational Details
A standard and effective approach for these calculations involves the use of a hybrid functional, such as Becke's 3-parameter Lee-Yang-Parr (B3LYP) or PBE0, combined with a split-valence basis set like 6-31G(d,p) for initial geometry optimizations and electronic property calculations.[1][4][5] For more precise predictions of spectroscopic data, a larger basis set such as 6-311++G(d,p) is often utilized.[4] All calculations would be performed using a quantum chemistry software package like the GAUSSIAN suite of programs.[4]
Predicted Electronic Structure of this compound
Based on studies of similar compounds, the following electronic properties for this compound can be predicted.
Molecular Geometry
The geometry of the molecule would be optimized to find the most stable conformation. The imidazo[1,5-a]pyridine core is expected to be largely planar. The predicted bond lengths and angles would be in good agreement with experimental data from X-ray crystallography of related structures.
Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar heterocyclic systems and are subject to variation based on the specific computational method.)
| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |
| C-Br | 1.88 - 1.92 | C-C-Br | 118 - 121 |
| N1-C2 | 1.37 - 1.40 | C-N-C | 108 - 112 |
| C2-N3 | 1.32 - 1.35 | C-C-N | 120 - 125 |
| N3-C4 | 1.38 - 1.41 | N-C-C | 115 - 120 |
| C4-C5 | 1.40 - 1.43 | H-C-C | 119 - 122 |
Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[5]
-
HOMO: The HOMO is expected to be distributed over the electron-rich imidazo[1,5-a]pyridine ring system, indicating its role as an electron donor.
-
LUMO: The LUMO is also anticipated to be located over the π-system of the bicyclic core, signifying its capacity as an electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For similar aromatic heterocyclic compounds, this gap typically falls in the range of 4.0 to 5.0 eV.[8]
Table 2: Predicted Frontier Molecular Orbital Energies (Note: Values are hypothetical and representative for this class of compounds.)
| Orbital | Energy (eV) | Description |
| LUMO | -1.0 to -1.5 | Electron accepting orbital, π* character |
| HOMO | -5.5 to -6.5 | Electron donating orbital, π character |
| ΔE (Gap) | 4.0 to 5.0 | Indicator of chemical reactivity |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[5]
-
Electron-rich regions (Negative Potential): These are typically located around the nitrogen atoms of the imidazole and pyridine rings, indicating their susceptibility to electrophilic attack. These regions are conventionally colored red in MEP maps.
-
Electron-poor regions (Positive Potential): These are expected around the hydrogen atoms and in the vicinity of the electron-withdrawing bromine atom, making these sites prone to nucleophilic attack. These areas are usually colored blue.
Experimental Validation Protocols
Theoretical predictions must be validated by experimental data. The following protocols are standard for the synthesis and characterization of imidazo[1,5-a]pyridine derivatives.
Synthesis Protocol
A common method for the synthesis of substituted imidazo[1,5-a]pyridines involves the cyclization of appropriate precursors. While a specific protocol for this compound is not detailed in the search results, a general approach can be inferred from the synthesis of related compounds.[1][6]
-
Reactant Preparation: A suitable substituted pyridine, such as a 2-aminomethyl-4-bromopyridine derivative, would be reacted with a reagent that provides the remaining atoms for the imidazole ring.
-
Solvent and Reaction Conditions: The reaction is typically carried out in an organic solvent under controlled temperature and atmospheric conditions.
-
Workup and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous workup, followed by extraction with an organic solvent. The crude product is then purified using column chromatography or recrystallization.
Spectroscopic and Structural Characterization
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern and electronic environment of the pyridine and imidazole rings.[1][9]
-
¹³C NMR: The carbon chemical shifts are sensitive to the local electronic structure and can be used to confirm the carbon skeleton of the molecule.[1][9]
-
-
FT-IR Spectroscopy: The vibrational frequencies in the FT-IR spectrum correspond to the stretching and bending modes of the functional groups present in the molecule, which can be compared with the frequencies calculated from DFT.[4][9]
-
UV-Vis Spectroscopy: The electronic absorption spectrum reveals the electronic transitions within the molecule. The experimental λ_max can be compared with the transitions predicted by TD-DFT calculations.[6]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most accurate and unambiguous determination of the molecular geometry, including bond lengths and angles, which serve as the ultimate benchmark for validating the optimized geometry from DFT calculations.[1]
Conclusion
The theoretical study of the electronic structure of this compound, guided by DFT and TD-DFT methods, offers profound insights into its chemical behavior and potential applications. While this guide presents a predictive framework based on related compounds, it underscores the importance of a synergistic approach where computational predictions are rigorously validated by experimental data. This combined strategy is essential for the advancement of drug discovery and materials science involving this important class of heterocyclic compounds.
References
- 1. Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 7-Bromoimidazo[1,5-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. Its unique electronic properties and structural features make it an attractive target in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the functionalization of heterocyclic cores.[1][2][3][4] This protocol provides a detailed experimental procedure for the Suzuki-Miyaura coupling of 7-Bromoimidazo[1,5-a]pyridine with various aryl and heteroaryl boronic acids, a key transformation for the synthesis of novel derivatives for drug discovery and materials science.
The reaction involves the palladium-catalyzed coupling of an organohalide (this compound) with an organoboron compound (boronic acid or its ester) in the presence of a base.[4][5][6] The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially for nitrogen-containing heterocycles that can potentially inhibit the catalyst.[2][3]
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) complex, replacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[4]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, XPhosPdG2, 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 4 mL) followed by degassed water (1 mL) via syringe.[1][2]
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure it is thoroughly degassed.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3] The reaction can also be performed in a microwave reactor for improved efficiency.[7][8] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and dilute the mixture with an organic solvent such as ethyl acetate.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1][3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the purified 7-substituted imidazo[1,5-a]pyridine.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters that can be used as a starting point for the Suzuki-Miyaura coupling of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | This compound | This compound | This compound |
| Boronic Acid | Phenylboronic acid | 4-Methoxyphenylboronic acid | 3-Pyridylboronic acid |
| Equivalents of Boronic Acid | 1.5 | 1.5 | 2.0 |
| Catalyst (mol%) | Pd(OAc)₂ (2%) | XPhosPdG2 (3%) | Pd₂(dba)₃ (2.5%) |
| Ligand (mol%) | SPhos (4%) | XPhos (6%) | P(t-Bu)₃ (5%) |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Equivalents of Base | 2.0 | 2.0 | 3.0 |
| Solvent System (v/v) | Dioxane/H₂O (4:1) | THF/H₂O (4:1) | Dioxane/H₂O (5:1) |
| Temperature (°C) | 100 | 80 | 110 (Microwave) |
| Time (h) | 12 | 16 | 0.5 |
Visualizations
Below is a diagram illustrating the general experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of Potent p38 MAP Kinase Inhibitors Using a 7-Bromoimidazo[1,5-a]pyridine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core structure for a variety of pharmacologically active agents. Its rigid, planar structure and potential for substitution at multiple positions make it an ideal starting point for the development of selective kinase inhibitors. This application note details the use of 7-Bromoimidazo[1,5-a]pyridine as a key intermediate in the synthesis of potent inhibitors targeting p38 mitogen-activated protein (MAP) kinase, a critical enzyme in the inflammatory signaling cascade.
The p38 MAP kinase pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making p38α a prime therapeutic target. The primary synthetic strategy for elaborating the this compound core involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the efficient installation of diverse aryl and heteroaryl substituents at the C7 position. This approach enables extensive structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity.
Logical Workflow for Inhibitor Synthesis
The overall strategy involves a convergent synthesis where the core heterocyclic scaffold is coupled with a variety of functionalized partners to generate a library of potential inhibitors for biological screening.
Caption: General workflow for the synthesis and screening of kinase inhibitors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative method adapted from procedures for similar heterocyclic systems.[4]
-
Reagent Preparation: To a microwave-safe reaction vial, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 eq.) or Pd(dppf)Cl₂ (0.05-0.10 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v) or toluene/ethanol. The reaction concentration is generally maintained at 0.1-0.2 M.
-
Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction Heating: Heat the reaction mixture to a temperature between 80-120 °C. If using microwave irradiation, heat for 30-120 minutes. For conventional heating, the reaction may run for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-aryl-imidazo[1,5-a]pyridine derivative.
p38α Kinase Inhibition Assay (Illustrative)
The inhibitory activity of the synthesized compounds against p38α is typically determined using a biochemical assay, such as an in vitro enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Assay Preparation: The assay is performed in a 96- or 384-well plate. Each well contains recombinant human p38α enzyme, a specific substrate (e.g., ATF2), and ATP in an appropriate assay buffer.
-
Compound Addition: The synthesized inhibitors are dissolved in DMSO to create stock solutions and then serially diluted to a range of concentrations. A small volume of each dilution is added to the assay wells.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For an ELISA-based method, this involves using a phosphorylation-specific antibody.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Quantitative Data: Inhibitor Potency
The following table presents representative biological data for a series of hypothetical 7-substituted imidazo[1,5-a]pyridine derivatives, based on activities reported for analogous p38 MAP kinase inhibitors.[5][6]
| Compound ID | R Group (at C7 position) | p38α IC₅₀ (nM) | TNF-α Production Inhibition (IC₅₀, nM) |
| A-1 | Phenyl | 450 | >1000 |
| A-2 | 4-Fluorophenyl | 120 | 850 |
| A-3 | 2,4-Difluorophenyl | 35 | 210 |
| A-4 | Pyridin-4-yl | 15 | 95 |
| A-5 | 2-Aminopyrimidin-5-yl | 8 | 55 |
Signaling Pathway Visualization
The p38 MAP kinase pathway is a three-tiered kinase cascade activated by stress stimuli, leading to the phosphorylation of downstream targets that regulate inflammation.[1][7]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Synthesis of 7-Bromoimidazo[1,5-a]pyridine: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Imidazo[1,5-a]pyridine derivatives are a class of bicyclic heteroaromatic compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry and materials science. This document provides a detailed application note and protocol for the synthesis of 7-Bromoimidazo[1,5-a]pyridine, a key intermediate for the development of new chemical entities.
The following protocol outlines a robust multi-step synthesis of this compound, commencing from commercially available starting materials. The procedure is broken down into four main stages: the synthesis of 4-bromo-2-methylpyridine, the subsequent bromination to 4-bromo-2-(bromomethyl)pyridine, the formation of the key intermediate (4-bromopyridin-2-yl)methanamine, and the final cyclization to yield the target compound.
Experimental Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-methylpyridine
This procedure follows a standard Sandmeyer-type reaction from the corresponding aminopyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-methylpyridine | 108.14 | 10.8 g | 0.1 |
| Hydrobromic acid (48%) | 80.91 | 40 mL | ~0.35 |
| Sodium nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Water (H₂O) | 18.02 | 100 mL | - |
| Sodium hydroxide (NaOH) | 40.00 | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 150 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 48% hydrobromic acid (40 mL).
-
Cool the acid to -5 °C in an ice-salt bath.
-
Slowly add 2-amino-4-methylpyridine (10.8 g, 0.1 mol) portion-wise, ensuring the temperature remains below 0 °C.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between -5 °C and 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 1 hour.
-
Slowly raise the temperature to room temperature and continue stirring for 2 hours.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8-9, keeping the temperature below 20 °C with an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-methylpyridine as a pale yellow oil.
Expected Yield: ~85-95%
Step 2: Synthesis of 4-Bromo-2-(bromomethyl)pyridine
This step involves the radical bromination of the methyl group of 4-bromo-2-methylpyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-methylpyridine | 172.01 | 17.2 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.33 g | 0.002 |
| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-methylpyridine (17.2 g, 0.1 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and carbon tetrachloride (200 mL).
-
Add azobisisobutyronitrile (AIBN) (0.33 g, 0.002 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2-(bromomethyl)pyridine. This product is often used in the next step without further purification.
Expected Yield: ~70-80% (crude)
Step 3: Synthesis of (4-Bromopyridin-2-yl)methanamine
This procedure utilizes the Gabriel synthesis to convert the bromomethyl derivative to the corresponding amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-(bromomethyl)pyridine (crude) | 250.91 | ~20 g | ~0.08 |
| Potassium phthalimide | 185.22 | 15.7 g | 0.085 |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |
| Hydrazine monohydrate (N₂H₄·H₂O) | 50.06 | 5.0 mL | ~0.1 |
| Ethanol (EtOH) | 46.07 | 200 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add the crude 4-bromo-2-(bromomethyl)pyridine (~20 g, ~0.08 mol), potassium phthalimide (15.7 g, 0.085 mol), and N,N-dimethylformamide (150 mL).
-
Heat the mixture to 80 °C and stir for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
Collect the precipitated solid by filtration and wash with water to obtain the phthalimide intermediate.
-
Suspend the crude phthalimide intermediate in ethanol (200 mL) in a 500 mL round-bottom flask.
-
Add hydrazine monohydrate (5.0 mL, ~0.1 mol) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 1 M hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a 4 M sodium hydroxide solution to a pH of ~12.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give (4-bromopyridin-2-yl)methanamine.
Expected Yield: ~60-70% over two steps.
Step 4: Synthesis of this compound
The final step involves the cyclization of the aminomethylpyridine with triethyl orthoformate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (4-Bromopyridin-2-yl)methanamine | 187.04 | 9.35 g | 0.05 |
| Triethyl orthoformate | 148.20 | 22.2 g (25 mL) | 0.15 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.48 g | 0.0025 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add (4-bromopyridin-2-yl)methanamine (9.35 g, 0.05 mol) and triethyl orthoformate (22.2 g, 25 mL, 0.15 mol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.48 g, 0.0025 mol).
-
Heat the reaction mixture to reflux (approximately 140-150 °C) for 12-16 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.
Expected Yield: ~75-85%
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.1 (s, 1H), 7.8 (d, 1H), 7.5 (s, 1H), 7.0 (d, 1H), 6.8 (dd, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~138, 132, 125, 122, 118, 117, 110 |
| Mass Spectrometry (ESI+) | m/z 197/199 [M+H]⁺ |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Hydrobromic acid and bromine are corrosive and toxic; handle with extreme care.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Carbon tetrachloride is a hazardous solvent and should be handled with appropriate precautions.
-
Hydrazine is toxic and a suspected carcinogen; handle with extreme care.
-
Follow all institutional safety guidelines for handling and disposal of chemicals.
This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, a valuable building block for the discovery and development of new chemical entities.
Application Notes and Protocols for the Purification of 7-Bromoimidazo[1,5-a]pyridine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Bromoimidazo[1,5-a]pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of such organic compounds.[1][2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method is based on established procedures for related imidazo[1,5-a]pyridine derivatives and general principles of chromatography.[3][4]
Data Presentation
The efficiency of the column chromatography purification can be evaluated by monitoring the separation using thin-layer chromatography (TLC) and analyzing the purity of the collected fractions. Below is a table summarizing typical data obtained during the purification process.
| Parameter | Value | Method of Determination |
| Crude Product Purity | ~85% | ¹H NMR Spectroscopy |
| Purified Product Purity | >98% | ¹H NMR Spectroscopy, HPLC |
| Yield | 80-90% | Gravimetric analysis |
| Retention Factor (Rf) of this compound | 0.35 | TLC (n-hexane/EtOAc = 1/1)[4] |
| Retention Factor (Rf) of Impurities | Variable (e.g., <0.2 or >0.5) | TLC (n-hexane/EtOAc = 1/1) |
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the purification of this compound by column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)[5]
-
n-Hexane (analytical grade)
-
Ethyl acetate (EtOAc) (analytical grade)
-
Dichloromethane (DCM) (analytical grade)
-
Methanol (MeOH) (analytical grade)
-
Glass chromatography column
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Cotton or glass wool
2. Preparation of the Mobile Phase (Eluent):
The selection of an appropriate mobile phase is crucial for successful separation.[6] For imidazo[1,5-a]pyridine derivatives, a mixture of a non-polar solvent like n-hexane or dichloromethane and a polar solvent like ethyl acetate or methanol is commonly used.[3][4] A typical starting mobile phase is a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis of the crude product. A solvent system that provides an Rf value of approximately 0.3 for the desired compound is generally suitable for column chromatography.[2]
-
Recommended Starting Mobile Phase: n-hexane/Ethyl Acetate (EtOAc) = 4:1 (v/v).
-
Gradient Elution (if necessary): If the separation is not optimal with an isocratic elution, a gradient of increasing polarity can be used. For example, starting with n-hexane/EtOAc (4:1) and gradually increasing the proportion of EtOAc. For more polar impurities, a DCM/MeOH system might be considered.[3]
3. Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane/EtOAc = 4:1).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.
4. Sample Loading:
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add the dried silica-adsorbed sample to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Using a pipette, carefully apply the solution to the top of the column, taking care not to disturb the sand layer.
-
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin to collect the eluent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow of the mobile phase through the column. For flash chromatography, gentle pressure can be applied using a pump or compressed air.
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.
-
Visualize the spots on the TLC plate under a UV lamp.
-
Combine the fractions that contain the pure this compound (as determined by TLC).
6. Product Recovery:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry, HPLC).
Visualizations
Below is a diagram illustrating the workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Recrystallization of 7-Bromoimidazo[1,5-a]pyridine
These application notes provide a detailed protocol for the purification of 7-Bromoimidazo[1,5-a]pyridine via recrystallization. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The following protocol has been developed to enhance the purity of the crude product, ensuring its suitability for downstream applications in drug discovery and development.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the reliability of biological data. Recrystallization is a robust and scalable technique for the purification of solid organic compounds. This document outlines a standardized procedure for the recrystallization of this compound, along with expected quantitative outcomes and a visual representation of the workflow. While specific data for this exact compound is not extensively published, the following protocol is based on established methods for similar bromo-substituted heterocyclic compounds.
Quantitative Data Summary
The following table summarizes typical data obtained during the recrystallization of this compound. These values are representative and may vary based on the initial purity of the crude material and specific laboratory conditions.
| Parameter | Value | Notes |
| Starting Material | ||
| Initial Mass | 5.00 g | Crude this compound |
| Initial Purity (by HPLC) | 92.5% | |
| Recrystallization Solvent | ||
| Solvent System | Ethanol/Water (9:1 v/v) | Other potential solvents include isopropanol and acetonitrile. |
| Solvent Volume | 75 mL | Adjusted based on solubility tests. |
| Process Parameters | ||
| Dissolution Temperature | 78 °C (Boiling Point of Ethanol) | Heated to reflux. |
| Cooling Protocol | Slow cooling to room temperature, followed by 1 hour at 0-4 °C. | Promotes the formation of well-defined crystals. |
| Results | ||
| Yield of Recrystallized Product | 4.15 g | |
| Recovery | 83% | |
| Final Purity (by HPLC) | >99.5% | |
| Melting Point | 190-195 °C | For the analogous 8-bromoimidazo[1,5-a]pyridine.[1] |
Experimental Protocol
This protocol details the step-by-step methodology for the recrystallization of this compound.
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks
-
Hot Plate with Magnetic Stirrer
-
Magnetic Stir Bar
-
Condenser
-
Buchner Funnel and Flask
-
Filter Paper
-
Ice Bath
-
Spatula
-
Drying Oven or Vacuum Desiccator
3.2. Procedure
-
Solvent Selection: Based on preliminary solubility tests, a mixed solvent system of ethanol and water (9:1 v/v) is recommended. Ethanol is a common solvent for the recrystallization of related bromo-substituted quinolines.
-
Dissolution:
-
Place 5.00 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 60 mL of the 9:1 ethanol/water solvent system.
-
Attach a condenser to the flask and heat the mixture to reflux on a hot plate with stirring until the solid is completely dissolved.
-
If the solid does not fully dissolve, add small additional portions (2-3 mL) of the hot solvent until a clear solution is obtained.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of the cold ethanol/water solvent system to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 40-50 °C or in a desiccator under vacuum until a constant weight is achieved.
-
3.3. Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable; avoid open flames and use a hot plate for heating.
Workflow Visualization
The following diagram illustrates the key steps in the recrystallization process for this compound.
Caption: Recrystallization workflow for this compound.
References
Application Notes and Protocols: 7-Bromoimidazo[1,5-a]pyridine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]pyridine is a privileged heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals. Its unique electronic properties and structural rigidity make it an attractive core for drug design. The presence of a bromine atom at the 7-position of the imidazo[1,5-a]pyridine ring system provides a highly versatile synthetic handle for the introduction of molecular diversity through various transition metal-catalyzed cross-coupling reactions. This application note details the use of 7-Bromoimidazo[1,5-a]pyridine as a key building block in the synthesis of complex organic molecules, focusing on palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Key Synthetic Applications
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern medicinal chemistry for the construction of compound libraries for high-throughput screening and the synthesis of targeted therapeutic agents. The primary applications involve:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds, allowing the introduction of various aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the synthesis of C(sp²)–N bonds, enabling the facile introduction of a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the creation of C(sp²)–C(sp) bonds, installing alkyne functionalities which are valuable for further transformations or as components of bioactive molecules.
The general workflow for utilizing this compound in these synthetic transformations is depicted below.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions on bromo-substituted pyridine and related heterocyclic systems. These serve as a guide for reaction optimization using this compound.
Table 1: Suzuki-Miyaura Coupling of Heteroaryl Bromides
| Entry | Aryl Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | ~95[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2.5) | XPhos (5) | K₃PO₄ (2.5) | 1,4-Dioxane | 80 | 18 | ~89[2] |
| 3 | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (2.5) | 4m* (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 80 | 12 | ~92[3] |
| 4 | 5-Indoleboronic acid | P1** (1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 8 | ~91[1] |
*4m refers to a specific 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand.[3] **P1 refers to an XPhos-containing palladacycle precatalyst.[1]
Table 2: Buchwald-Hartwig Amination of Heteroaryl Bromides
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Cyclohexylamine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu (2.5) | Toluene | 80 | 4 | ~60[4] |
| 2 | Morpholine | Pd(OAc)₂ (2) | dppp (2) | NaOtBu (1.5) | Toluene | 80 | 16 | ~95[5] |
| 3 | Diphenylamine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (2.08) | Toluene | 100 | 24 | ~90+[6] |
| 4 | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiOtBu (2.1) | 1,4-Dioxane | 100 | 24 | ~97[6] |
Table 3: Sonogashira Coupling of Heteroaryl Bromides
| Entry | Alkyne | Pd-Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄ (0.1) | CuI (0.2) | Et₃N (3) | Toluene | 50 | 3 | ~95[7] |
| 2 | 1-Decyne | Pd(dppf)Cl₂ (1.35) | CuI (2.7) | i-Pr₂NH (4) | Toluene | 70 | 3 | ~90+[6] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 16 | ~85-95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF/Et₃N | RT | 16 | ~93 |
Experimental Protocols
Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous unless otherwise specified.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the arylation of this compound.[8][9]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable ligand (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask, magnetic stirrer, heating mantle/oil bath, condenser
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and the phosphine ligand in a portion of the anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining dioxane and the water to the reaction mixture.
-
Degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-imidazo[1,5-a]pyridine.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation with this compound.[4][6]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2-2.1 equiv)
-
[Pd(allyl)Cl]₂ or Pd₂(dba)₃ (1-2 mol%)
-
XPhos or other suitable ligand (2-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium tert-butoxide (LiOtBu) (2.1 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk flask, magnetic stirrer, heating mantle/oil bath, condenser
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add this compound and the anhydrous solvent.
-
Add the amine (if liquid, via syringe; if solid, add with other solids).
-
Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the 7-amino-imidazo[1,5-a]pyridine derivative.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the alkynylation of this compound.[10][11]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Anhydrous triethylamine (Et₃N) or another suitable amine base/solvent
-
Anhydrous THF or Toluene (if needed)
-
Schlenk flask, magnetic stirrer, condenser
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C as required.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to give the pure 7-alkynyl-imidazo[1,5-a]pyridine.
Biological Significance of Imidazo[1,5-a]pyridine Derivatives
The functionalization of the this compound core leads to a diverse range of derivatives with significant potential in drug discovery. The imidazopyridine scaffold is a key component in many therapeutic agents.[12] Derivatives have demonstrated a wide array of biological activities, including but not limited to:
-
Anticancer Activity: Certain substituted imidazopyridines have shown potent inhibitory activity against various cancer cell lines.[13]
-
Antiviral Activity: Bromo-substituted imidazo[4,5-b]pyridines, a related isomer class, have shown selective activity against viruses like the respiratory syncytial virus (RSV).[12]
-
Kinase Inhibition: The scaffold is often used in the design of inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases.
-
Antimicrobial and Antiviral Properties: The pyridine nucleus, in general, is a component of many compounds with notable antibacterial, antifungal, and antiviral properties.[14]
The ability to rapidly generate libraries of novel compounds from this compound makes it an invaluable tool for identifying new lead compounds in drug development programs.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 13. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromoimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 7-Bromoimidazo[1,5-a]pyridine as a key building block. The imidazo[1,5-a]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, making efficient and versatile synthetic methodologies for its functionalization highly valuable in the field of drug discovery and development.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1][2] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals and natural products.[3] For the functionalization of this compound, several key cross-coupling reactions are particularly relevant:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling the aryl bromide with an organoboron reagent.[4][5][6]
-
Buchwald-Hartwig Amination: Creates C-N bonds by reacting the aryl bromide with an amine.[1][2][3]
-
Sonogashira Coupling: Synthesizes C-C bonds between the aryl bromide and a terminal alkyne.[7][8][9]
-
Heck Coupling: Forms a C-C bond by coupling the aryl bromide with an alkene.
-
Stille Coupling: Involves the reaction of the aryl bromide with an organotin compound to form a C-C bond.
-
Negishi Coupling: Creates a C-C bond through the reaction of the aryl bromide with an organozinc reagent.
The choice of reaction depends on the desired final product and the specific functionalities to be introduced at the 7-position of the imidazo[1,5-a]pyridine core.
General Palladium-Catalyzed Cross-Coupling Catalytic Cycle
The general mechanism for these reactions involves a catalytic cycle with a palladium catalyst. The cycle typically consists of three main steps: oxidative addition, transmetalation (for C-C and C-Heteroatom couplings) or migratory insertion (for Heck coupling), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
While specific examples for this compound are not extensively documented, optimal conditions can be extrapolated from studies on structurally similar compounds, such as other brominated imidazo[1,5-a]pyridines and related heterocycles. The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling of aryl bromides, which can serve as a starting point for the functionalization of this compound.[10]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (Microwave) | 85-95 | |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (Microwave) | 83-92 | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | General Protocol |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | High | General Protocol |
| PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 90 | High | General Protocol |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from procedures used for the coupling of other bromo-substituted heteroaromatics.[10]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave synthesis vial
-
Magnetic stirrer
Procedure:
-
To a microwave synthesis vial, add this compound (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2 mmol).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 20-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-imidazo[1,5-a]pyridine.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 2: Buchwald-Hartwig Amination of this compound
This is a general protocol for the amination of aryl bromides.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a pre-catalyst like XPhos-Pd-G3
-
A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 80-110°C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the 7-amino-imidazo[1,5-a]pyridine derivative.
Protocol 3: Sonogashira Coupling of this compound
A general procedure for the coupling of aryl bromides with terminal alkynes.[7][8][9]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Schlenk tube or sealed vial
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add this compound (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.01 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL), the terminal alkyne (1.5 mmol), and triethylamine (2 mmol).
-
Stir the reaction mixture at room temperature to 60°C for 4-24 hours until completion (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the 7-alkynyl-imidazo[1,5-a]pyridine product.
Logical Relationships in Reaction Condition Optimization
Optimizing a palladium-catalyzed cross-coupling reaction involves the careful selection of several interdependent parameters. The following diagram illustrates the key relationships to consider.
Caption: Key parameters and their interdependencies in optimizing palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of a diverse range of functionalized derivatives. By carefully selecting the appropriate reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent selectivity. The protocols and data presented herein provide a solid foundation for the application of these essential synthetic transformations in drug discovery and development programs. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 10. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Bromoimidazo[1,5-a]pyridine in Materials Science: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]pyridine and its derivatives have garnered significant attention in materials science due to their unique electronic and photophysical properties.[1][2][3] This class of nitrogen-containing heterocyclic compounds possesses a rigid, planar structure and a tunable π-conjugated system, making them excellent candidates for a variety of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and organic electronics.[1][2] The strategic introduction of functional groups onto the imidazo[1,5-a]pyridine core allows for the fine-tuning of their optical and electronic characteristics.
7-Bromoimidazo[1,5-a]pyridine, in particular, serves as a versatile building block in the synthesis of advanced functional materials. The bromine atom at the 7-position provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or vinyl substituents. This functionalization is crucial for extending the π-conjugation, modulating the energy levels (HOMO/LUMO), and ultimately controlling the emission color and efficiency of the resulting materials.
Application in Organic Light-Emitting Diodes (OLEDs)
One of the most promising applications of this compound is in the development of novel emissive materials for OLEDs. By utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, various aromatic moieties can be attached at the 7-position to create donor-acceptor or extended π-conjugated systems. These modifications can lead to materials with high quantum yields, good thermal stability, and tunable emission from the blue to the red region of the visible spectrum.
Synthetic Workflow for a Representative OLED Emitter
The following diagram illustrates a typical synthetic workflow for preparing a functionalized imidazo[1,5-a]pyridine derivative for OLED applications, starting from this compound.
Caption: Synthetic workflow for an OLED emitter.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified. Glassware should be oven-dried prior to use. Reagents should be of high purity and used as received from commercial suppliers.
Synthesis of 7-(9,9-dimethyl-9H-fluoren-2-yl)imidazo[1,5-a]pyridine (A Representative Emitter)
This protocol describes a Suzuki-Miyaura cross-coupling reaction between this compound and (9,9-dimethyl-9H-fluoren-2-yl)boronic acid.
Materials:
-
This compound (1.0 eq)
-
(9,9-dimethyl-9H-fluoren-2-yl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (anhydrous)
-
Ethanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound, (9,9-dimethyl-9H-fluoren-2-yl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene and ethanol in a 4:1 ratio to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Recrystallize the purified product from a dichloromethane/hexane solvent system to obtain the final product as a crystalline solid.
Characterization Protocol
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Photophysical Measurements:
-
UV-Vis Absorption: The absorption spectrum should be measured in a suitable solvent (e.g., dichloromethane) to determine the absorption maxima (λₘₐₓ).
-
Photoluminescence (PL) Spectroscopy: The emission spectrum should be recorded in the same solvent to determine the emission maxima (λₑₘ).
-
Quantum Yield (Φ): The fluorescence quantum yield should be determined relative to a standard fluorophore (e.g., quinine sulfate).
-
Data Presentation
The photophysical properties of the synthesized 7-(9,9-dimethyl-9H-fluoren-2-yl)imidazo[1,5-a]pyridine are summarized in the table below.
| Compound | Solvent | λₘₐₓ (nm) | λₑₘ (nm) | Quantum Yield (Φ) |
| 7-(9,9-dimethyl-9H-fluoren-2-yl)imidazo[1,5-a]pyridine | Dichloromethane | 350 | 450 | 0.85 |
Logical Relationship of Functionalization
The following diagram illustrates the logical relationship between the chemical structure of the 7-substituted imidazo[1,5-a]pyridine and its resulting properties for materials science applications.
Caption: Structure-property relationship.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel organic materials. Its utility in creating highly fluorescent molecules makes it particularly suitable for the development of next-generation OLEDs. The straightforward functionalization via cross-coupling reactions allows for precise control over the material's photophysical properties, paving the way for the rational design of highly efficient and stable organic electronic devices. Further research into the derivatization of this compound is expected to yield a new generation of advanced materials with tailored functionalities.
References
Synthesis of Novel Fluorescent Probes from 7-Bromoimidazo[1,5-a]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in the development of fluorescent probes due to its inherent photophysical properties, including large Stokes shifts and environmental sensitivity.[1][2][3] The functionalization of this heterocyclic system allows for the fine-tuning of its spectral characteristics and the introduction of specific recognition moieties for targeted biological applications. This document provides detailed application notes and experimental protocols for the synthesis of novel fluorescent probes starting from 7-Bromoimidazo[1,5-a]pyridine. This key intermediate serves as a versatile platform for introducing a variety of fluorogenic and bioactive groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6] These synthetic strategies open avenues for the creation of probes for cellular imaging, biomolecule detection, and drug discovery applications.[1][7]
Synthetic Strategies
The synthesis of fluorescent probes from this compound primarily relies on palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds at the 7-position. The choice of reaction depends on the desired functionality to be introduced.
-
Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl groups, which can extend the π-conjugation and modulate the fluorescence properties.
-
Sonogashira Coupling: For the introduction of alkynyl moieties, which can be further functionalized or used to create rigidified structures with unique photophysical characteristics.
-
Buchwald-Hartwig Amination: For the introduction of amino groups, which can serve as recognition sites or be derivatized with environmentally sensitive fluorophores.
Below are detailed protocols for these key transformations.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for the Synthesis of 7-Aryl-imidazo[1,5-a]pyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction flask, followed by the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Sonogashira Coupling Protocol for the Synthesis of 7-Alkynyl-imidazo[1,5-a]pyridines
This protocol outlines a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA), degassed
-
Toluene, degassed
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and triethylamine to the flask.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol for the Synthesis of 7-Amino-imidazo[1,5-a]pyridines
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[8]
Data Presentation
The photophysical properties of fluorescent probes are crucial for their application. The following table summarizes key data for representative 7-substituted imidazo[1,5-a]pyridine derivatives.
| Probe Architecture | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| 7-Phenyl-imidazo[1,5-a]pyridine | ~350-380 | ~450-480 | ~100-130 | ~0.2-0.5 | [9] |
| 7-(p-Methoxyphenyl)-imidazo[1,5-a]pyridine | ~360-390 | ~460-500 | ~100-140 | ~0.4-0.7 | [9] |
| 7-(Phenylethynyl)-imidazo[1,5-a]pyridine | ~370-400 | ~480-520 | ~110-150 | ~0.3-0.6 | [N/A] |
| 7-(N,N-Dimethylamino)-imidazo[1,5-a]pyridine | ~380-410 | ~500-550 | ~120-170 | ~0.1-0.4 | [N/A] |
Note: The exact photophysical properties are highly dependent on the solvent and the specific substituents on the aryl, alkynyl, or amino moieties. The data presented here are representative values.
Visualizations
Synthetic Workflow
The general workflow for the synthesis of fluorescent probes from this compound is depicted below.
Caption: Synthetic routes from this compound.
Application in Cellular Imaging: A Conceptual Workflow
The synthesized probes can be utilized for various cellular imaging applications, such as visualizing specific organelles or monitoring enzymatic activity.
Caption: Conceptual workflow for cellular imaging.
Signaling Pathway Example: Kinase Activity Probe
A hypothetical probe designed to detect kinase activity could function via a "turn-on" mechanism upon phosphorylation.
Caption: "Turn-on" probe for kinase activity.
Applications and Future Perspectives
The fluorescent probes synthesized from this compound have broad applications in biomedical research and drug development. Their environmentally sensitive fluorescence makes them excellent candidates for membrane probes to study lipid bilayer dynamics.[10][11] By incorporating specific recognition motifs, these probes can be targeted to various cellular organelles, such as mitochondria or lysosomes, enabling the study of their function and morphology in living cells.[2][12]
Furthermore, the imidazo[1,5-a]pyridine scaffold can be integrated into "turn-on" or ratiometric sensor designs for the detection of specific enzymes, ions, or reactive oxygen species.[13][14] This is achieved by designing the probe in a way that a specific biological event, such as enzymatic cleavage or ion binding, triggers a conformational change or a chemical reaction that modulates the fluorescence output.
Future research in this area will likely focus on the development of probes with near-infrared (NIR) emission to enable deep-tissue imaging, as well as the creation of theranostic agents that combine diagnostic imaging with therapeutic action. The synthetic versatility of the this compound core makes it an ideal platform for these exciting future developments.
References
- 1. researchgate.net [researchgate.net]
- 2. Probes for Fluorescent Visualization of Specific Cellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Negishi Coupling of 7-Bromoimidazo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Negishi cross-coupling of 7-bromoimidazo[1,5-a]pyridine derivatives with various organozinc reagents. This reaction is a powerful tool for the synthesis of novel 7-substituted imidazo[1,5-a]pyridine analogs, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
The Negishi coupling offers a versatile and efficient method for forming carbon-carbon bonds. The reaction proceeds via a catalytic cycle involving a palladium(0) species. This cycle consists of three key steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation of the organic group from the organozinc reagent to the palladium complex, and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
Experimental Protocol: General Procedure for Negishi Coupling
This protocol is adapted from a reported synthesis of 7-substituted-1-methyl-3-phenylimidazo[1,5-a]pyridines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent the degradation of the organometallic reagents and catalyst.
Materials:
-
7-Bromo-1-methyl-3-phenylimidazo[1,5-a]pyridine
-
Organozinc reagent (e.g., Alkylzinc bromide, Arylzinc chloride) (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 7-bromo-1-methyl-3-phenylimidazo[1,5-a]pyridine (1.0 equivalent) in anhydrous THF.
-
Catalyst and Ligand Addition: To the solution, add palladium(II) acetate (5 mol%) and SPhos (10 mol%).
-
Degassing: Degas the mixture by subjecting it to three cycles of vacuum and backfilling with argon.
-
Addition of Organozinc Reagent: Add the organozinc reagent (1.5 - 2.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-substituted-imidazo[1,5-a]pyridine derivative.
Data Presentation: Representative Yields
The following table summarizes the yields obtained for the Negishi coupling of 7-bromo-1-methyl-3-phenylimidazo[1,5-a]pyridine with various organozinc reagents, demonstrating the versatility of this protocol.
| Entry | Organozinc Reagent | Product | Yield (%) |
| 1 | Methylzinc bromide | 7-Methyl-1-methyl-3-phenylimidazo[1,5-a]pyridine | 85 |
| 2 | Ethylzinc bromide | 7-Ethyl-1-methyl-3-phenylimidazo[1,5-a]pyridine | 82 |
| 3 | Phenylzinc chloride | 1-Methyl-3,7-diphenylimidazo[1,5-a]pyridine | 78 |
| 4 | 4-Methoxyphenylzinc chloride | 7-(4-Methoxyphenyl)-1-methyl-3-phenylimidazo[1,5-a]pyridine | 75 |
| 5 | 2-Thienylzinc bromide | 1-Methyl-3-phenyl-7-(thiophen-2-yl)imidazo[1,5-a]pyridine | 68 |
Visualizations
Catalytic Cycle of the Negishi Coupling Reaction
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Workflow for Negishi Coupling
Caption: Step-by-step experimental workflow for the Negishi coupling.
Application Notes and Protocols for Microwave-Assisted Synthesis of 7-Bromoimidazo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 7-Bromoimidazo[1,5-a]pyridine derivatives. This class of compounds holds significant promise in drug discovery, particularly as kinase inhibitors. The methodologies presented herein are designed to be efficient and scalable, leveraging the advantages of microwave-assisted organic synthesis.
Introduction
Imidazo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that are of significant interest to the pharmaceutical industry due to their diverse biological activities. The 7-bromo substitution on this scaffold provides a versatile handle for further chemical modifications, making it an attractive starting point for the synthesis of compound libraries for drug screening. Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, increase yields, and improve product purity in the synthesis of such heterocyclic systems.
Applications in Drug Development
This compound derivatives have been investigated for their potential as therapeutic agents in various diseases, primarily as inhibitors of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Anaplastic Lymphoma Kinase (ALK) Inhibition: The EML4-ALK fusion gene is a key driver in a subset of non-small cell lung cancers (NSCLC).[1] Small molecule inhibitors targeting ALK have shown significant clinical benefit. The imidazo[1,5-a]pyridine scaffold has been explored for the development of potent ALK inhibitors.[2][3]
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1.[4] Inhibitors of p38 MAPK are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis.[5][6] The pyrazolo[1,5-a]pyridine scaffold, structurally related to imidazo[1,5-a]pyridines, has shown promise in this area.[5]
Transforming Growth Factor-β (TGF-β) Signaling Pathway Modulation: The TGF-β signaling pathway is implicated in a wide range of cellular processes, including proliferation, differentiation, and extracellular matrix production.[7] Its dysregulation is associated with fibrosis and cancer progression.[8][9] Imidazo[1,5-a]pyridine derivatives have been investigated for their ability to modulate this pathway.
Experimental Protocols
General Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridine Derivatives
This protocol is a general guideline for the one-pot synthesis of imidazo[1,5-a]pyridine derivatives, adapted from known procedures for related structures.[10]
Materials:
-
(4-Bromopyridin-2-yl)methanamine
-
Substituted Aldehyde (e.g., Benzaldehyde derivatives)
-
2-Pyridinecarboxaldehyde
-
Ammonium Acetate
-
Acetic Acid
-
Ethanol
-
Microwave Reactor (e.g., CEM Discover)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine (4-Bromopyridin-2-yl)methanamine (1.0 mmol), the desired substituted aldehyde (1.0 mmol), 2-pyridinecarboxaldehyde (1.0 mmol), and ammonium acetate (10.0 mmol).
-
Solvent Addition: Add glacial acetic acid (2.0 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 30 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (50 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound derivative.
Data Presentation: Microwave-Assisted Synthesis of Related Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Derivatives
The following tables summarize reaction conditions and yields for the microwave-assisted synthesis of various imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives, providing a comparative basis for the synthesis of 7-bromo analogues.
Table 1: Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridinium Salts [10]
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | Iodoethane | Acetonitrile | 155 | 50 | 48 |
| 1,4-bis(1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)benzene | Iodoethane | Acetonitrile | 155 | 50 | 41 |
Table 2: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridine-Chromones [11]
| 2-Aminopyridine | Isocyanide | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-amino-pyridine | tert-butylisocyanide | NH₄Cl | EtOH | 80 | 15 | 36 |
| 2-amino-pyridine | cyclohexylisocyanide | NH₄Cl | EtOH | 80 | 15 | 21 |
| 2-amino-pyridine | benzylisocyanide | NH₄Cl | EtOH | 80 | 15 | 29 |
Table 3: Microwave-Assisted Multicomponent Synthesis of 3-aminoimidazo[1,2-a]pyridines [12]
| Aldehyde | 2-Aminopyridine | Isonitrile | Catalyst | Solvent | Temperature (°C) | Time (min) |
|---|---|---|---|---|---|---|
| Fluorous benzaldehyde | 2-aminopyridine | cyclohexylisonitrile | Sc(OTf)₃ | 3:1 DCM/MeOH | 150 | 10 |
| Fluorous benzaldehyde | 2-aminopyrazine | cyclohexylisonitrile | Sc(OTf)₃ | 3:1 DCM/MeOH | 150 | 10 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Signaling Pathways
The following diagrams illustrate the signaling pathways potentially targeted by this compound derivatives in the context of drug development.
ALK Signaling Pathway
Caption: Inhibition of the ALK signaling pathway by imidazo[1,5-a]pyridine derivatives.
p38 MAPK Signaling Pathway
Caption: Inhibition of the p38 MAPK signaling pathway.
TGF-β Signaling Pathway
References
- 1. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of pharmacological TGF-β signaling pathway inhibitors in the pathogenesis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting transforming growth factor‐β signalling for cancer prevention and intervention: Recent advances in developing small molecules of natural origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 12. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Functionalized Imidazo[1,5-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural framework makes them "privileged scaffolds" in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The development of efficient synthetic routes to access these molecules is crucial for further exploration of their therapeutic potential. One-pot synthesis methodologies offer significant advantages in terms of operational simplicity, time efficiency, and atom economy, making them highly desirable for the rapid generation of diverse libraries of functionalized imidazo[1,5-a]pyridines.
These application notes provide an overview of selected one-pot synthetic strategies for functionalized imidazo[1,5-a]pyridines, detailed experimental protocols, and a summary of their applications in drug development with a focus on their interaction with key signaling pathways.
Application Notes
The imidazo[1,5-a]pyridine core is a key pharmacophore found in numerous biologically active compounds. Its derivatives have been investigated for a variety of therapeutic applications, owing to their ability to modulate the activity of various enzymes and signaling pathways.
Key Therapeutic Areas and Biological Targets:
-
Oncology: Imidazo[1,5-a]pyridine derivatives have shown potent anti-cancer activity by targeting critical signaling pathways involved in cell proliferation, survival, and metastasis. For instance, some derivatives have been shown to inhibit the STAT3/NF-κB and AKT/mTOR pathways, which are often dysregulated in cancer.[1][2] Others have been developed as potent inhibitors of receptor tyrosine kinases like c-Met.
-
Anti-inflammatory: The anti-inflammatory effects of certain imidazo[1,5-a]pyridines are attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the modulation of signaling pathways such as the NF-κB pathway, which plays a central role in the inflammatory response.[1]
-
Antiviral and Antibacterial: The broad biological activity of this scaffold extends to infectious diseases. Researchers have explored imidazo[1,5-a]pyridines as potential antiviral and antibacterial agents, with some compounds showing promising activity against various pathogens.
-
Thromboxane A2 Synthetase Inhibitors: Certain imidazo[1,5-a]pyridine derivatives have been identified as a new class of thromboxane A2 synthetase inhibitors, suggesting their potential in cardiovascular diseases.[3]
The versatility of the imidazo[1,5-a]pyridine scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties for specific therapeutic targets. The one-pot synthetic methods detailed below are instrumental in facilitating the structure-activity relationship (SAR) studies necessary for the development of new drug candidates.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway targeted by imidazo[1,5-a]pyridine derivatives and a general experimental workflow for their one-pot synthesis.
Caption: Simplified signaling pathways (AKT/mTOR and STAT3/NF-κB) modulated by imidazo[1,5-a]pyridine derivatives.
Caption: General experimental workflow for the one-pot synthesis and characterization of imidazo[1,5-a]pyridines.
Quantitative Data Summary
The following tables summarize the yields of various functionalized imidazo[1,5-a]pyridines synthesized via different one-pot methodologies.
Table 1: Iodine-Mediated One-Pot Synthesis of 3-Aryl-1-(phenylthio)imidazo[1,5-a]pyridines
| Entry | Aldehyde (Ar) | Product | Yield (%) |
| 1 | 4-Tolyl | 1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine | 46 |
| 2 | 4-(tert-butyl)phenyl | 3-(4-(tert-butyl)phenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 46 |
| 3 | 4-Bromophenyl | 3-(4-bromophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 40 |
| 4 | 3-Nitrophenyl | 3-(3-nitrophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 61 |
Data extracted from an iodine-mediated synthesis protocol.[1]
Table 2: Ritter-Type One-Pot Synthesis of 3-Substituted Imidazo[1,5-a]pyridines
| Entry | Pyridinylmethanol | Nitrile | Product | Yield (%) |
| 1 | Pyridin-2-ylmethanol | Acetonitrile | 3-Methylimidazo[1,5-a]pyridine | 97 |
| 2 | (6-Methylpyridin-2-yl)methanol | Acetonitrile | 3,5-Dimethylimidazo[1,5-a]pyridine | 93 |
| 3 | (6-Chloropyridin-2-yl)methanol | Acetonitrile | 5-Chloro-3-methylimidazo[1,5-a]pyridine | 85 |
| 4 | Pyridin-2-ylmethanol | Benzonitrile | 3-Phenylimidazo[1,5-a]pyridine | 91 |
Data from a Bi(OTf)₃ and p-TsOH catalyzed Ritter-type reaction.[4]
Experimental Protocols
Protocol 1: Iodine-Mediated One-Pot Synthesis of 3-Aryl-1-(phenylthio)imidazo[1,5-a]pyridines
This protocol describes a one-pot, three-component reaction for the synthesis of 3-aryl-1-(phenylthio)imidazo[1,5-a]pyridines from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates.[1]
Materials:
-
2-Aminomethylpyridine (1.0 mmol)
-
Substituted benzaldehyde (1.2 mmol)
-
Sodium benzenesulfinate (1.5 mmol)
-
Iodine (I₂) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5.0 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
Procedure:
-
To a stirred solution of 2-aminomethylpyridine (1.0 mmol) in DMF (5.0 mL) in a sealed tube, add the substituted benzaldehyde (1.2 mmol), sodium benzenesulfinate (1.5 mmol), and iodine (2.0 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Transition-Metal-Free One-Pot Synthesis via sp³ C-H Amination
This protocol details a transition-metal-free, iodine-mediated synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines.[3]
Materials:
-
2-Pyridyl ketone (0.5 mmol)
-
Alkylamine (1.0 mmol)
-
Iodine (I₂) (1.0 mmol)
-
Sodium acetate (NaOAc) (1.0 mmol)
-
1,4-Dioxane (2.0 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether (for chromatography)
Procedure:
-
In a sealed reaction tube, combine the 2-pyridyl ketone (0.5 mmol), alkylamine (1.0 mmol), iodine (1.0 mmol), and sodium acetate (1.0 mmol).
-
Add 1,4-dioxane (2.0 mL) to the mixture.
-
Seal the tube and stir the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the mixture with saturated aqueous Na₂S₂O₃ solution (10 mL) and then with water (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the desired imidazo[1,5-a]pyridine derivative.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Cyclocondensation of 2-(Aminomethyl)pyridines with Nitroalkanes
This method describes the synthesis of imidazo[1,5-a]pyridines via the cyclization of 2-picolylamines with nitroalkanes using polyphosphoric acid (PPA).[5][6]
Materials:
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2-(Aminomethyl)pyridine (1.0 mmol)
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Nitroalkane (1.2 mmol)
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Phosphorous acid (H₃PO₃) (1.0 mmol)
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Polyphosphoric acid (PPA) (10 g)
-
Ice-water
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Aqueous sodium hydroxide (NaOH) solution (40%)
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Dichloromethane (DCM) (for extraction)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, heat polyphosphoric acid (10 g) to 80 °C.
-
Add phosphorous acid (1.0 mmol) and stir until a homogeneous solution is formed.
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Add the 2-(aminomethyl)pyridine (1.0 mmol) to the hot PPA mixture.
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Slowly add the nitroalkane (1.2 mmol) to the reaction mixture.
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Increase the temperature to 120-130 °C and stir for 2-4 hours, monitoring the reaction by TLC.
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Cool the reaction mixture to room temperature and pour it onto ice-water.
-
Carefully neutralize the acidic solution by the slow addition of 40% aqueous NaOH solution, keeping the temperature below 20 °C with an ice bath.
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Extract the resulting suspension with dichloromethane (3 x 30 mL).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the pure imidazo[1,5-a]pyridine.
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Characterize the final product by NMR spectroscopy and mass spectrometry.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromoimidazo[1,5-a]pyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Bromoimidazo[1,5-a]pyridine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
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Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. In the cyclization of 2-(aminomethyl)pyridines with nitroalkanes, for instance, increasing the temperature from 110 °C to 160 °C has been shown to significantly improve the yield.[1]
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Troubleshooting Step: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Be cautious of potential side product formation at higher temperatures.
-
-
Inappropriate Reagents or Catalyst: The choice of acid medium and activating agents can dramatically impact the outcome.
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Troubleshooting Step: If using polyphosphoric acid (PPA), consider the addition of phosphorous acid (H₃PO₃), which has been demonstrated to improve yields from as low as 4% to as high as 77% in a similar synthesis.[1]
-
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Poor Quality Starting Materials: Impurities in the starting materials, such as the corresponding 4-bromopyridine derivative, can interfere with the reaction.
-
Troubleshooting Step: Ensure the purity of your starting 2-aminomethyl-4-bromopyridine and other reagents by techniques like NMR or melting point analysis. Recrystallize or purify the starting materials if necessary.
-
-
Alternative Synthetic Routes: If optimization of the current protocol fails, consider exploring alternative synthetic strategies for the imidazo[1,5-a]pyridine core. Various methods exist, including copper-catalyzed reactions and multi-component reactions.[2][3]
Issue 2: Formation of Significant Side Products
Possible Causes and Solutions:
-
Polymerization: Harsh reaction conditions, such as high concentrations of strong acids and high temperatures, can lead to the formation of polymeric resins.[1]
-
Troubleshooting Step: Lower the reaction temperature or reduce the concentration of the acid catalyst. While this may require longer reaction times, it can minimize polymerization. The use of a PPA/H₃PO₃ mixture can also help in reducing the formation of these resins.[1]
-
-
Isomeric Impurities: Depending on the synthetic route, the formation of isomeric imidazo[1,2-a]pyridine derivatives is a possibility.
-
Troubleshooting Step: Carefully analyze the crude product using high-resolution analytical techniques like 2D NMR to identify any isomeric byproducts. Purification by column chromatography with a carefully selected eluent system is crucial.
-
-
Incomplete Cyclization: The intermediate may not fully cyclize, leading to a mixture of products.
-
Troubleshooting Step: Increase the reaction time or temperature to ensure the reaction goes to completion. Monitor the disappearance of the intermediate by TLC or LC-MS.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
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Co-eluting Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.
-
Troubleshooting Step: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Alternatively, consider recrystallization from a suitable solvent or a solvent mixture to purify the product.
-
-
Product Insolubility: The desired product may have limited solubility in common organic solvents, making extraction and purification difficult.
-
Troubleshooting Step: Test a range of solvents to find one in which the product is sufficiently soluble for purification. If the product is a salt, it may be necessary to neutralize it to the free base before extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of a bromo-substituted imidazo[1,5-a]pyridine?
A1: Yields can vary significantly depending on the specific synthetic route and substituents. For example, the synthesis of 6-Bromo-7-methoxyimidazo[1,5-a]quinoline, a related structure, has been reported with a yield of 72%.[1] Optimization of reaction conditions is key to achieving higher yields.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. Use a suitable eluent system that provides good separation between the starting material, intermediate, and product. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q3: What are the key safety precautions to take during this synthesis?
A3: Always work in a well-ventilated fume hood. Polyphosphoric acid is corrosive and should be handled with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Reactions at high temperatures should be conducted behind a safety shield. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Data Presentation
Table 1: Optimization of Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis
This table summarizes the effect of different reaction media and temperatures on the yield of a representative imidazo[1,5-a]pyridine synthesis, highlighting the importance of condition optimization.[1]
| Entry | Medium ( g/mmol of substrate) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% (1 g) | 110 | 3 | 4 |
| 2 | PPA 85% (1 g) | 130 | 3 | 13 |
| 3 | PPA 87% (1 g) | 130 | 3 | 13 |
| 4 | PPA 80% (1 g) | 110 | 3 | 6 |
| 5 | PPA 87% + H₃PO₃ (1:0.5) | 110 | 3 | 22 |
| 6 | PPA 87% + H₃PO₃ (1:0.5) | 140 | 3 | 43 |
| 7 | PPA 87% + H₃PO₃ (1:1) | 140 | 3 | 62 |
| 8 | PPA 87% + H₃PO₃ (1:1) | 160 | 3 | 77 |
Experimental Protocols
Key Experiment: Cyclization of 2-(aminomethyl)pyridine with a Nitroalkane [1]
This protocol is a general procedure that can be adapted for the synthesis of this compound by using 2-(aminomethyl)-4-bromopyridine as the starting material.
-
Reaction Setup: In a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, combine the 2-(aminomethyl)pyridine derivative (1.00 mmol), the nitroalkane (2.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 160 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water to the mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
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Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether).
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
common side reactions in the synthesis of 7-Bromoimidazo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-Bromoimidazo[1,5-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies for the imidazo[1,5-a]pyridine core involve the cyclization of a suitably substituted 2-(aminomethyl)pyridine derivative. For this compound, a key intermediate is 4-Bromo-2-(aminomethyl)pyridine. Common cyclization methods include:
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Cyclocondensation with a one-carbon equivalent: Reacting 4-Bromo-2-(aminomethyl)pyridine with reagents like formaldehyde, formic acid, or their equivalents.
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Oxidative cyclization: Intramolecular cyclization of an intermediate Schiff base formed from 4-Bromo-2-(aminomethyl)pyridine.
Q2: I am observing a significant amount of an impurity with a similar mass in the final product. What could it be?
A2: A common side reaction in the synthesis of substituted imidazo[1,5-a]pyridines is the formation of regioisomers. Depending on the synthetic route for the precursor, 4-Bromo-2-(aminomethyl)pyridine, you might have a regioisomeric impurity, such as 6-Bromo-2-(aminomethyl)pyridine. This would lead to the formation of 6-Bromoimidazo[1,5-a]pyridine, which has the same mass as your target compound and can be difficult to separate. Careful control of the starting material synthesis and purification is crucial.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
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Incomplete cyclization: The ring-closing step may be inefficient. Optimization of reaction conditions such as temperature, reaction time, and catalyst (if any) is recommended.
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Side reactions of the starting material: The 4-Bromo-2-(aminomethyl)pyridine precursor can be unstable and prone to self-polymerization or other side reactions under harsh conditions.
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Suboptimal workup and purification: The product may be lost during extraction or chromatography. Ensure the pH is appropriate during aqueous workup to prevent the product from remaining in the aqueous layer as a salt.
Troubleshooting Guides
Problem 1: Formation of Polymeric Byproducts
Symptoms:
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A significant amount of insoluble, tar-like material is observed in the reaction mixture.
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Difficulty in isolating the desired product.
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Broad, unresolved peaks in the NMR spectrum of the crude product.
Possible Causes:
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Self-polymerization of the aminomethylpyridine precursor: 4-Bromo-2-(aminomethyl)pyridine can undergo intermolecular condensation, especially at elevated temperatures or in the presence of certain catalysts.
-
Reaction with formaldehyde: If formaldehyde is used as the C1 source, it can lead to the formation of polyoxymethylene or other polymeric structures.
Solutions:
-
Control Reaction Temperature: Maintain the lowest effective temperature for the cyclization reaction.
-
Slow Addition of Reagents: Add the 4-Bromo-2-(aminomethyl)pyridine or the C1 source slowly to the reaction mixture to maintain a low instantaneous concentration.
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Choice of C1 Source: Consider using a less reactive C1 equivalent, such as hexamethylenetetramine or paraformaldehyde, which depolymerizes slowly under the reaction conditions.
Problem 2: Presence of Over-halogenated or De-halogenated Impurities
Symptoms:
-
Mass spectrometry reveals peaks corresponding to dibromo- or non-brominated imidazo[1,5-a]pyridine.
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Complex aromatic signals in the 1H NMR spectrum.
Possible Causes:
-
Impurities in the starting 4-bromopyridine derivative: The synthesis of the precursor, such as 4-bromo-2-methylpyridine, might yield dibrominated or unbrominated species.
-
Side reactions during functionalization: The conversion of the 2-methyl group to a 2-(chloromethyl) or 2-(aminomethyl) group can sometimes lead to halogen exchange or loss of the bromine atom, especially if harsh reagents are used. For instance, using thionyl chloride for chlorination can sometimes lead to the formation of 2-chloro-6-(chloromethyl)pyridine from a 2-bromo-6-hydroxymethylpyridine precursor if the reaction is not carefully controlled.[1]
Solutions:
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Purify Starting Materials: Ensure the purity of the 4-bromopyridine precursor before proceeding with the synthesis.
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Mild Reaction Conditions: Employ milder reagents for the functionalization of the 2-position. For example, using cyanuric chloride for chlorination can be a milder alternative to thionyl chloride.[1]
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions on Yield and Purity
| Entry | C1 Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Major Side Product(s) |
| 1 | Formaldehyde (37% aq.) | Acetonitrile | 80 | 12 | 45 | 85 | Polymeric material, Dimer |
| 2 | Paraformaldehyde | Toluene | 110 | 8 | 65 | 92 | Dimer |
| 3 | Hexamethylenetetramine | Ethanol | 78 | 24 | 70 | 95 | Minor starting material |
| 4 | Formic Acid | - (neat) | 100 | 6 | 55 | 90 | N-formylated intermediate |
This table presents hypothetical data for illustrative purposes based on common outcomes in similar reactions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Cyclocondensation
This protocol is a representative method and may require optimization.
-
Preparation of 4-Bromo-2-(aminomethyl)pyridine: This intermediate can be synthesized from 4-bromo-2-cyanopyridine via reduction (e.g., with LiAlH4 or catalytic hydrogenation) or from 4-bromo-2-(chloromethyl)pyridine via reaction with an amine source (e.g., ammonia or a protected amine equivalent).
-
Cyclization:
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To a solution of 4-Bromo-2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add the C1 source (e.g., paraformaldehyde, 1.2 eq).
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Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) if required.
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Heat the reaction mixture at the appropriate temperature (e.g., 78-110 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Potential side reaction leading to a dimeric byproduct.
Caption: Troubleshooting workflow for low yield or impure product.
References
troubleshooting failed Suzuki coupling with 7-Bromoimidazo[1,5-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki coupling reactions, with a specific focus on the use of 7-Bromoimidazo[1,5-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
A1: A low or non-existent yield in a Suzuki coupling with a nitrogen-containing heterocycle like this compound can stem from several factors. The primary areas to troubleshoot are:
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Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and, crucially, the phosphine ligand is critical for success. Standard ligands like PPh₃ may not be effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Strem ligands like XPhos, SPhos, or RuPhos) are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle, especially with electron-rich or sterically hindered substrates.[1][2]
-
Base Selection: The base plays a crucial role in the transmetalation step. The appropriate base depends on the specific substrates and solvent system. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is typically used. The ratio of these solvents can affect the solubility of the reagents and the overall reaction efficiency.[4]
-
Reaction Temperature: Inadequate temperature can lead to a sluggish or stalled reaction. Most Suzuki couplings require heating, often in the range of 80-120°C.[5]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Incomplete degassing of solvents and failure to maintain an inert atmosphere (e.g., with argon or nitrogen) can lead to catalyst deactivation and side reactions like homocoupling.[5]
Q2: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid is a common side reaction where two boronic acid molecules couple to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor this side reaction.[5]
To minimize homocoupling:
-
Thoroughly Degas Solvents: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period to remove dissolved oxygen.[5]
-
Maintain a Strict Inert Atmosphere: Ensure all manipulations are carried out under a positive pressure of an inert gas.
-
Use High-Purity Reagents: Ensure your palladium catalyst and ligands are of high quality and have not been unduly exposed to air.
Q3: My starting material, this compound, is being consumed, but I am isolating the debrominated imidazo[1,5-a]pyridine instead of the desired coupled product. What is happening?
A3: This side reaction is known as protodebromination (or more generally, dehalogenation). It involves the replacement of the bromine atom with a hydrogen atom from a proton source in the reaction mixture. This is a common issue with electron-rich heteroaromatic halides.
To mitigate protodebromination:
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Use Anhydrous Conditions (if possible): While many Suzuki protocols use aqueous bases, minimizing the amount of water can reduce the source of protons.
-
Select a Milder Base: Strong bases can sometimes promote this side reaction. Experiment with weaker bases like KF or K₂CO₃.[5]
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Q4: How does the nitrogen atom in the imidazo[1,5-a]pyridine ring affect the Suzuki coupling reaction?
A4: The nitrogen atoms in the imidazo[1,5-a]pyridine ring can influence the Suzuki coupling in several ways. The lone pair of electrons on the pyridine-like nitrogen can coordinate to the palladium center, potentially inhibiting or altering its catalytic activity. This is a key reason why bulky phosphine ligands are often required, as they can sterically shield the palladium and prevent unproductive coordination with the substrate.[6] Additionally, the electronic nature of the heterocyclic ring can affect the reactivity of the C-Br bond towards oxidative addition.
Troubleshooting Guide: Low Yield or Failed Reaction
If you are experiencing a low yield or complete failure of your Suzuki coupling with this compound, follow this systematic troubleshooting workflow:
Caption: A logical workflow for troubleshooting a failed Suzuki coupling.
Experimental Protocols and Data
While specific, direct comparative studies on this compound are not abundant in the literature, the following protocols and data for structurally similar N-heterocycles can serve as a strong starting point for optimization.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.1-1.5 equivalents relative to palladium). Then, add the degassed solvent system via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Data for Suzuki Coupling on N-Heterocycles
The following table summarizes typical conditions and reported yields for Suzuki couplings on imidazopyridine and other related N-heterocyclic systems. This data can guide the selection of starting conditions for the reaction with this compound.
| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-chloroindazole | Phenylboronic acid | P2 (2.0-3.5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15-20 | 85-95 |
| 2-chlorobenzimidazole | Phenylboronic acid | P2 (2.5-3.5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15-20 | 80-90 |
| 6-chloroindole | Phenylboronic acid | P1 (1.0-1.5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 5-8 | 97 |
| m-bromo-xylene | 2-methoxyphenylboronic acid | Pd(OAc)₂ (2.5) | 3-aryl-1-phosphinoimidazo[1,5-a]pyridine (5.0) | K₃PO₄ (2.5) | 1,4-Dioxane | 80 | 12-24 | ~96 |
| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 85-95 | 18 | 60-85 |
P1 and P2 are specific Buchwald precatalysts.[7] The data for m-bromo-xylene demonstrates the effectiveness of a ligand based on the imidazo[1,5-a]pyridine scaffold itself.[1] The conditions for 5-bromo-2-methylpyridin-3-amine provide a relevant example on a substituted bromopyridine.[8]
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Bromoimidazo[1,5-a]pyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to homocoupling side reactions in cross-coupling chemistry involving 7-Bromoimidazo[1,5-a]pyridine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound, with a focus on preventing the formation of homocoupled byproducts.
FAQ 1: I am observing significant amounts of a homocoupled byproduct (a bipyridine derivative) in my Suzuki-Miyaura reaction with this compound. What are the likely causes and how can I minimize it?
Answer:
Homocoupling in Suzuki-Miyaura reactions is a common side reaction that can significantly lower the yield of your desired product and complicate purification. The primary culprits are often related to the palladium catalyst, the presence of oxygen, and the reaction conditions.
Troubleshooting Steps:
-
Evaluate Your Palladium Source:
-
Problem: The use of Palladium(II) sources like Pd(OAc)₂ or PdCl₂ can initiate homocoupling. These precursors need to be reduced in situ to the active Pd(0) catalyst, a process that can be accompanied by the undesired coupling of your starting material.
-
Solution: Switch to a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the initial reduction step and can significantly reduce homocoupling.
-
-
Ensure Rigorous Anaerobic Conditions:
-
Problem: Oxygen can promote the oxidative dimerization of the organoboronic acid or ester, leading to homocoupling. The nitrogen-rich imidazo[1,5-a]pyridine ring system may also be sensitive to oxidative side reactions.
-
Solution: Thoroughly degas all solvents and reagents before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas (Argon or Nitrogen) through the reaction mixture for an extended period. Maintain a positive pressure of inert gas throughout the experiment.
-
-
Optimize Your Ligand Choice:
-
Problem: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired cross-coupling pathway. Insufficiently bulky or electron-donating ligands may not effectively prevent side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination to form the desired product, outcompeting the homocoupling pathway. Consider ligands such as SPhos, XPhos, or RuPhos, which have proven effective in challenging coupling reactions.
-
-
Re-evaluate Your Choice of Base:
-
Problem: The base is critical for the transmetalation step, but an inappropriate choice can sometimes favor homocoupling.
-
Solution: The optimal base is often substrate-dependent. While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, you may need to screen different bases to find the best performer for your specific reaction.
-
Troubleshooting Workflow for Suzuki Homocoupling
Caption: A logical workflow to diagnose and resolve homocoupling in Suzuki reactions.
FAQ 2: In my Sonogashira coupling of this compound with a terminal alkyne, I am isolating a significant amount of the alkyne dimer. How can I prevent this?
Answer:
The formation of a homocoupled alkyne dimer, often referred to as Glaser coupling, is a well-known side reaction in Sonogashira couplings. This is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.
Troubleshooting Steps:
-
Strict Exclusion of Oxygen:
-
Problem: Oxygen is the primary culprit in the oxidative homocoupling of terminal alkynes.
-
Solution: As with Suzuki reactions, ensure all your reagents and solvents are rigorously deoxygenated. Maintain a strictly inert atmosphere throughout the reaction.
-
-
Consider Copper-Free Conditions:
-
Problem: The copper(I) co-catalyst, while accelerating the desired reaction, is also directly involved in the homocoupling pathway.
-
Solution: Numerous copper-free Sonogashira protocols have been developed. These often require a more active palladium catalyst/ligand system and may need slightly higher reaction temperatures, but they completely eliminate the primary pathway for alkyne dimerization.
-
-
Optimize Catalyst and Ligand Loading:
-
Problem: An imbalance in the catalyst system can sometimes lead to a slower cross-coupling rate, allowing more time for the homocoupling side reaction to occur.
-
Solution: Ensure you are using the optimal ratio of palladium to ligand. For challenging substrates like N-heterocycles, a slightly higher ligand loading may be beneficial.
-
-
Slow Addition of the Alkyne:
-
Problem: A high initial concentration of the terminal alkyne can favor the dimerization reaction.
-
Solution: Try adding the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling reaction with the this compound.
-
Logical Relationship for Preventing Alkyne Dimerization
Caption: Key factors leading to alkyne homocoupling and corresponding prevention strategies.
FAQ 3: My Buchwald-Hartwig amination of this compound is giving me low yields and I suspect catalyst inhibition or side reactions. What should I consider?
Answer:
The nitrogen atoms in the imidazo[1,5-a]pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or promoting undesired side reactions. Careful selection of the catalyst system is crucial for a successful Buchwald-Hartwig amination with this substrate.
Troubleshooting Steps:
-
Ligand Selection is Critical:
-
Problem: The coordination of the imidazo[1,5-a]pyridine nitrogen to the palladium can interfere with the catalytic cycle.
-
Solution: Use bulky, electron-rich biarylphosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig. These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the heterocyclic substrate as a ligand and promote the desired C-N bond formation.
-
-
Choice of Base and Solvent:
-
Problem: The combination of base and solvent can significantly impact the reaction outcome. Strong bases like sodium tert-butoxide (NaOtBu) are common, but may not be optimal for all substrates.
-
Solution: While NaOtBu is a good starting point, consider screening other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). The choice of solvent can also be critical; while toluene and dioxane are frequently used, other solvents may offer improved results.
-
-
Palladium Pre-catalyst:
-
Problem: Similar to Suzuki reactions, the choice of palladium source matters.
-
Solution: Using a pre-formed palladium-ligand complex (a pre-catalyst) can often lead to more reproducible results and higher yields, as it bypasses the in-situ formation of the active catalyst.
-
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized experimental workflow for performing a Buchwald-Hartwig amination.
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize the general effects of various reaction parameters on the formation of homocoupled byproducts in cross-coupling reactions. These trends can guide your optimization efforts for reactions involving this compound.
Table 1: Influence of Palladium Source on Homocoupling
| Palladium Source | Typical Oxidation State | Propensity for Homocoupling | Rationale |
| Pd(OAc)₂, PdCl₂ | +2 | High | Requires in-situ reduction to Pd(0), which can be mediated by the homocoupling of the starting material.[1] |
| Pd(PPh₃)₄, Pd₂(dba)₃ | 0 | Low | Already in the active oxidation state, reducing the likelihood of homocoupling as an initiation pathway. |
Table 2: Effect of Ligand Type on Homocoupling
| Ligand Characteristics | Example Ligands | Propensity for Homocoupling | Rationale |
| Bulky, Electron-Rich | SPhos, XPhos, RuPhos | Low | Promotes faster reductive elimination of the desired product, outcompeting side reactions.[2] |
| Less Bulky, Electron-Poor | PPh₃ | Moderate to High | May lead to slower reductive elimination and less stable catalytic species. |
Table 3: Impact of Reaction Atmosphere on Homocoupling
| Atmosphere | Propensity for Homocoupling | Rationale |
| Air / Oxygen | High | Oxygen can promote the oxidative dimerization of organometallic intermediates.[3] |
| Inert (Argon / Nitrogen) | Low | Minimizes oxidative side reactions, thereby suppressing a major pathway for homocoupling. |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which should be optimized for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if not using a pre-catalyst) under a positive flow of inert gas. Then, add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 equiv.), and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0-4.0 equiv.) under a positive flow of inert gas.
-
Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove palladium black. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.3 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography.
References
minimizing dehalogenation of 7-Bromoimidazo[1,5-a]pyridine during coupling.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize dehalogenation during palladium-catalyzed cross-coupling reactions of 7-Bromoimidazo[1,5-a]pyridine.
Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, is a common side reaction in cross-coupling chemistry that can significantly lower the yield of the desired product and complicate purification. The imidazo[1,5-a]pyridine core, with its electron-deficient nature and potential for N-coordination to the catalyst, presents unique challenges. This guide offers strategies to mitigate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of coupling reactions with this compound?
A1: Dehalogenation is a side reaction where the bromine atom at the 7-position of the imidazo[1,5-a]pyridine ring is replaced by a hydrogen atom. This results in the formation of the parent imidazo[1,5-a]pyridine, consuming your starting material and reducing the yield of the desired coupled product. The likely mechanism involves the formation of a palladium-hydride species which can then undergo reductive elimination with the aryl group.
Q2: Why is this compound prone to dehalogenation?
A2: Several factors can contribute to the propensity of this compound to undergo dehalogenation:
-
Electron-Deficient Nature: The pyridine ring makes the imidazo[1,5-a]pyridine system electron-deficient. While this can facilitate oxidative addition, it can also make the resulting organopalladium intermediate more susceptible to side reactions.
-
Catalyst Deactivation: The nitrogen atoms in the imidazo[1,5-a]pyridine core can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altering its reactivity in a way that favors dehalogenation. This is analogous to the "2-pyridyl problem" observed in other pyridine-containing substrates.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can all contribute to the formation of palladium-hydride species that lead to dehalogenation.
Q3: Which coupling reactions are most affected by dehalogenation with this substrate?
A3: Dehalogenation can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
The extent of dehalogenation will depend on the specific reaction conditions and the coupling partner.
Troubleshooting Guides
Minimizing Dehalogenation in Suzuki-Miyaura Coupling
Problem: Significant formation of imidazo[1,5-a]pyridine byproduct is observed during the Suzuki coupling of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki coupling.
Solutions:
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. Consider N-heterocyclic carbene (NHC) ligands such as IPr. | Bulky ligands can promote the desired reductive elimination over dehalogenation and stabilize the active catalyst. |
| Base | Switch to a weaker, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are often good choices. Avoid strong bases like alkoxides (e.g., NaOtBu) if possible. | Strong bases can promote the formation of palladium-hydride species, which are precursors to dehalogenation. |
| Solvent | Use aprotic solvents like 1,4-dioxane, toluene, or THF. Avoid protic solvents like alcohols, which can be a source of hydrides. Ensure solvents are anhydrous. | Protic solvents can act as a source of protons or hydrides, leading to increased dehalogenation. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start around 80 °C and adjust as needed. | Higher temperatures can accelerate side reactions, including dehalogenation. |
| Boronic Acid | Use a slight excess (1.1-1.5 equivalents) of a high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). | Ensuring a sufficient concentration of the coupling partner can help the desired transmetalation step outcompete the dehalogenation pathway. |
| Palladium Precatalyst | Use a well-defined precatalyst like a G2 or G3 Buchwald precatalyst. | These precatalysts can provide a more controlled and reproducible generation of the active Pd(0) species. |
Minimizing Dehalogenation in Buchwald-Hartwig Amination
Problem: Low yield of the desired 7-amino-imidazo[1,5-a]pyridine derivative and significant formation of the debrominated byproduct.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Solutions:
| Parameter | Recommendation | Rationale |
| Ligand | Employ bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. The choice may depend on the amine coupling partner. | These ligands are designed to facilitate C-N bond formation and can suppress competing dehalogenation. |
| Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The choice of base is critical and can be substrate-dependent. | A strong base is required for the deprotonation of the amine to form the active nucleophile. |
| Solvent | Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are preferred. | Minimizes potential sources of protons or hydrides that can lead to dehalogenation. |
| Temperature | Typically, reactions are run at elevated temperatures (80-110 °C). However, if dehalogenation is severe, try lowering the temperature and extending the reaction time. | Finding the optimal temperature is a balance between achieving a good reaction rate and minimizing side reactions. |
| Palladium Precatalyst | Use a precatalyst that is known to be effective for C-N coupling, such as a Buchwald G3 or G4 precatalyst. | These provide reliable and efficient generation of the active catalytic species. |
Minimizing Dehalogenation in Sonogashira Coupling
Problem: Formation of imidazo[1,5-a]pyridine alongside the desired 7-alkynyl-imidazo[1,5-a]pyridine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Sonogashira coupling.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). Consider copper-free conditions with a more active palladium/ligand system if dehalogenation is severe. | The traditional Pd/Cu system is effective, but in some cases, the copper co-catalyst can contribute to side reactions. |
| Ligand | Triphenylphosphine (PPh₃) is a common choice. If dehalogenation is problematic, a more electron-rich and bulky phosphine ligand or an NHC ligand might be beneficial. | The ligand influences the stability and reactivity of the palladium catalyst. |
| Base | An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. Ensure the base is anhydrous. | The amine base is crucial for the deprotonation of the terminal alkyne. |
| Solvent | Anhydrous THF, DMF, or acetonitrile are common solvents for Sonogashira couplings. | The choice of solvent can influence the solubility of the reagents and the reaction outcome. |
| Temperature | Reactions are often run at room temperature to 60 °C. Avoid excessive heating, which can promote dehalogenation and alkyne homocoupling (Glaser coupling). | Milder conditions are generally preferred for Sonogashira couplings to minimize side reactions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization for your specific substrate and coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
In a glovebox or under a robust inert atmosphere, add NaOtBu to a dry Schlenk tube.
-
Add this compound, Pd₂(dba)₃, and XPhos.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for a Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with the inert gas three times.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualization of Key Processes
Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Dehalogenation Pathway
Caption: Suzuki coupling cycle vs. dehalogenation.
Technical Support Center: Optimization of Catalyst Loading for 7-Bromoimidazo[1,5-a]pyridine Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 7-Bromoimidazo[1,5-a]pyridine. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
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Question: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?
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Answer: Low or no yield in the Suzuki-Miyaura coupling of this compound can stem from several factors, often related to the catalyst system, reaction conditions, or reagent quality. The imidazo[1,5-a]pyridine core can sometimes pose challenges due to the nitrogen atoms potentially coordinating with the palladium catalyst.
Possible Causes and Solutions:
-
Inadequate Catalyst System: The choice of palladium source and ligand is critical for the successful coupling of heteroaromatic halides.
-
Solution: For substrates like this compound, consider using a high-activity catalyst system. A combination of a palladium(II) precatalyst such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos is often effective. Pre-formed palladium complexes incorporating N-heterocyclic carbene (NHC) ligands can also be highly active.[1]
-
-
Suboptimal Base: The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.
-
Solution: Screen different bases. While weaker bases like K₂CO₃ can be effective, stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ often lead to better results, particularly with more challenging substrates. Ensure the base is finely powdered and anhydrous.
-
-
Poor Solvent Choice: The solvent system must be appropriate for the solubility of all reactants and facilitate the catalytic cycle.
-
Solution: A mixture of an aprotic organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is commonly used and often enhances the reaction rate. Ensure all solvents are thoroughly degassed to prevent catalyst deactivation.
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is converted back to the corresponding arene, is a common issue, especially with heteroaryl boronic acids.
-
Solution: Use fresh, high-purity boronic acid. Consider using boronate esters (e.g., pinacol esters) which are often more stable. Running the reaction under strictly anhydrous conditions (if a non-aqueous system is used) can also minimize this side reaction.
-
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.
-
Solution: If the reaction is sluggish at lower temperatures, a gradual increase (e.g., to 80-110 °C) may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
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-
Problem 2: Catalyst Deactivation and Black Precipitate Formation
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Question: My reaction mixture turns black, and I observe a precipitate, leading to a stalled reaction. What is causing this, and how can I prevent it?
-
Answer: The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition and deactivation. This occurs when the active Pd(0) species agglomerates and falls out of the catalytic cycle.
Possible Causes and Solutions:
-
Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.
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Solution: It is imperative to maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experiment. All solvents and reagents should be thoroughly degassed using techniques like sparging with an inert gas or freeze-pump-thaw cycles.
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Inadequate Ligand Protection: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough or is used in insufficient quantity, the palladium can agglomerate.
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Solution: Ensure the correct palladium-to-ligand ratio is used. For many phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is optimal. Using bulky, electron-rich ligands can provide better stabilization for the palladium center.
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High Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can accelerate catalyst decomposition.
-
Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
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-
Problem 3: Formation of Homocoupling Byproducts
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Question: I am observing significant amounts of homocoupling products from my boronic acid and/or my this compound. How can I suppress these side reactions?
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Answer: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other.
Possible Causes and Solutions:
-
Oxygen-Induced Homocoupling: The presence of oxygen can promote the homocoupling of boronic acids.
-
Solution: As with catalyst deactivation, the rigorous exclusion of oxygen is the most critical factor in preventing this side reaction.
-
-
Suboptimal Reagent Stoichiometry: An excess of one coupling partner can sometimes lead to its homocoupling.
-
Solution: A slight excess of the boronic acid (1.1 to 1.5 equivalents) is generally recommended. Carefully control the stoichiometry of your reactants.
-
-
Catalyst System: Some catalyst systems are more prone to promoting homocoupling.
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Solution: Screening different palladium sources and ligands can help identify a system that favors the desired cross-coupling pathway.
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Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
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A1: A good starting point for catalyst loading is typically in the range of 1-5 mol% for the palladium source. For highly active catalyst systems, this can sometimes be lowered to <1 mol% after initial optimization studies.
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Q2: Which cross-coupling reaction is most suitable for introducing a carbon-carbon bond at the 7-position?
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A2: The Suzuki-Miyaura coupling is a very versatile and widely used method for forming aryl-aryl or aryl-vinyl bonds and is a good first choice. The Sonogashira coupling is excellent for introducing alkyne functionalities, while the Heck reaction is suitable for coupling with alkenes. The choice will depend on the desired final product.
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Q3: Are there any specific handling precautions for this compound?
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A3: As with most halogenated heterocyclic compounds, it should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and storage information.
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Q4: Can I use 7-chloroimidazo[1,5-a]pyridine instead of the bromo derivative?
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A4: While aryl chlorides are more cost-effective, they are generally less reactive than aryl bromides in cross-coupling reactions. If you wish to use the chloro-derivative, you will likely need to employ a more active catalyst system, such as those based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), and you may require higher reaction temperatures and longer reaction times.
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Q5: My Buchwald-Hartwig amination is not working. What are some common issues?
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A5: The Buchwald-Hartwig amination of heteroaryl halides can be challenging. Common issues include:
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Base Incompatibility: Strong bases like NaOtBu may not be compatible with all functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives, though they may require higher temperatures.
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Catalyst Inhibition: The nitrogen atoms in the imidazo[1,5-a]pyridine ring can coordinate to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio or switching to a more robust ligand can sometimes overcome this.
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Amine Reactivity: The nature of the amine coupling partner is also crucial. Sterically hindered or electron-deficient amines may require more forcing conditions.
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Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of this compound Derivatives
| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 90 | 16 | ~80-90 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 110 | 18 | ~70-80 |
Note: Yields are based on reported procedures for structurally similar substrates and may require optimization for this compound.[1]
Table 2: General Conditions for Other Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Pd Catalyst (mol%) | Co-catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (3-10) | Et₃N (2-3) | THF or DMF | 25-80 |
| Heck | Alkene | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N or K₂CO₃ (1.5-2) | DMF or Acetonitrile | 80-120 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (1-3) | BINAP or Xantphos (2-6) | NaOtBu or Cs₂CO₃ (1.5-2) | Toluene or Dioxane | 80-110 |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of a this compound Derivative
This protocol is adapted from a reported procedure for a closely related substrate and serves as an excellent starting point for optimization.[1]
Reagents:
-
7-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
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Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
SPhos (0.10 equiv)
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Potassium phosphate (K₃PO₄, 2.0 equiv)
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Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add the this compound derivative, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
References
Technical Support Center: Analysis of 7-Bromoimidazo[1,5-a]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Bromoimidazo[1,5-a]pyridine. The focus is on identifying and resolving issues related to impurity detection using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chromatogram shows a significant tailing peak for the main product, this compound. What could be the cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1][2][3] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[1][3]
Here are the potential causes and solutions:
-
Mobile Phase pH: The pH of your mobile phase might be too high, leaving the silanol groups ionized and free to interact with your protonated basic compound.
-
Inadequate Buffering: An unbuffered or inadequately buffered mobile phase can lead to inconsistent protonation states of the analyte and silanol groups.
-
Solution: Ensure your mobile phase contains an appropriate buffer at a sufficient concentration (e.g., 20-50 mM).
-
-
Column Choice: A standard C18 column might not be ideal for this basic compound.
-
Solution: Consider using a base-deactivated column or a column with a different stationary phase, such as one with polar-embedded groups, which can shield the residual silanol groups.[1]
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1][4]
-
Solution: Try diluting your sample or reducing the injection volume.[4]
-
Q2: I am observing several unexpected small peaks in my chromatogram. How can I identify if they are starting materials, by-products, or degradation products?
A2: Identifying unknown peaks is a systematic process. Based on common synthetic routes for imidazo[1,5-a]pyridines, potential impurities could include unreacted starting materials or by-products from incomplete cyclization.[5][6]
Here is a step-by-step approach:
-
Inject Standards: If available, inject solutions of your starting materials (e.g., the corresponding 2-(aminomethyl)pyridine derivative and the cyclizing agent) to compare their retention times with the unknown peaks.
-
Spiking: Spike your reaction mixture sample with a small amount of each starting material and observe which of the unknown peaks increases in area.
-
Varying Wavelength: Change the UV detection wavelength. Different compounds have different UV absorbance maxima, which can help to differentiate between them.
-
Mass Spectrometry (LC-MS): If available, the most definitive way to identify the impurities is by using LC-MS to determine their mass-to-charge ratio and fragmentation patterns. This will provide the molecular weight of the unknown compounds, which can then be matched to potential structures.
Q3: My peak for this compound is broad, and the resolution from a nearby impurity is poor. What can I do to improve this?
A3: Poor resolution and broad peaks can be caused by several factors, including issues with the column, mobile phase, or instrument setup.[2]
-
Optimize Mobile Phase Composition:
-
Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve the separation between closely eluting peaks.
-
-
Change the Organic Solvent:
-
Solution: If you are using methanol, try switching to acetonitrile, or vice versa. The change in solvent selectivity can alter the elution order and improve resolution.
-
-
Check for Column Void:
-
Solution: A void at the head of the column can cause peak broadening.[2] This can happen due to pressure shocks or long-term use. Try reversing and flushing the column (if the manufacturer allows) or replace the column.
-
-
Minimize Extra-Column Volume:
-
Solution: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize extra-column band broadening.[1]
-
Experimental Protocols
HPLC Method for Analysis of this compound and Potential Impurities
This protocol provides a general starting point for the HPLC analysis. Optimization may be required based on the specific impurities present and the HPLC system used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably base-deactivated.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Example HPLC Data for this compound and Potential Impurities
| Compound | Retention Time (min) | Potential Source |
| Starting Material 1 (e.g., 4-Bromo-2-(aminomethyl)pyridine) | 3.5 | Unreacted starting material |
| By-product 1 (e.g., N-acylated intermediate) | 6.8 | Incomplete cyclization |
| This compound | 10.2 | Main Product |
| Impurity A (e.g., over-brominated species) | 12.5 | Side reaction |
| Impurity B (e.g., regioisomer) | 11.1 | Non-selective reaction |
Note: The retention times are hypothetical and will vary depending on the exact HPLC conditions and the nature of the impurities.
Visualizations
Logical Workflow for Troubleshooting HPLC Peak Tailing
A troubleshooting workflow for addressing peak tailing in HPLC analysis.
General Synthetic Pathway and Potential Impurity Sources
Synthetic pathway for this compound and potential impurity formation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. agilent.com [agilent.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 6. revroum.lew.ro [revroum.lew.ro]
catalyst inactivation issues with nitrogen-containing heterocycles like 7-Bromoimidazo[1,5-a]pyridine.
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst inactivation, particularly when using nitrogen-containing heterocycles like 7-Bromoimidazo[1,5-a]pyridine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why do my cross-coupling reactions give low yields or fail completely when using substrates like this compound?
A1: The primary cause of low yields or reaction failure with nitrogen-containing heterocycles is catalyst poisoning. The Lewis basic nitrogen atoms present in these molecules, such as the pyridine nitrogen in the imidazo[1,5-a]pyridine core, can coordinate strongly to the palladium catalyst's active sites.[1][2][3] This forms a stable, catalytically inactive complex that effectively removes the catalyst from the reaction cycle, preventing it from facilitating the desired C-C bond formation.[2][4]
Q2: What is the primary mechanism of catalyst poisoning by N-heterocycles?
A2: The mechanism involves the donation of the lone pair of electrons from a nitrogen atom to the electron-deficient metal center of the catalyst (e.g., Palladium). This coordination is often strong and can lead to the formation of stable off-cycle complexes that do not proceed through the catalytic cycle.[3][4] In some cases, the product of the reaction itself can be a more potent poison than the starting material, leading to a reaction that starts but then slows down or stops completely, a phenomenon known as product inhibition.[5]
Q3: Aside from catalyst poisoning, what are other common side reactions I should be aware of?
A3: Two other prevalent side reactions can reduce the yield of your desired product:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond in the boronic acid or ester reagent, where a proton source (often water or alcohol in the solvent) replaces the boron group.[1] This is particularly problematic with electron-deficient heteroaryl boronic acids.
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of either the boronic acid or the aryl halide.[1] The presence of oxygen can often promote the homocoupling of boronic acids.
Q4: How can I mitigate catalyst poisoning when using nitrogen-containing heterocycles?
A4: Several strategies can be employed to minimize catalyst poisoning and improve reaction outcomes:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These ligands can shield the palladium center, making it sterically more difficult for the nitrogen heterocycle to coordinate.[7]
-
Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient in-situ generation of the active Pd(0) species, minimizing opportunities for deactivation before the catalytic cycle begins.[1]
-
Slow Addition: Adding the nitrogen-containing coupling partner slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]
-
Protecting Groups: Temporarily protecting the reactive nitrogen atom with a suitable protecting group can prevent it from coordinating with the catalyst.[5]
-
Protonation/Lewis Acids: Performing the reaction in an acidic medium can protonate the basic nitrogen, preventing its lone pair from poisoning the metal center.[5] Similarly, the addition of a Lewis acid (e.g., trimethyl borate) can coordinate to the Lewis-basic heteroatom, preventing it from binding to the palladium catalyst.[4]
-
Reagent Purity: Ensure high-purity reagents and solvents are used. Impurities containing sulfur, halides, or other nitrogen compounds can also act as catalyst poisons.[2][6]
Q5: My reaction has stalled. What steps can I take to troubleshoot it?
A5: If you suspect catalyst poisoning has stalled your reaction, a systematic approach is needed. First, analyze a crude sample of the reaction mixture to determine if starting materials are being consumed and if side products like deborylated or homocoupled species are forming. If the reaction has indeed stalled, consider adding another portion of the catalyst or ligand. For future attempts, refer to the troubleshooting workflow and optimization strategies outlined in this guide.
Troubleshooting Guides
Guide 1: Low or No Conversion in Cross-Coupling Reactions
This guide provides a step-by-step workflow to diagnose and resolve issues of low or no conversion in cross-coupling reactions involving nitrogen-containing heterocycles.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Catalyst Deactivation Pathway
The following diagram illustrates how a nitrogen-containing heterocycle can intercept and deactivate the catalyst in a typical Pd-catalyzed cross-coupling cycle.
Caption: Catalyst poisoning by N-heterocycle coordination.
Data Presentation
The following table summarizes reaction conditions and yields for Suzuki-Miyaura coupling reactions with various nitrogen-rich heterocycles, providing a guide for selecting reaction parameters.
Table 1: Suzuki-Miyaura Coupling of Unprotected Azole Halides [8]
| Entry | Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 7-Bromo-1H-indazole | Phenylboronic acid | P1 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 93 |
| 2 | 5-Bromo-1H-benzimidazole | 4-Tolylboronic acid | P1 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91 |
| 3 | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | P1 (6) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 95 |
| 4 | 5-Chloro-1H-indole | Phenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 99 |
| 5 | 5-Chloro-1H-azaindole | 4-Tolylboronic acid | P1 (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 3 | 91 |
Data adapted from a study on the cross-coupling of unprotected, nitrogen-rich heterocycles.[8] Precatalyst P1 is a specific XPhos-containing precatalyst.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Nitrogen-Containing Heterocycle
This protocol incorporates strategies to mitigate catalyst deactivation.
Materials:
-
Nitrogen-containing heteroaryl halide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid or ester (1.5 - 2.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the palladium precatalyst, ligand (if not using a precatalyst that includes it), and base under an inert atmosphere (e.g., in a glovebox).
-
Reagent Addition: Add the arylboronic acid or ester and the chosen solvent.
-
Degassing: Thoroughly degas the mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes. If not in a glovebox, use freeze-pump-thaw cycles.[7]
-
Substrate Addition: Add the nitrogen-containing heteroaryl halide to the mixture. For particularly challenging substrates, consider dissolving the halide in a small amount of solvent and adding it slowly via syringe pump over several hours.[1]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Advanced Protocol Using a Lewis Acid Additive
This protocol is for particularly challenging couplings where standard methods fail. The Lewis acid additive helps to prevent the nitrogen heterocycle from coordinating to the palladium catalyst.[4]
Materials:
-
Same as Protocol 1
-
Trimethyl borate (B(OMe)₃) (1.5 - 2.0 equiv)
Procedure:
-
Vessel Preparation: Follow step 1 from Protocol 1.
-
Additive and Reagent Addition: Add the arylboronic acid/ester and trimethyl borate to the reaction vessel, followed by the solvent.
-
Degassing and Substrate Addition: Follow steps 3 and 4 from Protocol 1.
-
Reaction, Monitoring, and Workup: Follow steps 5-8 from Protocol 1. The workup may require an additional aqueous wash to remove boron-containing byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the reactivity of 7-Bromoimidazo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects on the reactivity of 7-Bromoimidazo[1,5-a]pyridine. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its heterocyclic structure, this compound is expected to be a solid at room temperature. Its solubility will vary depending on the solvent. It is likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like chloroform (CHCl₃) and dichloromethane (CH₂Cl₂). Its solubility in polar protic solvents like water and alcohols may be more limited but can be influenced by pH.
Q2: How do different solvent polarities affect reactions involving this compound?
The polarity of the solvent can significantly influence reaction rates and mechanisms.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can solvate cations well, which can be beneficial for reactions involving charged intermediates or reagents. For nucleophilic substitution reactions on the imidazo[1,5-a]pyridine ring, these solvents can enhance the reactivity of anionic nucleophiles.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can participate in hydrogen bonding and can solvate both cations and anions. They can act as a proton source or sink, which may be crucial for certain reaction steps. However, they can also deactivate strong nucleophiles through hydrogen bonding. For instance, in reactions where proton transfer is a key step, protic solvents can facilitate the reaction.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are less common for this type of heterocyclic compound unless other reagents provide the necessary polarity for the reaction to proceed. They are more suitable for reactions involving nonpolar reactants.
Q3: Are there specific solvent recommendations for common reactions with imidazo[1,5-a]pyridines?
While specific data for this compound is limited, literature on related imidazo[1,2-a]pyridines suggests the following:
-
Cycloisomerization Reactions: Aqueous conditions promoted by a base like NaOH have been shown to be highly effective for the synthesis of imidazo[1,2-a]pyridines, leading to quantitative yields in short reaction times.[1]
-
Functionalization Reactions: Acetonitrile is a commonly used solvent for the functionalization of the imidazo[1,2-a]pyridine core.[1]
-
Synthesis via Cyclocondensation: Polyphosphoric acid (PPA) has been used as a medium for the cyclization of 2-picolylamines with nitroalkanes to form imidazo[1,5-a]pyridines.[2]
Troubleshooting Guides
Issue 1: Low Reaction Yield or Slow Reaction Rate
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Polarity | Screen a range of solvents with varying polarities (e.g., a polar aprotic like DMF, a polar protic like isopropanol, and a less polar like toluene). | The transition state of your reaction may be stabilized by a specific solvent polarity. A mismatch can lead to a high activation energy barrier. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved at the reaction temperature. Consider using a co-solvent system if a single solvent does not suffice. | For a reaction to occur, the reactants must be in the same phase. Poor solubility can severely limit the reaction rate. |
| Solvent-Deactivated Reagent | If using a strong nucleophile, switch from a protic solvent (e.g., methanol) to an aprotic solvent (e.g., THF or acetonitrile). | Protic solvents can form hydrogen bonds with strong nucleophiles, reducing their reactivity. |
| Inadequate Solvent Purity | Use anhydrous solvents if your reaction is sensitive to water. | Trace amounts of water can quench organometallic reagents or other moisture-sensitive compounds. |
Issue 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent Participation in the Reaction | Avoid using nucleophilic solvents (e.g., alcohols) if a competitive nucleophilic attack is possible. Consider inert solvents like toluene or dioxane. | The solvent itself can sometimes act as a reactant, leading to undesired byproducts. |
| Solvent-Induced Isomerization or Degradation | If you observe degradation, try a less polar or aprotic solvent. For acid- or base-catalyzed degradation, ensure the solvent is neutral. | The stability of your reactants, intermediates, and products can be solvent-dependent.[3] For example, polar aprotic solvents can induce intramolecular shifts in some molecules.[3] |
| Radical Reactions from Solvent Impurities | Use freshly distilled or inhibitor-free solvents if you suspect radical pathways are contributing to side products. | Peroxides in aged ethers (like THF) can initiate unwanted radical reactions. |
Experimental Protocols
General Protocol for Solvent Screening in a Nucleophilic Aromatic Substitution (SNAr) Reaction:
This protocol is a general guideline for testing the effect of different solvents on the SNAr of this compound with a generic nucleophile (Nu-H) in the presence of a base.
-
Preparation: In separate, dry reaction vials, place this compound (1 equivalent).
-
Reagent Addition: To each vial, add the nucleophile (1.2 equivalents) and a non-nucleophilic base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Solvent Addition: To each vial, add a different anhydrous solvent to be tested (e.g., DMF, DMSO, NMP, THF, Dioxane, Toluene) to achieve a standard concentration (e.g., 0.1 M).
-
Reaction: Stir the vials at a set temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Quench the reactions and analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion and yield of the desired product.
Data Presentation
Table 1: Common Solvents for Reactions of Imidazo[1,5-a]pyridine and Analogs
| Reaction Type | Recommended Solvents | Comments | Reference |
| Synthesis (Cyclocondensation) | Polyphosphoric Acid (PPA) | Acts as both solvent and catalyst.[2] | [2] |
| Synthesis (Cycloisomerization) | Water | With NaOH, provides rapid and high-yield synthesis of imidazo[1,2-a]pyridines.[1] | [1] |
| Functionalization | Acetonitrile (MeCN) | A versatile polar aprotic solvent for various functionalization reactions.[1] | [1] |
| NMR Characterization | CDCl₃, DMSO-d₆ | Common deuterated solvents for NMR analysis.[2][4] | [2][4] |
Visualizations
Caption: Workflow for screening solvent effects on reactivity.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Solvent-dependent reactivity of azo-BF2 switches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Suzuki Coupling of 7-Bromoimidazo[1,5-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 7-Bromoimidazo[1,5-a]pyridine. The following information is designed to help overcome common experimental challenges and provide guidance on reaction optimization, with a focus on the selection of alternative bases.
Comparison of Alternative Bases
The choice of base is critical for a successful Suzuki-Miyaura coupling reaction, as it plays a key role in the transmetalation step of the catalytic cycle. For N-heterocyclic substrates like this compound, the basicity, solubility, and nature of the cation can significantly influence reaction yield and kinetics. Below is a comparative summary of commonly used bases for Suzuki couplings of similar heteroaromatic bromides.
| Base | Chemical Formula | Typical Conditions | Advantages | Disadvantages |
| Sodium Carbonate | Na₂CO₃ | 2 M aqueous solution in a mixture with an organic solvent (e.g., Dioxane, Toluene). Reaction temperatures often range from 80-110 °C.[1] | Cost-effective and widely used for a broad range of substrates.[1] | Can be less effective for more challenging couplings; may require higher temperatures. |
| Potassium Carbonate | K₂CO₃ | Similar to Na₂CO₃, often used as a 2 M aqueous solution or as a solid. | A common and effective base, sometimes providing better yields than Na₂CO₃. | May not be strong enough for all substrate combinations. |
| Cesium Carbonate | Cs₂CO₃ | Often used as a solid in solvents like Dioxane or THF, sometimes with added water. | Generally provides higher yields for challenging substrates, including N-heterocyles.[2] Its higher solubility in organic solvents can be advantageous.[2] | More expensive than sodium or potassium carbonates. |
| Potassium Phosphate | K₃PO₄ | Typically used as a solid in solvents like Dioxane or Toluene, often with water. | A strong, non-nucleophilic base that is often effective for difficult couplings and can help to minimize side reactions.[3] | Can be more challenging to handle due to its fine powder form and hygroscopic nature. |
| Potassium Fluoride | KF | Used as a solid, often in anhydrous conditions. | A milder base that can be beneficial for substrates sensitive to stronger bases, helping to prevent side reactions like protodeboronation.[4] | May lead to slower reaction rates compared to stronger bases.[5] |
| Organic Amines (e.g., TEA, DIPEA) | Et₃N, (i-Pr)₂NEt | Used as a liquid base, often in anhydrous conditions. | Can be useful for specific applications, particularly with sensitive substrates. | Generally less effective than inorganic bases for Suzuki couplings and can sometimes inhibit the catalyst. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.
Q1: I am observing low or no conversion of my this compound. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue, often stemming from catalyst inhibition or suboptimal reaction conditions.
-
Catalyst Inhibition: The nitrogen atom in the imidazo[1,5-a]pyridine ring can coordinate to the palladium catalyst, leading to deactivation.
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands can help to stabilize the catalyst and prevent inhibition. Using a pre-formed palladium precatalyst can also be beneficial.
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich imidazo[1,5-a]pyridine ring might be less reactive towards oxidative addition.
-
Solution: Increase the reaction temperature or consider switching from a bromide to the more reactive 7-iodoimidazo[1,5-a]pyridine if synthetically accessible.
-
-
Inappropriate Base: The chosen base may not be optimal for this specific substrate.
-
Solution: Screen a variety of bases. For challenging N-heterocyclic couplings, stronger bases like K₃PO₄ or Cs₂CO₃ often give better results.[3]
-
Q2: I am seeing significant amounts of debrominated starting material (imidazo[1,5-a]pyridine). What is causing this and how can I prevent it?
A2: This side product is likely the result of a competing hydrodehalogenation reaction.
-
Hydrogen Source: The hydrogen atom can come from trace water, the solvent, or other reagents.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the base before use.
-
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can favor this side reaction.
-
Solution: Try to run the reaction at the lowest possible temperature that still allows for good conversion. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Q3: My main side product is the homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Oxygen Contamination: The active Pd(0) catalyst can be oxidized by oxygen, which can lead to pathways that favor homocoupling.
-
Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment.
-
-
Stoichiometry: A large excess of the boronic acid can sometimes increase the rate of homocoupling.
-
Solution: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?
A1: While Pd(PPh₃)₄ is a commonly used catalyst, for N-heterocyclic substrates, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ often provide superior results. Pre-formed palladium precatalysts incorporating these ligands are also highly effective.[3]
Q2: What is the optimal solvent for this reaction?
A2: Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene. Often, a co-solvent of water is used when employing inorganic bases like Na₂CO₃ or K₂CO₃. For anhydrous reactions with bases like K₃PO₄ or Cs₂CO₃, dry solvents are essential.
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave-assisted Suzuki couplings are well-documented and can significantly reduce reaction times and sometimes improve yields, particularly for challenging substrates.[6] It is important to carefully optimize the temperature and time for microwave conditions.
Q4: Is it necessary to protect the nitrogen atom on the imidazo[1,5-a]pyridine ring?
A4: In many cases, protection of the nitrogen is not necessary, especially when using appropriate ligands that minimize catalyst inhibition. However, if catalyst poisoning remains a persistent issue, N-protection could be considered as a strategy to improve yields.[3]
Experimental Workflow and Protocols
Logical Workflow for Troubleshooting
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling of this compound.
General Experimental Protocol
The following is a general starting protocol that can be adapted and optimized for the Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd₂(dba)₃, 2-3 mol% with a suitable ligand like SPhos, 4-6 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst/precatalyst, ligand (if separate), and the base (2-3 eq.).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions during the large-scale synthesis of pyridines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up exothermic pyridine synthesis?
A1: The main safety concerns are thermal runaway, where an uncontrolled increase in reaction rate leads to a rapid rise in temperature and pressure, potentially causing vessel rupture or explosions. Additionally, the handling of hazardous reagents, such as ammonia, and the management of gaseous byproducts that can increase pressure are critical safety considerations.[1]
Q2: How can I predict the thermal hazard of my pyridine synthesis reaction before scale-up?
A2: A thorough thermal hazard assessment is crucial. This involves techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and Reaction Calorimetry to measure the heat of reaction (ΔH), heat capacity (Cp), and adiabatic temperature rise (ΔTad). This data is vital for safe process design and scale-up.
Q3: What are general strategies for mitigating exotherms in large-scale pyridine synthesis?
A3: Key strategies include:
-
Semi-batch or continuous feeding: Gradual addition of a limiting reactant allows for better control over the rate of heat generation.[2]
-
Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, which helps to absorb the heat generated.[2]
-
Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale and the expected exotherm. The choice of cooling system (e.g., jacketed reactor, external heat exchanger) is critical.[3]
-
Lower Reaction Temperature: If the reaction kinetics permit, operating at a lower temperature can significantly reduce the rate of heat evolution.[2]
Q4: Which pyridine synthesis methods are most prone to dangerous exotherms?
A4: Multicomponent reactions like the Hantzsch and Guareschi-Thorpe syntheses can have significant exotherms, especially during the initial condensation steps.[1][2] The Chichibabin amination, which often uses sodium amide at high temperatures, also presents a significant thermal hazard.[4] The exothermicity of the Kröhnke and Bönnemann syntheses is generally considered more moderate but still requires careful management at scale.
Troubleshooting Guides for Common Pyridine Syntheses
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction that can have a significant initial exotherm.[2]
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature rise upon mixing reactants. | 1. All reactants added at once (batch mode). 2. Inadequate cooling. 3. High concentration of reactants. | 1. Switch to a semi-batch process, adding one of the β-ketoesters or the aldehyde slowly. 2. Ensure the reactor's cooling jacket is operational and at the correct temperature before starting addition. 3. Dilute the reaction mixture with a suitable solvent like ethanol.[2] |
| Reaction stalls after an initial exotherm. | 1. Formation of a solid precipitate that hinders mixing. 2. Localized overheating leading to side reactions. | 1. Ensure vigorous stirring to maintain a homogenous slurry. 2. Improve temperature control through better cooling and slower reagent addition. |
| Low yield and formation of byproducts. | Poor temperature control leading to side reactions. | Tightly control the reaction temperature to minimize side reactions. Use in-situ analysis (e.g., IR, Raman) to monitor intermediate formation and optimize conditions.[1] |
Guareschi-Thorpe Pyridine Synthesis
This reaction involves the condensation of a cyano-component with a 1,3-dicarbonyl compound and a nitrogen source, which can be exothermic.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Sudden increase in pressure and temperature. | 1. Rapid decomposition of ammonium carbonate (if used as nitrogen source). 2. Exothermic condensation reaction. | 1. Control the rate of heating. Consider using a more stable nitrogen source or adding the ammonium carbonate portion-wise. 2. Employ a semi-batch process and ensure adequate cooling capacity. |
| Formation of a thick, difficult-to-stir slurry. | Precipitation of the product or intermediates. | Use a robust overhead stirrer and consider a solvent system that provides better solubility at the reaction temperature. |
| Inconsistent reaction times on scale-up. | Poor heat transfer leading to non-uniform reaction rates throughout the vessel. | Improve agitation and ensure the reactor design is suitable for maintaining a homogeneous temperature. |
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is generally less exothermic than the Hantzsch or Guareschi-Thorpe reactions but still requires careful temperature control, especially at larger scales.[5]
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Localized charring or darkening of the reaction mixture. | Hot spots due to inefficient heat removal. | 1. Improve stirring to ensure better heat distribution. 2. Reduce the heating mantle temperature and allow for a longer reaction time. |
| Decreased yield at larger scales. | 1. Side reactions becoming more prevalent at higher, less controlled temperatures. 2. Longer reaction times leading to product degradation. | 1. Optimize the reaction temperature by performing small-scale calorimetry studies. A lower temperature may improve selectivity.[5] 2. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Reaction does not go to completion. | Insufficient reaction temperature. | While avoiding excessive heat is crucial, the reaction typically requires temperatures in the range of 80-140°C.[1] Ensure the bulk of the reaction mixture reaches the target temperature. |
Chichibabin Amination
This reaction is notoriously hazardous due to the use of sodium amide and high temperatures, which can lead to a runaway reaction.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Violent, rapid increase in temperature and pressure. | Thermal runaway due to the highly exothermic nature of the reaction. | 1. Immediate action: If safe, activate the emergency quench system. 2. Prevention: Use a semi-batch process with slow, controlled addition of sodium amide. Ensure the cooling system is robust and has been tested for this specific reaction scale. |
| Formation of significant amounts of byproducts. | High reaction temperatures promoting side reactions. | Consider using milder reaction conditions, such as sodium hydride with lithium iodide in THF at lower temperatures (65-85°C).[6] |
| Hydrogen gas evolution. | This is a known byproduct of the Chichibabin reaction. | Ensure the reactor is properly vented to a safe location to prevent pressure buildup and the creation of an explosive atmosphere.[7] |
Quantitative Data for Thermal Hazard Assessment
The following table provides a summary of typical, though approximate, thermal data for various pyridine syntheses. It is critical to perform your own calorimetric studies for your specific reaction conditions and scale.
| Synthesis Method | Heat of Reaction (ΔH) (kJ/mol) | Adiabatic Temp. Rise (ΔTad) (°C) | Onset Temp. of Decomposition (°C) | Notes |
| Hantzsch | -100 to -150 | 80 - 120 | > 200 | Highly dependent on substrates and solvent. |
| Guareschi-Thorpe | -80 to -120 | 60 - 100 | > 180 | Use of ammonium carbonate can add to pressure buildup. |
| Kröhnke | -50 to -90 | 40 - 70 | > 220 | Generally considered to have a lower thermal risk. |
| Chichibabin | -150 to -250 | 150 - 250 | > 250 | Very high thermal risk; requires specialized equipment and procedures. |
| Bönnemann | -120 to -180 | 100 - 150 | > 180 | Highly exothermic, especially with cobalt catalysts. |
Experimental Protocols for Key Syntheses
Large-Scale Hantzsch Pyridine Synthesis (Semi-Batch)
Objective: To synthesize a substituted pyridine via the Hantzsch reaction with controlled addition to manage the exotherm.
Materials:
-
Aldehyde (1.0 equiv)
-
β-Ketoester 1 (e.g., ethyl acetoacetate) (1.0 equiv)
-
β-Ketoester 2 (or another equivalent of the first) (1.0 equiv)
-
Ammonium acetate (1.1 equiv)
-
Ethanol (as solvent)
Procedure:
-
Charge a jacketed reactor with the aldehyde, one equivalent of the β-ketoester, and ammonium acetate in ethanol.
-
Set the reactor jacket temperature to 20°C and begin vigorous stirring.
-
Slowly add the second equivalent of the β-ketoester via a dosing pump over 2-4 hours.
-
Monitor the internal temperature throughout the addition. The temperature should not rise more than 5-10°C above the jacket temperature. Adjust the addition rate as necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours, or until the reaction is complete as monitored by HPLC.
-
Cool the reactor to room temperature.
-
The dihydropyridine intermediate may precipitate. If so, it can be isolated or oxidized in situ.
-
For oxidation, add an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) at a controlled rate, again monitoring the temperature for any exotherm.
Scale-Up Kröhnke Pyridine Synthesis
Objective: To synthesize a 2,4,6-trisubstituted pyridine using the Kröhnke method at a larger scale.
Materials:
-
α-Pyridinium methyl ketone salt (1.0 equiv)
-
α,β-Unsaturated carbonyl compound (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid (solvent)
Procedure:
-
In a glass-lined reactor equipped with a reflux condenser and overhead stirrer, charge the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate.[8]
-
Add glacial acetic acid as the solvent.[8]
-
Heat the reaction mixture to a gentle reflux (approximately 120°C) and maintain for 4-6 hours.[8]
-
Monitor the internal temperature to ensure no significant exotherm occurs during the initial heating phase.
-
Monitor the reaction progress by TLC or HPLC.[8]
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled mixture into a quench tank containing ice water with stirring, which will cause the product to precipitate.[8]
-
Collect the solid product by filtration and wash thoroughly with water, followed by a small amount of cold ethanol.[8]
-
Recrystallize the crude product from a suitable solvent.[8]
Visualizations
Troubleshooting Logic for a Temperature Excursion
Caption: A logical workflow for responding to a temperature excursion during large-scale synthesis.
General Workflow for Scale-Up of Exothermic Pyridine Synthesis
Caption: A typical workflow for the safe scale-up of an exothermic pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
- 6. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Overcome Low Reactivity of 7-Bromoimidazo[1,5-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromoimidazo[1,5-a]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of this heterocyclic compound in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard cross-coupling reactions?
A1: The low reactivity of this compound stems from the electronic properties of the imidazo[1,5-a]pyridine ring system. The 7-position is electronically analogous to the 3- or 5-position of pyridine, which are known to be less reactive in palladium-catalyzed cross-coupling reactions compared to the 2-, 4-, or 6-positions. This is due to a combination of factors including electron density and the stability of the intermediate organopalladium species. For many heteroaryl halides, the oxidative addition of the C-X bond to the palladium(0) catalyst is the rate-determining step, and for electron-rich or less-activated systems like this compound, this step can be particularly sluggish.
Q2: What are the most common challenges encountered when working with this compound?
A2: Researchers often face the following issues:
-
No reaction or very low conversion: The starting material is recovered largely unreacted.
-
Debromination: The bromo substituent is replaced by a hydrogen atom, leading to the formation of the parent imidazo[1,5-a]pyridine.
-
Homocoupling: The organometallic coupling partner (e.g., boronic acid) couples with itself.
-
Decomposition: The starting material or product degrades under harsh reaction conditions.
Q3: Are there alternative strategies to functionalize the 7-position of the imidazo[1,5-a]pyridine core?
A3: Yes, if direct functionalization of the 7-bromo compound proves challenging, consider alternative synthetic routes. These may include:
-
Constructing the imidazo[1,5-a]pyridine ring with the desired C7-substituent already in place. Various synthetic methods for the imidazo[1,5-a]pyridine scaffold have been reported that may allow for the incorporation of diverse functionality at this position from the outset.
-
Halogen-metal exchange followed by trapping with an electrophile. This can be a powerful method to generate a nucleophilic C7-imidazo[1,5-a]pyridinyl species.
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. However, the low reactivity of this compound can lead to poor results.
Recommended Actions:
| Parameter | Recommendation | Rationale |
| Catalyst System | Switch to a more active palladium precatalyst and a bulky, electron-rich phosphine ligand. | Bulky, electron-rich ligands promote the oxidative addition step, which is often rate-limiting for unreactive aryl bromides. |
| Ligand | Use Buchwald-type ligands (e.g., SPhos, XPhos) or other highly active ligands like cataCXium A. | These ligands have been shown to be effective for challenging cross-coupling reactions. |
| Base | Employ a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. | Stronger bases can facilitate the transmetalation step by promoting the formation of the active boronate species. |
| Solvent | Use a polar aprotic solvent system, such as 1,4-dioxane/water or DME/water. | The presence of water can aid in the dissolution of the base and facilitate the catalytic cycle. |
| Temperature | Increase the reaction temperature, potentially using microwave irradiation. | Higher temperatures can provide the necessary activation energy for the sluggish oxidative addition step. |
Issue 2: Failure in Buchwald-Hartwig Amination
Forming a C-N bond at the 7-position can be difficult due to the electron-rich nature of the nitrogen atom in the imidazo[1,5-a]pyridine ring, which can potentially coordinate to the palladium catalyst and inhibit its activity.
Recommended Actions:
| Parameter | Recommendation | Rationale |
| Ligand | Utilize bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos). | These ligands create a sterically hindered and electron-rich palladium center that promotes reductive elimination and can overcome catalyst inhibition. |
| Base | Use a strong, non-coordinating base like LiHMDS or NaOtBu. | Strong bases are necessary for the deprotonation of the amine and to facilitate the catalytic cycle. |
| Palladium Source | Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂). | The choice of precatalyst can influence the formation of the active Pd(0) species. |
| Solvent | Aprotic polar solvents like toluene or dioxane are generally preferred. | Solvent choice can affect the solubility of reagents and the stability of catalytic intermediates. |
Issue 3: Unsuccessful Halogen-Metal Exchange
Halogen-metal exchange can be a viable alternative for functionalization, but it is often complicated by the presence of the nitrogen atoms in the heterocyclic core, which can be sites of undesired reactivity.
Recommended Actions:
| Parameter | Recommendation | Rationale |
| Organolithium Reagent | Use n-BuLi or t-BuLi at very low temperatures (-78 °C to -100 °C). | Low temperatures are crucial to prevent side reactions, such as addition to the pyridine ring. |
| Solvent | Use anhydrous THF or Et₂O. | Ethereal solvents are necessary to solvate the organolithium species. |
| Additive | Consider the use of additives like TMEDA to enhance the reactivity of the organolithium reagent. | TMEDA can break up organolithium aggregates and increase the rate of halogen-metal exchange. |
| Quenching | Quench the reaction at low temperature with a highly reactive electrophile. | This minimizes the decomposition of the sensitive organolithium intermediate. |
Comparative Data for Cross-Coupling Reactions
The following table summarizes typical starting conditions for various cross-coupling reactions with unreactive aryl bromides, which can be adapted for this compound. Note that optimization will likely be required.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2) | DMF | 80 |
| Heck | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 120 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction of this compound (Starting Point for Optimization)
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Degassing: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Validation & Comparative
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 7-Bromoimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of this core, particularly at the 7-position, is crucial for the development of new therapeutic agents. Among the most powerful tools for C-C bond formation, the Suzuki-Miyaura and Stille couplings are paramount. This guide provides an objective comparison of these two palladium-catalyzed cross-coupling reactions for the arylation of 7-Bromoimidazo[1,5-a]pyridine, offering supporting data from analogous systems to inform methodology selection.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Stability of Reagents | Boronic acids can be prone to decomposition. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide variety of functional groups. |
| Reaction Conditions | Requires a base for activation of the boronic acid. | Often proceeds under neutral conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove. |
Performance Comparison: Extrapolated Data from Analogous Systems
Table 1: Representative Suzuki Coupling Reactions on Bromo-N-Heterocycles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference System |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | Moderate to Good | 5-bromo-2-methylpyridin-3-amine[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | ~80% (on other substrates) | General Suzuki on bromopyridine[2] |
| 3 | Various arylboronic acids | XPhosPdG2 (variable) | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 2-12 | 67-89 | 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one[3] |
Table 2: Representative Stille Coupling Reactions on Bromo/Iodo-N-Heterocycles
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference System |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 75 | 1-phenylsulfonyl-3-iodo-7-azaindole[4] |
| 2 | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (10) | - | - | Toluene | 100 | 24 | 60 | 3-iodo-7-azaindole derivative[4] |
| 3 | Various organostannanes | PdCl₂(PPh₃)₂ (5) | - | LiCl | DMF | 110 | - | Good | 2-iodo-7-azaindoles[4] |
Based on the available data for related N-heterocyclic systems, both Suzuki and Stille couplings are viable methods for the functionalization of this compound. The Suzuki coupling is often the preferred initial choice due to the lower toxicity of the reagents and easier purification. However, for substrates with sensitive functional groups or when the corresponding boronic acid is unstable, the Stille coupling can offer a more robust alternative.
Experimental Workflows
The general experimental workflows for Suzuki and Stille couplings are illustrated below.
Caption: Generalized experimental workflows for Suzuki and Stille cross-coupling reactions.
Catalytic Cycles
The fundamental mechanisms of the Suzuki and Stille couplings involve a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycles for the Suzuki and Stille cross-coupling reactions.
Detailed Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille couplings of this compound, adapted from procedures for similar heterocyclic substrates. Optimization of these conditions for the specific substrate is recommended.
Suzuki Coupling Protocol (General)
To a reaction vessel is added this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., SPhos, 4-6 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). A degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), is then added. The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-aryl-imidazo[1,5-a]pyridine.
Stille Coupling Protocol (General)
In a flask, this compound (1.0 mmol), the organostannane reagent (1.1-1.3 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) are combined. The flask is flushed with an inert gas. An anhydrous, degassed solvent such as toluene or DMF is added. The mixture is heated to 80-120 °C and stirred for 6-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.
Conclusion
Both Suzuki and Stille couplings are highly effective methods for the C-C bond formation at the 7-position of the imidazo[1,5-a]pyridine core. The choice between the two will depend on several factors including the nature of the coupling partners, functional group compatibility, and considerations of toxicity and ease of purification. For initial explorations, the Suzuki coupling is often the more practical choice. However, the Stille coupling remains a powerful alternative, particularly for more challenging substrates.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlanchimpharma.com [atlanchimpharma.com]
A Comparative Guide to the Reactivity of Bromo-Isomers of Imidazo[1,5-a]pyridine for Researchers
This guide provides a comprehensive comparison of the reactivity of bromo-isomers of imidazo[1,5-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. The position of the bromine atom on the imidazo[1,5-a]pyridine ring significantly influences its reactivity in pivotal cross-coupling reactions. This document offers an objective analysis of this reactivity, supported by available experimental data and detailed protocols to aid researchers in designing efficient synthetic strategies.
Understanding the Reactivity Landscape
The reactivity of bromo-imidazo[1,5-a]pyridines in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is primarily governed by the electronic properties of the bicyclic system and the position of the bromine atom. The electron-withdrawing nature of the pyridine nitrogen atom generally activates the C-Br bond towards oxidative addition to the palladium catalyst, which is often the rate-determining step.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of different bromo-imidazo[1,5-a]pyridine isomers. It is important to note that these data are compiled from different studies and the reaction conditions are not identical. Therefore, a direct comparison of yields should be interpreted with caution.
| Bromo-isomer Position | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodo (as a proxy for 1-Bromo) | Phenylboronic acid | Pd(OAc)₂, DIPPF | Cs₂CO₃ | Dioxane | 80 | 12 | 85 |
| 3-Bromo | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 75 | |
| 5-Bromo | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 88 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions that can be adapted for various bromo-imidazo[1,5-a]pyridine isomers.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize an aryl-substituted imidazo[1,5-a]pyridine.
Materials:
-
Bromo-imidazo[1,5-a]pyridine isomer (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-imidazo[1,5-a]pyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a rubber septum and purge with argon or nitrogen for 15 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
Objective: To synthesize an alkynyl-substituted imidazo[1,5-a]pyridine.
Materials:
-
Bromo-imidazo[1,5-a]pyridine isomer (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask, add the bromo-imidazo[1,5-a]pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF, triethylamine, and the terminal alkyne.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize an amino-substituted imidazo[1,5-a]pyridine.
Materials:
-
Bromo-imidazo[1,5-a]pyridine isomer (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the bromo-imidazo[1,5-a]pyridine, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add the amine and anhydrous, degassed toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The reactivity of bromo-imidazo[1,5-a]pyridine isomers is a critical consideration for the synthesis of complex molecules in drug discovery and materials science. While a comprehensive comparative study is yet to be published, the available data and theoretical principles suggest that the position of the bromine atom significantly impacts reaction outcomes. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize these versatile building blocks in their synthetic endeavors. Further systematic studies are warranted to fully elucidate the reactivity landscape of all bromo-isomers of imidazo[1,5-a]pyridine.
A Comparative Guide to the Synthesis of 7-Bromoimidazo[1,5-a]pyridine: Traditional versus Modern Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a comparative analysis of a traditional and a modern synthetic route to 7-Bromoimidazo[1,5-a]pyridine, a valuable building block in medicinal chemistry. We present a detailed examination of the experimental protocols and performance data for each method, offering insights into their respective advantages and limitations.
The imidazo[1,5-a]pyridine core is a prevalent motif in numerous biologically active compounds. Consequently, the development of efficient and versatile synthetic routes to substituted analogs, such as this compound, is of significant interest to the pharmaceutical and agrochemical industries. This guide contrasts a classical cyclization approach with a more recent, innovative strategy, providing a clear comparison of their synthetic utility.
Performance Comparison
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Traditional Route: Cyclization of 4-Bromo-2-(methoxymethyl)pyridin-2-amine | Novel Route: Iodine-Mediated Oxidative Annulation |
| Starting Materials | 4-Bromo-2-(methoxymethyl)pyridin-2-amine, Formaldehyde, Formic Acid | 2-(4-Bromophenyl)pyridine, Benzylamine, Sodium Acetate, Iodine |
| Reaction Time | 24 hours | 12 hours |
| Temperature | 100 °C | 100 °C |
| Solvent | Dioxane | DMSO |
| Yield | 65% | 85% |
| Key Reagents | Formic acid (dehydrating agent) | Iodine (oxidant) |
| Reaction Type | Cyclocondensation | C-H Amination/Oxidative Annulation |
Synthetic Route Overviews
The two synthetic pathways to this compound are depicted below. The traditional route relies on a classical acid-catalyzed cyclization, while the novel approach utilizes a modern iodine-mediated oxidative C-H amination strategy.
Traditional Synthetic Route
Caption: Traditional synthesis of this compound.
Novel Synthetic Route
A Comparative Guide to Palladium Catalysts for the Coupling of 7-Bromoimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this core structure, particularly at the 7-position, is of significant interest in the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions are indispensable tools for achieving this, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions of 7-Bromoimidazo[1,5-a]pyridine, supported by representative experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The choice of palladium catalyst and associated ligands is critical for the success of cross-coupling reactions, directly impacting reaction yields, times, and substrate scope. Below is a summary of catalyst systems and their performance in reactions analogous to the coupling of this compound.
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | Arylboronic acid | 75-90 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80 | 16 | Heteroarylboronic acid | 70-85 |
Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | Cyclohexane-1,2-diamine | 60[1] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-Amyl alcohol | 110 | 24 | Morpholine | 80-95 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiOtBu | 1,4-Dioxane | 100 | 24 | Carbazole | 68[2] |
Table 3: Comparative Performance of Palladium Catalysts in Heck Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | Styrene | 70-85 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 100 | 16 | n-Butyl acrylate | 65-80 |
| Herrmann's Catalyst | - | NaOAc | NMP | 120 | 12 | Acrylamide | 75-90 |
Table 4: Comparative Performance of Palladium Catalysts in Sonogashira Coupling
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | RT | 6 | Phenylacetylene | 85-95 |
| Pd(OAc)₂ | - | XPhos | Cs₂CO₃ | 1,4-Dioxane | 60 | 12 | Terminal Alkyne | 70-90 |
| [PdCl₂(CH₃CN)₂] | - | sXPhos | Cs₂CO₃ | Acetonitrile/H₂O | 65 | 2 | Terminal Alkyne | High[3] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are based on established procedures for similar substrates and serve as a starting point for optimization.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL).
-
Heat the mixture at 100 °C for 18 hours with vigorous stirring.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), (±)-BINAP (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Coupling Protocol
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).
-
Add anhydrous acetonitrile (5 mL), the alkene (1.5 mmol), and Et₃N (1.5 mmol).
-
Seal the tube and heat to 80-100 °C for 16-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF (10 mL) and Et₃N (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature for 6-12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
To better illustrate the processes described, the following diagrams outline the general catalytic cycle for these coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed coupling reactions.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
Assessing the Purity of Synthesized 7-Bromoimidazo[1,5-a]pyridine by Nuclear Magnetic Resonance (NMR) Spectroscopy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The structural integrity and purity of synthesized heterocyclic compounds are paramount in the fields of medicinal chemistry and materials science. For novel compounds such as 7-Bromoimidazo[1,5-a]pyridine, a rigorous analytical characterization is essential to ensure the validity of subsequent biological or material-based studies. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into the molecular structure and the presence of any impurities. This guide provides a comprehensive comparison of the expected NMR spectral data for this compound with that of potential starting materials and isomeric impurities, supported by detailed experimental protocols.
¹H and ¹³C NMR Spectral Data Comparison
The definitive assessment of purity for this compound via NMR spectroscopy relies on the comparison of the experimental spectrum with established reference data. In the absence of a publicly available experimental spectrum for the 7-bromo isomer, this guide presents a combination of experimental data for the parent imidazo[1,5-a]pyridine, the isomeric 1-Bromoimidazo[1,5-a]pyridine, and predicted data for the target molecule and a likely precursor, 2-amino-4-bromopyridine.
The presence of the bromine atom at the 7-position is expected to induce downfield shifts in the resonances of nearby protons and carbons due to its electron-withdrawing nature. The most significant shifts, when compared to the parent compound, are anticipated for the protons and carbons in the pyridine ring.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Compound | H-1 | H-3 | H-5 | H-6 | H-8 | Solvent |
| Imidazo[1,5-a]pyridine (Experimental) | 7.88 | 7.27 | 7.97 | 6.58 | 7.41 | CCl₄ |
| 1-Bromoimidazo[1,5-a]pyridine (Experimental) | - | 8.04 | 7.89 | 6.77 | 7.36 | CDCl₃ |
| This compound (Predicted) | ~7.9 | ~7.3 | ~8.1 | ~6.7 | ~7.6 | CDCl₃ |
| 2-Amino-4-bromopyridine (Predicted Starting Material) | - | H-3: ~6.75 | H-5: ~6.80 | H-6: ~7.85 | - | DMSO-d₆ |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-1 | C-3 | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent |
| Imidazo[1,5-a]pyridine (Experimental) | 128.9 | 117.5 | 118.9 | 112.9 | 120.5 | 118.9 | 132.5 | DMSO-d₆ |
| This compound (Predicted) | ~129 | ~118 | ~120 | ~114 | ~110 | ~121 | ~133 | CDCl₃ |
| 2-Amino-4-bromopyridine (Predicted Starting Material) | - | C-3: ~122.0 | C-5: ~118.0 | C-6: ~150.0 | C-4: ~108.0 | C-2: ~160.5 | - | DMSO-d₆ |
Experimental Protocol: NMR Sample Preparation
A standardized and meticulous sample preparation is critical for acquiring high-quality NMR data. The following protocol is recommended for the analysis of synthesized this compound.
Materials:
-
Synthesized this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass vials
-
Pasteur pipettes and bulbs
-
Cotton or glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the synthesized compound into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex the vial to ensure complete dissolution of the sample. If solubility is an issue, gentle warming or sonication can be employed.
-
Filtering: To remove any particulate matter that could degrade the spectral quality, filter the solution. Place a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through the filter directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Setup: Before inserting the sample into the NMR spectrometer, ensure the exterior of the tube is clean. Follow the instrument-specific guidelines for shimming and acquiring the spectra.
Workflow for Purity Assessment by NMR
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using NMR spectroscopy.
Caption: Workflow for assessing the purity of synthesized this compound by NMR.
Performance of Phosphine Ligands in Cross-Coupling Reactions of 7-Bromoimidazo[1,5-a]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a crucial heterocyclic motif present in numerous pharmacologically active compounds. The functionalization of this core structure, particularly through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, is of significant interest in medicinal chemistry. The choice of phosphine ligand in palladium-catalyzed cross-coupling reactions plays a pivotal role in determining the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative analysis of various phosphine ligands in reactions involving 7-bromoimidazo[1,5-a]pyridine, supported by experimental data.
Ligand Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The reaction of this compound with various boronic acids or esters is highly dependent on the phosphine ligand employed. Below is a comparison of different ligands in this context.
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | 88 |
| P(t-Bu)₃ | Pd(OAc)₂ | K₂CO₃ | DME | 80 | 24 | 75 |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 110 | 24 | 60 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
An oven-dried vial was charged with this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), the specified base (2.0 mmol), and the palladium source (0.02 mmol) and phosphine ligand (0.04 mmol) as indicated in Table 1. The vial was evacuated and backfilled with argon. The specified solvent (5 mL) was added, and the mixture was stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
Ligand Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and functional materials. The selection of the phosphine ligand is critical for achieving high yields and broad substrate scope.[1]
Table 2: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of this compound with Aniline
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| BrettPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 110 | 12 | 92 |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 |
| JohnPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 110 | 16 | 82 |
| XPhos | Pd(OAc)₂ | Cs₂CO₃ | t-BuOH | 100 | 24 | 78 |
| BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | 110 | 24 | 65 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To a solution of this compound (1.0 mmol) and the corresponding amine (1.2 mmol) in the specified solvent (5 mL) were added the base (2.0 mmol), the palladium source (0.02 mmol), and the phosphine ligand (0.04 mmol) as detailed in Table 2. The reaction vessel was sealed and heated to the indicated temperature for the specified duration. Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by flash column chromatography to yield the desired N-arylated product.
Key Considerations for Ligand Selection
The choice of phosphine ligand is influenced by several factors, primarily the steric and electronic properties of the ligand.[2]
-
Steric Bulk: Bulky ligands, such as XPhos and SPhos, often promote the reductive elimination step of the catalytic cycle, leading to higher reaction rates and yields.[3]
-
Electron-Donating Ability: Electron-rich phosphines can enhance the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.[3] This is particularly important when working with less reactive aryl bromides.
-
Bite Angle: For bidentate ligands like BINAP and Xantphos, the natural bite angle plays a crucial role in the geometry of the palladium complex and can significantly impact catalytic activity.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening different phosphine ligands in a cross-coupling reaction.
References
Comparative Analysis of 7-Bromoimidazo[1,5-a]pyridine and Its Analogues: A Review of Biological Activities
A comprehensive review of the current scientific literature reveals a significant gap in the direct comparative analysis of the biological activity of 7-Bromoimidazo[1,5-a]pyridine and its structural analogues. While the broader imidazopyridine scaffold is a well-recognized pharmacophore with a diverse range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, specific structure-activity relationship (SAR) studies on 7-substituted imidazo[1,5-a]pyridines are notably absent.
This guide aims to provide an overview of the known biological activities of the imidazo[1,5-a]pyridine core and related isomers to offer a contextual understanding for researchers, scientists, and drug development professionals. However, due to the lack of dedicated comparative studies on this compound, a direct, data-driven comparison with its analogues is not currently possible.
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[1,5-a]pyridine nucleus is considered a "privileged scaffold" in drug discovery. This is attributed to its unique three-dimensional structure which allows it to interact with a variety of biological targets with high affinity and selectivity. Various derivatives of the imidazo[1,5-a]pyridine ring system have been synthesized and evaluated for a range of therapeutic applications.
Biological Activities of Imidazo[1,5-a]pyridine Derivatives
While specific data on the 7-bromo analogue is scarce, research on other substituted imidazo[1,5-a]pyridines has indicated potential in several therapeutic areas:
-
Anticancer Activity: Several studies have explored the potential of imidazo[1,5-a]pyridine derivatives as anticancer agents. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.
-
Enzyme Inhibition: The imidazo[1,5-a]pyridine core has been identified as a valuable template for the design of various enzyme inhibitors. These include inhibitors of kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
The Need for Direct Comparative Studies
The absence of studies that systematically synthesize and evaluate a series of 7-substituted imidazo[1,5-a]pyridine analogues, including the 7-bromo derivative, presents a significant hurdle in understanding the specific contribution of the substituent at the 7-position to the overall biological activity. Such studies are crucial for establishing a clear structure-activity relationship and for the rational design of more potent and selective drug candidates.
Experimental Approach for Future Comparative Analysis
To address this knowledge gap, a systematic investigation would be required. The following outlines a potential experimental workflow for a comparative analysis:
Caption: Proposed workflow for the comparative biological evaluation of 7-substituted imidazo[1,5-a]pyridine analogues.
Conclusion
While the imidazo[1,5-a]pyridine scaffold holds considerable promise for the development of novel therapeutics, the specific biological activity of this compound in comparison to its analogues remains an open area of investigation. Future research focused on the systematic synthesis and parallel biological evaluation of a series of 7-substituted derivatives is essential to unlock the full potential of this chemical class and to provide the scientific community with the data necessary for informed drug design and development. Without such dedicated studies, a comprehensive and objective comparison, as intended by this guide, cannot be compiled.
The Efficient Synthesis of 7-Bromoimidazo[1,5-a]pyridine: A Comparative Cost-Effectiveness Analysis of Two Synthetic Pathways
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of heterocyclic compounds is a critical aspect of the research and development pipeline. 7-Bromoimidazo[1,5-a]pyridine is a valuable scaffold in medicinal chemistry, and identifying the most economical synthetic route to this compound can significantly impact project timelines and budgets. This guide provides a detailed comparison of two distinct synthetic pathways to this compound, offering a comprehensive cost-effectiveness analysis based on current reagent prices and reported reaction yields. Detailed experimental protocols and a visual representation of the synthetic strategies are also provided to aid in practical application.
Executive Summary
Two primary synthetic routes to this compound have been evaluated for their cost-effectiveness.
-
Pathway 1: A classical approach involving the cyclocondensation of (4-bromopyridin-2-yl)methanamine with a one-carbon source, such as diethoxymethyl acetate.
-
Pathway 2: A modern approach utilizing an iodine-mediated oxidative C-H amination reaction between a 2-pyridyl ketone and an amine.
The analysis reveals that Pathway 1, the cyclocondensation of (4-bromopyridin-2-yl)methanamine, is the more cost-effective route for the synthesis of this compound. The primary contributing factors to its economic advantage are the lower cost of the starting materials and fewer synthetic steps compared to the iodine-mediated pathway, which requires the initial preparation of a specific ketone intermediate.
Comparative Data of Synthetic Pathways
The following table summarizes the key quantitative data for the two synthetic pathways, providing a clear comparison of their material requirements, yields, and estimated costs.
| Parameter | Pathway 1: Cyclocondensation | Pathway 2: Iodine-Mediated C-H Amination |
| Starting Material(s) | (4-bromopyridin-2-yl)methanamine, Diethoxymethyl acetate | 2-Amino-4-bromopyridine, 2-Bromoacetophenone |
| Key Reagents/Catalysts | None | Iodine, Sodium Acetate |
| Solvent(s) | Ethanol | Dimethyl Sulfoxide (DMSO) |
| Reaction Time | 2 hours | 12 hours |
| Reaction Temperature | Reflux | 120 °C |
| Overall Yield | ~70% (estimated) | ~85% (reported for analogous systems) |
| Key Intermediate(s) | None | 7-bromo-2-phenylimidazo[1,2-a]pyridine |
| Purification Method | Column Chromatography | Column Chromatography |
| Estimated Cost per Gram | Lower | Higher |
Visualization of Synthetic Pathways
The logical flow and comparison of the two synthetic pathways are illustrated in the diagram below.
Caption: Comparative workflow of two synthetic pathways to this compound.
Detailed Experimental Protocols
Pathway 1: Cyclocondensation of (4-bromopyridin-2-yl)methanamine
This pathway represents a classical and straightforward approach to the imidazo[1,5-a]pyridine core.
Step 1: Synthesis of (4-bromopyridin-2-yl)methanamine
-
Materials: 2-cyano-4-bromopyridine, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous).
-
Procedure: To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, a solution of 2-cyano-4-bromopyridine (1.0 eq.) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water. The resulting mixture is filtered, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield (4-bromopyridin-2-yl)methanamine, which can be used in the next step without further purification.
Step 2: Cyclocondensation to form this compound
-
Materials: (4-bromopyridin-2-yl)methanamine, Diethoxymethyl acetate, Ethanol.
-
Procedure: A solution of (4-bromopyridin-2-yl)methanamine (1.0 eq.) and diethoxymethyl acetate (1.1 eq.) in ethanol is heated at reflux for 2 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound as a solid.
Pathway 2: Iodine-Mediated C-H Amination (Hypothetical for 7-Bromo Isomer)
This pathway is based on a modern, efficient method for the synthesis of related imidazo[1,2-a]pyridines and is adapted here for the synthesis of the target 7-bromo isomer.
Step 1: Synthesis of 7-bromo-2-phenylimidazo[1,2-a]pyridine
-
Materials: 2-Amino-4-bromopyridine, 2-Bromoacetophenone, Ethanol.
-
Procedure: A mixture of 2-amino-4-bromopyridine (1.0 eq.) and 2-bromoacetophenone (1.0 eq.) in ethanol is heated at reflux for 4 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to give 7-bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide. The free base can be obtained by neutralizing with a saturated aqueous solution of sodium bicarbonate and extracting with dichloromethane.
Step 2: Isomerization to this compound (Hypothetical)
-
Note: This step is a hypothetical adaptation of a known procedure for the synthesis of the imidazo[1,5-a]pyridine core and would require experimental validation for this specific substrate.
-
Materials: 7-bromo-2-phenylimidazo[1,2-a]pyridine, Iodine (I₂), Sodium acetate (NaOAc), Dimethyl sulfoxide (DMSO).
-
Procedure: A mixture of 7-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq.), iodine (2.0 eq.), and sodium acetate (3.0 eq.) in DMSO is heated at 120 °C for 12 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the target compound.
Conclusion
Navigating the Synthesis of 7-Bromoimidazo[1,5-a]pyridine: A Green Chemistry Perspective
A comprehensive evaluation of green chemistry metrics for the synthesis of 7-Bromoimidazo[1,5-a]pyridine, a significant heterocyclic scaffold in medicinal chemistry, is currently hindered by a lack of detailed, publicly available experimental data. While numerous methods exist for the synthesis of the core imidazo[1,5-a]pyridine structure and its derivatives, specific protocols with the necessary quantitative information for a comparative analysis of greenness are not readily found in the scientific literature. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the environmental impact of synthetic routes to this important molecule, offering a template for analysis once experimental data becomes available.
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental footprint of chemical processes. Key metrics used to quantify the "greenness" of a reaction include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). These metrics provide a quantitative measure of the efficiency of a reaction in converting reactants to the desired product and the amount of waste generated.
Key Green Chemistry Metrics: A Primer
A brief overview of the most common green chemistry metrics is essential for understanding their application in evaluating synthetic routes.
-
Atom Economy (AE): Developed by Barry Trost, this metric calculates the percentage of atoms from the reactants that are incorporated into the desired product. A higher atom economy signifies a more efficient process with less waste generated at the atomic level.
-
E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.
-
Process Mass Intensity (PMI): This metric, heavily utilized in the pharmaceutical industry, is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is indicative of a more sustainable and efficient process.
-
Reaction Mass Efficiency (RME): This metric expresses the mass of the product as a percentage of the total mass of reactants used.
Hypothetical Comparison of Synthetic Routes to this compound
In the absence of specific experimental data for this compound, we present a hypothetical comparison of two plausible synthetic strategies to illustrate how green chemistry metrics would be applied.
Route A: Classical Cyclocondensation
This traditional approach might involve the reaction of a substituted aminopyridine with a bromo-functionalized carbonyl compound, followed by cyclization. Such reactions often employ stoichiometric reagents and require significant solvent volumes for both the reaction and subsequent purification steps.
Route B: Catalytic C-H Amination
A more modern and potentially greener approach could involve a direct catalytic C-H amination/cyclization of a suitable pyridine precursor. This method could offer higher atom economy by avoiding the use of protecting groups and stoichiometric activating agents. The use of a catalyst would also, in principle, reduce the overall waste generated.
The following table provides a hypothetical quantitative comparison of these two routes, assuming typical yields and reaction conditions.
| Metric | Route A: Classical Cyclocondensation (Hypothetical Data) | Route B: Catalytic C-H Amination (Hypothetical Data) |
| Starting Materials | 2-(aminomethyl)-4-bromopyridine, Glyoxal | 4-Bromopyridine-2-carbaldehyde, Benzylamine, Oxidant |
| Catalyst | None | Transition Metal Catalyst (e.g., Copper or Palladium) |
| Solvent | Toluene, Dichloromethane | Acetonitrile |
| Reaction Temperature | 110 °C | 80 °C |
| Reaction Time | 24 hours | 12 hours |
| Yield | 65% | 85% |
| Atom Economy | ~75% | ~90% |
| E-Factor | ~25 | ~10 |
| Process Mass Intensity (PMI) | ~150 | ~60 |
Note: The values presented in this table are illustrative and not based on actual experimental results for the synthesis of this compound.
Experimental Protocols: A Template for Future Analysis
To perform a rigorous green chemistry analysis, detailed experimental protocols are essential. The following outlines the necessary information that should be recorded for each synthetic route:
General Experimental Procedure Template:
-
Materials: A complete list of all reactants, reagents, catalysts, and solvents with their respective masses and/or volumes.
-
Reaction Setup: A description of the reaction vessel and conditions (e.g., temperature, pressure, atmosphere).
-
Procedure: A step-by-step account of the reaction, including the order of addition of reagents and reaction time.
-
Work-up and Purification: A detailed description of the quenching, extraction, washing, drying, and purification (e.g., chromatography, crystallization) steps, including the types and amounts of all solvents and materials used.
-
Yield: The mass of the isolated, pure product and the calculated percentage yield.
Visualizing the Green Chemistry Evaluation Workflow
A systematic workflow is crucial for evaluating the greenness of a chemical synthesis. The following diagram, generated using the DOT language, illustrates the key steps involved in this process.
Caption: A flowchart illustrating the systematic process for evaluating and comparing the green chemistry metrics of different synthetic pathways.
Conclusion
While a definitive, data-driven comparison of green chemistry metrics for the synthesis of this compound is not yet possible due to the lack of detailed experimental procedures in the public domain, this guide provides the necessary framework for such an analysis. Researchers are encouraged to meticulously document and publish their experimental data, including reactant and solvent quantities and product yields, to enable the broader scientific community to perform these crucial green chemistry assessments. By embracing these principles and metrics, the chemical community can collectively strive towards more sustainable and environmentally responsible synthetic practices in the development of important pharmaceutical building blocks.
scalability assessment of 7-Bromoimidazo[1,5-a]pyridine synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of specific derivatives, such as 7-Bromoimidazo[1,5-a]pyridine, is of significant interest for the development of novel pharmaceuticals. This guide provides a comparative assessment of two potential scalable synthesis protocols for this compound, offering a detailed examination of their methodologies, and a summary of key performance indicators to aid in the selection of the most appropriate route for specific research and development needs.
Comparative Analysis of Synthesis Protocols
The scalability of a synthetic protocol is a critical factor in the transition from laboratory-scale research to industrial production. Key parameters for assessment include reaction yield, purity of the final product, reaction time, temperature, and the cost and availability of reagents. Below is a summary of two distinct synthetic routes for this compound, compiled from established chemical principles and analogous reactions reported in the literature.
| Parameter | Protocol 1: Two-Step Synthesis via (4-bromopyridin-2-yl)methanamine | Protocol 2: One-Pot Iodine-Mediated Synthesis |
| Starting Materials | 2-Methyl-4-bromopyridine, N-Bromosuccinimide (NBS), Benzoyl peroxide, Phthalimide, Hydrazine, Formaldehyde | (4-bromopyridin-2-yl)methanamine, Benzaldehyde, Sodium benzenesulfinate, Iodine, TBHP |
| Key Intermediates | 2-(Bromomethyl)-4-bromopyridine, 2-((1,3-dioxoisoindolin-2-yl)methyl)-4-bromopyridine, (4-bromopyridin-2-yl)methanamine | N/A (One-pot) |
| Overall Yield | ~60-70% (Estimated) | ~60-70% (Estimated for analogous reactions)[1] |
| Reaction Time | Multiple days (multi-step) | ~4 hours[1] |
| Reaction Temperature | Reflux, Room Temperature | 100 °C[1] |
| Solvents | Carbon tetrachloride, DMF, Ethanol | DMF[1] |
| Purification | Column chromatography for intermediates and final product | Column chromatography |
| Scalability Factors | Multi-step nature may increase complexity and cost on a larger scale. Use of CCl4 is a potential environmental concern. | One-pot nature is advantageous for scalability. Reagent costs, particularly for the iodine catalyst and TBHP oxidant, should be considered. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via (4-bromopyridin-2-yl)methanamine
This protocol is a multi-step synthesis that first prepares the key intermediate, (4-bromopyridin-2-yl)methanamine, which is then cyclized to the final product.
Step 1: Synthesis of (4-bromopyridin-2-yl)methanamine
-
Bromination of 2-Methyl-4-bromopyridine: A solution of 2-methyl-4-bromopyridine, N-Bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure to yield crude 2-(bromomethyl)-4-bromopyridine.
-
Gabriel Synthesis: The crude 2-(bromomethyl)-4-bromopyridine is dissolved in dimethylformamide (DMF), and potassium phthalimide is added. The mixture is stirred at room temperature. Water is then added to precipitate the product, which is collected by filtration to give 2-((1,3-dioxoisoindolin-2-yl)methyl)-4-bromopyridine.
-
Hydrazinolysis: The phthalimide-protected intermediate is suspended in ethanol, and hydrazine hydrate is added. The mixture is refluxed, then cooled, and the phthalhydrazide byproduct is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography to afford (4-bromopyridin-2-yl)methanamine.
Step 2: Cyclization to this compound
-
To a solution of (4-bromopyridin-2-yl)methanamine and formaldehyde (or a suitable aldehyde) in a solvent such as acetonitrile, carbon tetrabromide (CBr4) is added.
-
The reaction mixture is stirred at room temperature or heated gently as required, with progress monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield this compound.
Protocol 2: One-Pot Iodine-Mediated Synthesis
This protocol describes a one-pot synthesis that combines the starting materials to form the final product in a single reaction vessel, which can be advantageous for scalability. This proposed method is based on analogous iodine-mediated syntheses of substituted imidazo[1,5-a]pyridines.[1]
-
In a reaction vessel, (4-bromopyridin-2-yl)methanamine, an aldehyde (e.g., benzaldehyde to yield a 1-phenyl substituted product, or formaldehyde for the unsubstituted core), and sodium benzenesulfinate are dissolved in dimethylformamide (DMF).
-
A catalytic amount of iodine (I2) and tert-butyl hydroperoxide (TBHP) are added to the mixture.
-
The reaction is heated to 100 °C and stirred for approximately 4 hours, with the reaction progress monitored by TLC.[1]
-
After completion, the reaction mixture is cooled to room temperature and quenched with a suitable aqueous solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is then purified by column chromatography to afford the desired this compound derivative.
Visualization of Synthetic Workflows
To better illustrate the logical flow of each protocol, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Two-Step Synthesis of this compound.
Caption: Workflow for the One-Pot Synthesis of this compound.
References
A Comparative Analysis: Microwave-Assisted Versus Conventional Heating in the Synthesis of Imidazo[1,5-a]Pyridines
For researchers, scientists, and drug development professionals, the quest for efficient and sustainable synthetic methodologies is paramount. The synthesis of imidazo[1,5-a]pyridines, a class of heterocyclic compounds with significant biological activities, offers a compelling case study for comparing modern and traditional heating techniques. This guide provides an objective comparative analysis of microwave-assisted synthesis and conventional heating for the preparation of 3-alkyl substituted imidazo[1,5-a]pyridines, supported by experimental data and detailed protocols.
The development of novel therapeutic agents frequently involves the synthesis of complex heterocyclic scaffolds. Imidazo[1,5-a]pyridines are of particular interest due to their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. Traditional synthetic routes often rely on conventional heating methods, such as refluxing in an oil bath, which can be time-consuming and energy-intensive. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner product profiles.
This guide delves into a direct comparison of these two heating methods for the synthesis of 3-alkyl substituted imidazo[1,5-a]pyridines from 2,2′-pyridil or di-2-pyridyl ketone and aliphatic aldehydes in the presence of ammonium acetate and acetic acid.
Quantitative Data Comparison
A study directly comparing the two methods for the synthesis of 3-alkyl substituted imidazo[1,5-a]pyridines demonstrated significant advantages for the microwave-assisted approach.[1] The following table summarizes the key findings, highlighting the improvements in reaction time and product yield.
| Product (R-group) | Heating Method | Reaction Time | Yield (%) |
| 3-propyl-imidazo[1,5-a]pyridine | Conventional | 8 hours | 75% |
| Microwave | 10 minutes | 88% | |
| 3-butyl-imidazo[1,5-a]pyridine | Conventional | 8 hours | 72% |
| Microwave | 10 minutes | 85% | |
| 3-pentyl-imidazo[1,5-a]pyridine | Conventional | 8 hours | 70% |
| Microwave | 12 minutes | 82% |
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted synthesis are crucial for reproducibility and adaptation in various research settings.
Conventional Heating Protocol
This protocol describes the synthesis of 3-alkyl substituted imidazo[1,5-a]pyridines using a traditional reflux setup.
Reagents and Equipment:
-
2,2′-pyridil or di-2-pyridyl ketone
-
Aliphatic aldehyde (e.g., butyraldehyde, valeraldehyde, hexanal)
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
A mixture of 2,2′-pyridil (1.0 mmol), the respective aliphatic aldehyde (1.2 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is placed in a round-bottom flask.
-
The flask is equipped with a reflux condenser and a magnetic stir bar.
-
The reaction mixture is heated to reflux (approximately 120 °C) using a heating mantle or an oil bath.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
After completion (typically 8 hours), the reaction mixture is cooled to room temperature.
-
The mixture is then poured into ice-water and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).
Microwave-Assisted Synthesis Protocol
This protocol outlines the rapid and efficient synthesis of 3-alkyl substituted imidazo[1,5-a]pyridines using a dedicated microwave reactor.
Reagents and Equipment:
-
2,2′-pyridil or di-2-pyridyl ketone
-
Aliphatic aldehyde (e.g., butyraldehyde, valeraldehyde, hexanal)
-
Ammonium acetate
-
Glacial acetic acid
-
Microwave reaction vessel (10-20 mL) with a snap cap
-
Microwave synthesizer
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave reaction vessel, a mixture of 2,2′-pyridil (1.0 mmol), the respective aliphatic aldehyde (1.2 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (5 mL) is prepared.
-
A magnetic stir bar is added to the vessel, and it is securely sealed with a snap cap.
-
The reaction vessel is placed in the cavity of the microwave synthesizer.
-
The mixture is irradiated at a constant temperature (e.g., 150 °C) for a short duration (10-12 minutes).
-
After the irradiation is complete, the vessel is cooled to room temperature using a compressed air stream.
-
The workup and purification procedure is identical to the conventional method: the reaction mixture is poured into ice-water, neutralized, and the product is isolated by filtration and purified by column chromatography.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: A comparative workflow of conventional versus microwave-assisted synthesis.
Caption: A generalized reaction mechanism for imidazo[1,5-a]pyridine synthesis.
Conclusion
The comparative analysis clearly demonstrates that microwave-assisted synthesis is a superior method for the preparation of 3-alkyl substituted imidazo[1,5-a]pyridines in a laboratory setting.[1] The significant reduction in reaction time, from hours to mere minutes, coupled with an increase in product yields, presents a compelling argument for the adoption of this technology. For researchers in drug discovery and development, where rapid synthesis and purification of compound libraries are essential, the efficiency of microwave-assisted organic synthesis can dramatically accelerate the pace of research. While conventional heating remains a viable and accessible method, particularly for large-scale synthesis, the advantages offered by microwave irradiation in terms of speed, efficiency, and potentially greener chemistry are undeniable for modern synthetic applications.
References
Stability Under Pressure: A Comparative Guide to 7-Bromoimidazo[1,5-a]pyridine in Diverse Reaction Environments
For researchers and professionals in drug development and organic synthesis, the stability of building blocks is a critical parameter influencing reaction efficiency, product purity, and ultimately, the viability of a synthetic route. This guide provides a comprehensive evaluation of the stability of 7-Bromoimidazo[1,5-a]pyridine, a key heterocyclic intermediate, under a variety of reaction conditions. By summarizing available data and comparing its performance, this document serves as a valuable resource for anticipating its behavior in complex chemical transformations.
Stability Profile of this compound: A Summary
The imidazo[1,5-a]pyridine scaffold is generally recognized for its robustness.[1] Our evaluation of available literature indicates that this compound maintains its structural integrity under a range of conditions, including exposure to certain acids, bases, and elevated temperatures. This stability is evidenced by its successful use as a substrate in various chemical reactions where high yields of the desired products are obtained, suggesting minimal degradation of the starting material.
Performance Under Basic and Thermal Conditions
While direct quantitative studies on the degradation of this compound are not extensively documented, its stability can be inferred from its performance in synthetic applications. For instance, the related isomer, bromo-substituted imidazo[1,2-a]pyridine, has been shown to be tolerant of conditions such as the presence of sodium hydroxide and temperatures up to 110°C, leading to high product yields.[2][3] The stability of some imidazo[1,5-a]pyridine derivatives has been noted to be dependent on the choice of base, with potassium hydride (KH) being a milder option compared to potassium hexamethyldisilazide (KHMDS), which was observed to cause slow decomposition in one instance.[4]
The following table summarizes the stability of the closely related imidazo[1,2-a]pyridine core under various basic conditions, offering a proxy for the expected stability of this compound.
| Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaOH | Water | Ambient | Minutes | >95% | [2] |
| Na2CO3 | Various | Elevated | Longer | High | [2] |
| Cs2CO3 | Various | Elevated | Longer | High | [2] |
| K2CO3 | Various | Elevated | Longer | High | [2] |
| NEt3 | Biphasic | Ambient | - | Low | [2] |
| (iPr)2EtN | Biphasic | Ambient | - | Low | [2] |
| Y(OTf)3 (catalyst) | Toluene | 110 | 12 h | 80-92% | [3] |
Stability in Acidic Environments
The imidazo[1,5-a]pyridine nucleus has demonstrated remarkable stability in strongly acidic media, even at high temperatures. The synthesis of this heterocyclic system can be successfully achieved in polyphosphoric acid (PPA) at temperatures reaching 160°C, which indicates that the final product is stable under these harsh conditions.[5]
| Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyphosphoric acid (87%) / H3PO3 | 160 | 2 | 77% | [5] |
Experimental Protocols
To provide a practical context for the stability of this class of compounds, detailed methodologies from key experiments are presented below.
General Procedure for NaOH-Promoted Cycloisomerization of N-propargylpyridiniums
This protocol illustrates the stability of the related bromo-substituted imidazo[1,2-a]pyridine to aqueous base.
Materials:
-
Substituted N-propargylpyridinium bromide (1.0 mmol)
-
Sodium hydroxide (1.2 mmol)
-
Water (10 mL)
-
Dichloromethane
Procedure:
-
The N-propargylpyridinium bromide is dissolved in water.
-
An aqueous solution of sodium hydroxide is added dropwise at room temperature.
-
The reaction is stirred for the specified time (typically minutes).
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
This method, applied to bromo-substituted precursors, resulted in near-quantitative yields, demonstrating the stability of the bromo-imidazopyridine core to aqueous NaOH.[2]
Synthesis of Imidazo[1,5-a]pyridines in Polyphosphoric Acid
This procedure highlights the stability of the imidazo[1,5-a]pyridine ring system under strong acid and high-temperature conditions.
Materials:
-
2-(aminomethyl)pyridine derivative (1.0 mmol)
-
Nitroalkane (2.0 mmol)
-
87% Polyphosphoric acid (2.0 g)
-
Phosphorous acid (optional co-additive)
Procedure:
-
The 2-(aminomethyl)pyridine and nitroalkane are added to polyphosphoric acid in a flask equipped with a magnetic stirrer.
-
The mixture is heated in an oil bath to the target temperature (e.g., 160°C) and stirred for the specified duration (e.g., 2 hours).
-
After completion, the reaction mixture is cooled and carefully quenched with water and neutralized.
-
The product is extracted, and the organic phase is purified.
This reaction demonstrates the stability of the formed imidazo[1,5-a]pyridine product to strong, hot acid.[5]
Visualizing Stability Assessment and Potential Reactivity
The following diagrams, generated using the DOT language, illustrate a typical workflow for evaluating chemical stability and a conceptual map of potential degradation or reaction pathways.
Caption: A generalized workflow for the systematic evaluation of chemical stability.
Caption: Potential reactivity and degradation pathways for this compound.
Conclusion
This compound exhibits good stability under a range of synthetic conditions, particularly in the presence of moderate bases and strong acids at elevated temperatures. While comprehensive quantitative degradation kinetics are yet to be published, the existing literature on its synthesis and use in further reactions provides strong evidence of its robustness. For applications requiring extreme basic conditions, particularly with sterically hindered non-nucleophilic bases, some caution may be warranted. The photostability of the core scaffold is noted to be good, though specific data for the 7-bromo derivative is lacking.[1] This guide provides a foundational understanding for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Safety Operating Guide
Navigating the Safe Disposal of 7-Bromoimidazo[1,5-a]pyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 7-Bromoimidazo[1,5-a]pyridine, a heterocyclic organic compound. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] If irritation persists, seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in regular trash or down the drain.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container.[4]
-
The container must be sealable, airtight, and made of a material that is resistant to the chemical.[4]
-
Ensure the "Hazardous Waste" label is properly filled out with the chemical name, concentration, and associated hazards.
-
-
Waste Storage:
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For minor spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or commercial sorbent pads.[1]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through your institution's licensed hazardous waste disposal contractor.[1]
-
Ensure all institutional and regulatory paperwork is completed accurately.
-
Current recommended disposal methods for similar pyridine-based compounds include incineration at high temperatures (820°C to 1,600°C) in a rotary kiln or liquid injection incinerator.[5]
-
III. Quantitative Safety Data Summary
| Parameter | Value/Information | Source |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat, respirator (if dust/aerosol is generated) | [1][2] |
| First Aid - Eyes | Rinse with water for at least 15-20 minutes | [1][3] |
| First Aid - Skin | Wash with plenty of soap and water | [1][2] |
| Spill Containment | Use inert, non-combustible absorbent material | [1] |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility | [5] |
IV. Visualized Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 7-Bromoimidazo[1,5-a]pyridine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Bromoimidazo[1,5-a]pyridine. The following procedural guidance is based on best practices derived from safety data sheets of structurally similar compounds and is intended to ensure safe handling, use, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Material/Standard Specification |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a splash potential.[3][4] | Must meet ANSI Z87.1 standard.[3] |
| Skin/Body | Flame-resistant lab coat.[3] A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[5] | Tightly woven cotton or a synthetic/cotton blend. Ensure the lab coat is buttoned and sleeves are down. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber).[5] | Check manufacturer's glove compatibility chart for breakthrough times. Discard gloves immediately if contaminated. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6] | Consult with your institution's environmental health and safety office for respirator selection and fit-testing. |
| Feet | Closed-toe shoes. | Leather or other chemical-resistant material.[7] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. gerpac.eu [gerpac.eu]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
